6-Chloro-4-methylpyridin-2-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFZNKFBBVZIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-4-methylpyridin-2-OL CAS number
An In-Depth Technical Guide to 6-Chloro-4-methylpyridin-2-ol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 25297-47-6), a heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. This document delves into the compound's chemical and physical properties, outlines a robust synthetic methodology, discusses analytical characterization techniques, and explores its applications as a versatile intermediate in drug discovery. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical scaffold.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. It's important to note that this compound exists in a tautomeric equilibrium with its corresponding pyridin-2-one form, 6-chloro-4-methyl-1H-pyridin-2-one. For the purposes of this guide, we will refer to it by its pyridin-2-ol nomenclature.
Synonyms:
-
6-chloro-4-methyl-2-pyridinol
-
6-Chloro-4-methyl-1H-pyridin-2-one
CAS Number: 25297-47-6[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Data for the closely related isomer, 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one (CAS: 89379-84-0), is included for comparative context where direct data is unavailable.
| Property | Value | Source |
| CAS Number | 25297-47-6 | [1] |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | White to off-white or yellow-brown solid (Expected) | |
| Boiling Point | ~500.114°C at 760 mmHg (Isomer data) | [2] |
| Density | ~1.481 g/cm³ (Isomer data) | [2] |
| Flash Point | ~256.26°C (Isomer data) | [2] |
Synthesis and Mechanistic Insights
The synthesis of substituted 2-pyridones is a cornerstone of heterocyclic chemistry. A common and reliable approach involves the cyclocondensation of a β-keto ester with an appropriate nitrogen source, followed by chlorination.
Proposed Synthetic Pathway
A logical and field-proven pathway to synthesize this compound involves a multi-step process. The causality for this choice rests on the high availability of starting materials and the robust nature of the reactions, which are well-documented in organic synthesis literature.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup.
Step 1: Synthesis of 4-Methyl-2,6-dihydroxypyridine
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in ethanol.
-
Bubble ammonia gas through the solution or add aqueous ammonium hydroxide and stir at room temperature. The progress of the formation of ethyl 3-aminocrotonate can be monitored by Thin Layer Chromatography (TLC).
-
Once the intermediate is formed, slowly add diketene to the reaction mixture. An exothermic reaction is expected; maintain the temperature below 40°C using an ice bath.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and then to 0-5°C to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-methyl-2,6-dihydroxypyridine.
Step 2: Chlorination to this compound
-
To a flame-dried, three-necked flask under an argon atmosphere, add the 4-methyl-2,6-dihydroxypyridine from the previous step.[4]
-
Carefully add phosphorus oxychloride (POCl₃) in a fume hood with vigorous stirring. This reaction is highly exothermic and releases HCl gas.
-
Heat the mixture to 100-110°C for 2-3 hours. The reaction mixture will become a dark, viscous solution.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step quenches the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) until a precipitate forms.
-
Filter the crude product, wash thoroughly with water to remove inorganic salts, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Trustworthiness Check: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry. The melting point should be sharp and consistent with literature values.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
| Technique | Expected Results |
| ¹H NMR | Expect signals corresponding to the aromatic proton, the methyl group protons, and a broad singlet for the hydroxyl proton. Chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Expect six distinct carbon signals corresponding to the pyridine ring carbons and the methyl group carbon. |
| Mass Spec (MS) | The molecular ion peak (M+) should be observed at m/z ≈ 143.5, with a characteristic M+2 peak at ≈145.5 in a ~3:1 ratio, confirming the presence of a single chlorine atom. |
| FT-IR | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C=C and C=N stretching in the aromatic region (~1600-1400 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |
| HPLC | A single major peak with >98% purity under standard reversed-phase conditions. |
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block for creating more complex molecules. The chlorine atom at the 6-position is a key functional handle. It is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities (e.g., amines, ethers, thiols). This reactivity is crucial in medicinal chemistry for synthesizing libraries of compounds for drug screening.[2]
The chlorinated pyridine scaffold is a common feature in many biologically active compounds.[5] Its structural rigidity and ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent starting point for designing molecules that can bind to biological targets like enzymes and receptors.[6]
Role as a Pharmaceutical Intermediate
A primary application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] The pyridinone core can act as a hinge-binding motif, mimicking the adenine region of ATP to fit into the enzyme's active site.
Caption: Role of the scaffold in a typical kinase inhibitor discovery workflow.
The 2-amino-6-chloro-4-methylpyridine derivative, for instance, is noted as a key intermediate in synthesizing pharmaceuticals for neurological disorders and in the formulation of agrochemicals.[7] This highlights the broad applicability of the core 6-chloro-4-methylpyridine structure.
Safety, Handling, and Storage
As a chlorinated organic compound, this compound requires careful handling. The following guidelines are based on safety data for structurally similar compounds.[8][9][10]
-
Hazard Identification:
-
Harmful if swallowed or in contact with skin.
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
References
- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. URL
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-4,6-dimethylpyridine. URL
- Fisher Scientific. (2013). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine. URL
- Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Hydroxy-4-methyl-2-pentanone. URL
- LookChem. (n.d.).
- Sigma-Aldrich. (2025).
- BLD Pharm. (n.d.). 4-Chloro-6-methylpyridin-2-ol. URL
- Simson Pharma Limited. (n.d.). 6-Chloro-2-methylpyrimidin-4-ol. URL
- AZA Mid-Year Meeting. (n.d.). 2-Amino-6-chloro-4-methylpyridine. URL
- Sigma-Aldrich. (n.d.). 6-Chloro-4-methylpyridin-2-amine. URL
- BLD Pharm. (n.d.). 2-Chloro-6-methylpyridin-4-ol. URL
- Alchem Pharmtech. (n.d.). CAS 51564-92-2 | 6-Chloro-4-methylpyridin-2-amine. URL
- PubChem. (n.d.). 6-Chloro-4-methylhexan-2-ol. URL
- PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine. URL
- CymitQuimica. (n.d.). This compound. URL
- BenchChem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry. URL
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. URL
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An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-4-methylpyridin-2-ol: A Multi-Technique Spectroscopic Approach
This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 6-Chloro-4-methylpyridin-2-ol. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind each analytical choice. We will navigate the principal challenge in this molecule's characterization—prototropic tautomerism—and establish a self-validating workflow that integrates mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction to arrive at an unambiguous structural assignment.
The Central Challenge: Pyridin-2-ol ⇌ Pyridin-2-one Tautomerism
The nominal structure, this compound, exists in a state of equilibrium with its tautomeric form, 6-Chloro-4-methyl-2-pyridone. This equilibrium is not static; its position is highly sensitive to the molecule's physical state and chemical environment (e.g., solvent polarity).
-
The Hydroxypyridine Form (Enol): Possesses a hydroxyl (-OH) group and a fully aromatic pyridine ring.
-
The Pyridone Form (Keto): Features a carbonyl group (C=O) and an N-H bond, with a diene system within the ring that retains aromatic character through delocalization of the nitrogen lone pair.[1]
Numerous studies on the parent 2-hydroxypyridine/2-pyridone system have shown that while the enol form can be favored in the gas phase, the keto form is overwhelmingly predominant in the solid state and in polar solvents.[2][3] This preference is driven by factors like intermolecular hydrogen bonding and favorable dipole-dipole interactions in the condensed phase.[1][4] Therefore, any rigorous structural elucidation must not assume one form but rather seek definitive evidence to identify the dominant tautomer under the conditions of analysis.
The Strategic Analytical Workflow
A robust elucidation strategy does not rely on a single piece of evidence but builds a conclusive argument from multiple, corroborating analytical techniques.[5][6][7] Our approach is systematic, beginning with fundamental characterization and progressing to detailed spectroscopic mapping.
Caption: Logical workflow for structure elucidation.
Foundational Analysis: Mass and Composition
The initial step is to confirm the molecular mass and elemental composition, ensuring the correct molecular formula is investigated.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the analyte, which is a fundamental physical property. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to suggest a unique molecular formula. Furthermore, the isotopic pattern serves as a crucial identifier for the presence of chlorine.[6]
Experimental Protocol (APCI-MS): Atmospheric Pressure Chemical Ionization (APCI) is a robust technique for small, relatively polar molecules that may not ionize well with electrospray.[8]
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap) equipped with an APCI source.
-
Source Parameters:
-
Vaporizer Temperature: 400 °C
-
Capillary Temperature: 275 °C
-
Discharge Current: 5 µA
-
Sheath Gas Flow: 35 (arbitrary units)
-
Auxiliary Gas Flow: 10 (arbitrary units)
-
-
Analysis Mode: Positive ion mode, scanning a mass range of m/z 50-500.
Data Presentation & Interpretation:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₆ClNO | Based on the pyridone tautomer structure. |
| Exact Mass | 143.0138 | Calculated for [C₆H₆³⁵ClNO+H]⁺. |
| [M+H]⁺ Ion | ~m/z 144.0211 | The primary molecular ion observed. |
| [M+H+2]⁺ Ion | ~m/z 146.0181 | Corresponds to the ³⁷Cl isotope. |
| Isotope Ratio | ~3:1 | The characteristic intensity ratio of the [M+H]⁺ to [M+H+2]⁺ peaks, confirming the presence of one chlorine atom. |
The observation of a protonated molecule at m/z ~144 with a corresponding M+2 peak at ~1/3 the intensity is a definitive confirmation of the molecular formula C₆H₆ClNO.
Tautomer Differentiation: Vibrational Spectroscopy
Infrared (IR) spectroscopy is the most direct and rapid method for distinguishing between the hydroxypyridine and pyridone tautomers.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: The two tautomers possess distinct functional groups that absorb IR radiation at characteristic frequencies. The pyridone form has a C=O and an N-H bond, while the hydroxypyridine form has an O-H and no C=O bond. Their IR spectra are therefore uniquely different and easily distinguishable.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflection (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Presentation & Interpretation:
| Tautomer Form | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| Pyridone (Keto) | C=O Stretch (Amide) | ~1660 (Strong) | Presence of this band is strong evidence for the pyridone form. |
| N-H Stretch | ~3100-3400 (Broad) | Indicates the N-H bond. | |
| C=C/C-N Stretch | ~1600, ~1550 | Ring vibrations. | |
| Hydroxypyridine (Enol) | O-H Stretch (Phenolic) | ~3200-3600 (Very Broad) | Absence of a C=O band and presence of a broad O-H is strong evidence for the hydroxypyridine form. |
| C=N/C=C Stretch | ~1610, ~1570 | Aromatic ring vibrations. |
Given the known stability of 2-pyridones in the solid state, the experimental spectrum is expected to show a strong carbonyl absorption band near 1660 cm⁻¹, confirming the 6-Chloro-4-methyl-2-pyridone structure as the dominant tautomer.[1][2]
Structural Connectivity: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity and further corroborating the tautomeric form.[9]
¹H NMR Spectroscopy
Causality: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyridones as it can help in observing the exchangeable N-H proton.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Presentation & Interpretation (Expected for Pyridone Form in DMSO-d₆):
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | 11.0 - 12.5 | broad singlet | 1H | The acidic proton on the nitrogen, typically downfield and broadened by exchange. |
| H-5 | ~6.2 - 6.4 | singlet (or narrow d) | 1H | Vinylic proton adjacent to the chlorine-bearing carbon. |
| H-3 | ~6.0 - 6.2 | singlet (or narrow d) | 1H | Vinylic proton adjacent to the carbonyl group. |
| CH₃ | ~2.2 - 2.4 | singlet | 3H | Methyl group protons attached to the ring. |
The absence of a phenolic -OH proton (typically 9-10 ppm) and the presence of a significantly downfield N-H proton strongly support the pyridone structure.
¹³C NMR Spectroscopy
Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is highly diagnostic and provides irrefutable evidence for the pyridone tautomer.[10][11]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A DEPT-135 experiment can also be run to differentiate CH/CH₃ carbons from CH₂ and quaternary carbons.
Data Presentation & Interpretation (Expected for Pyyridone Form in DMSO-d₆):
| Assignment | Expected δ (ppm) | Rationale |
| C-2 (C=O) | 160 - 165 | Diagnostic carbonyl carbon of the pyridone ring. Its presence is conclusive evidence. |
| C-6 | 145 - 150 | Carbon bearing the chlorine atom, deshielded. |
| C-4 | 140 - 145 | Carbon bearing the methyl group. |
| C-5 | 118 - 122 | Vinylic CH carbon. |
| C-3 | 105 - 110 | Vinylic CH carbon, shielded by proximity to two heteroatoms in the ring system. |
| CH₃ | 18 - 22 | Methyl group carbon. |
The convergence of evidence from MS, IR, ¹H NMR, and ¹³C NMR provides a scientifically sound and validated structural assignment.
Caption: Convergence of multi-technique evidence on the final structure.
Definitive Confirmation: Single-Crystal X-Ray Crystallography
Causality: X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[12] It provides precise bond lengths and angles, allowing for the direct visualization of the atomic arrangement and leaving no ambiguity regarding the tautomeric form.[13]
Experimental Protocol:
-
Crystallization: Grow single crystals suitable for diffraction. This is often the rate-limiting step. A common method is slow evaporation of a saturated solution. Solvents to try include ethanol, ethyl acetate, or a mixture of dichloromethane and hexanes.
-
Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map.[14] Build an atomic model into the map and refine it to achieve the best fit with the experimental data.
Expected Results & Interpretation: The refined crystal structure would provide a wealth of data, but the most critical for this elucidation are the bond lengths within the pyridone ring.
-
A C2=O double bond would be observed with a characteristic length of approximately 1.23-1.25 Å .
-
A C2-O single bond (in the hydroxypyridine form) would be significantly longer, at approximately 1.36 Å .
-
The position of the hydrogen atom would be clearly located on the nitrogen (N1), not the oxygen (O2).
This crystallographic data provides the ultimate, unambiguous confirmation of the 6-Chloro-4-methyl-2-pyridone structure in the solid state.
Conclusion
The structure elucidation of this compound is a prime example of the necessity of a multi-faceted analytical approach when dealing with molecular systems capable of tautomerism. While mass spectrometry confirms the elemental composition, it is the synergistic application of IR and NMR spectroscopy that provides the decisive evidence for the predominance of the 6-Chloro-4-methyl-2-pyridone tautomer in condensed phases. IR spectroscopy offers a rapid diagnostic for the key carbonyl functional group, while ¹H and ¹³C NMR provide a detailed map of the molecular framework that is only consistent with the pyridone form. Finally, single-crystal X-ray crystallography serves as the gold standard for absolute confirmation in the solid state. This integrated workflow represents a robust and self-validating strategy for the confident characterization of complex organic molecules.
References
- Mandal, A., Sobolewski, A. L., & Domcke, W. (2018). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A.
- El-Sayed, N. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH).
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool.
- Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications.
- Chemical Synthesis Database. (2025). 6-chloro-4-hydroxy-5-methyl-2-pyridone.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
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- Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
- ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc..
- Fisyuk, A. S., et al. (2019). Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya.
- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
- Cruickshank, F. L., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy Europe.
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- Helliwell, J. R. (1995). X ray crystallography. BMJ.
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An In-Depth Technical Guide to 6-Chloro-4-methylpyridin-2-ol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methylpyridin-2-ol is a halogenated pyridine derivative that has garnered significant interest within the medicinal chemistry landscape. Its structural motifs, featuring a reactive chlorine atom and a versatile pyridinone core, render it an invaluable building block for the synthesis of complex heterocyclic compounds with therapeutic potential. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its role in the development of novel kinase inhibitors.
Core Molecular Attributes
This compound is a solid, organic compound with the following key identifiers:
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| CAS Number | 25297-47-6 |
| Canonical SMILES | Cc1cc(nc(c1)O)Cl |
| InChI Key | CEFZNKFBBVZIAU-UHFFFAOYSA-N |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its pyridone form, 6-chloro-4-methyl-1,2-dihydropyridin-2-one. The position of this equilibrium is influenced by the solvent, temperature, and pH. In polar solvents, the pyridone tautomer is generally favored. This dynamic equilibrium is a crucial consideration in its reactivity and its interactions with biological targets, as the two forms present different hydrogen bonding patterns and electronic properties.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Spectroscopic Characterization
Spectroscopic Data:
Although a comprehensive public database of spectra for this specific compound is limited, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad signal for the hydroxyl proton, which may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and one for the methyl group. The carbon bearing the hydroxyl group will appear at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum would likely exhibit a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the pyridone tautomer. A strong carbonyl (C=O) stretch for the pyridone form would be expected around 1650 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 143 and an M+2 peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The pyridine core is a privileged scaffold in medicinal chemistry, and the presence of the chloro substituent provides a handle for further chemical modifications.
A Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The 2-aminopyridine and 2-aminopyrimidine scaffolds are known to be effective hinge-binding motifs in many kinase inhibitors. This compound can be converted to its corresponding 2-amino derivative, 2-amino-6-chloro-4-methylpyridine, which serves as a key intermediate in the synthesis of potent kinase inhibitors. This intermediate is utilized in the development of therapeutics for neurological disorders and other conditions.[1]
The general workflow for utilizing such building blocks in kinase inhibitor synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, at the chloro position to introduce various aryl or heteroaryl groups. The amino group can be further functionalized to optimize binding affinity and selectivity for the target kinase.
Caption: Synthetic utility in kinase inhibitor development.
Role of the Chloro Substituent
The chlorine atom in this compound is not merely a reactive handle; it also plays a crucial role in modulating the physicochemical and pharmacological properties of the final drug molecule. Halogen bonding is a recognized interaction that can enhance binding affinity to protein targets. Furthermore, the electron-withdrawing nature of chlorine can influence the pKa of the molecule and its overall pharmacokinetic profile. The strategic placement of chlorine atoms is a common strategy in drug design to improve efficacy and metabolic stability.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for structurally related compounds, the following hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation.
-
Respiratory: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a pyridinone core, a reactive chlorine atom, and a methyl group provides a rich platform for the synthesis of complex and biologically active molecules. Its role as a precursor to key intermediates for kinase inhibitors highlights its importance in the ongoing quest for novel and effective therapeutics. A thorough understanding of its chemical properties, particularly its tautomeric nature, is essential for its effective utilization in drug discovery and development programs.
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The Synthetic Chemist's Guide to Substituted Pyridin-2(1H)-ones: A Comprehensive Overview of Core Methodologies
Introduction: The Enduring Significance of the Pyridin-2(1H)-one Scaffold
The substituted pyridin-2(1H)-one moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in a wide array of biologically active natural products, pharmaceuticals, and functional materials underscores the critical importance of robust and versatile synthetic strategies for its construction.[1] This guide provides an in-depth exploration of the primary synthetic pathways to substituted pyridin-2(1H)-ones, offering researchers, scientists, and drug development professionals a detailed understanding of both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of these reactions, provide practical experimental insights, and compare the relative strengths and weaknesses of each approach, thereby equipping the reader with the knowledge to make informed decisions in their synthetic endeavors.
I. Classical Approaches: Time-Tested Routes to the Pyridin-2(1H)-one Core
A. The Guareschi-Thorpe Condensation: A Foundational Multicomponent Reaction
The Guareschi-Thorpe condensation is a classic and reliable method for the synthesis of 2-pyridones, typically involving the reaction of a cyanoacetamide with a 1,3-diketone or a β-ketoester.[2][3] This multicomponent reaction offers a straightforward entry into highly functionalized pyridin-2-one systems.
Mechanism and Causality: The reaction proceeds through a series of condensation and cyclization steps. Initially, the active methylene group of the cyanoacetamide undergoes a Knoevenagel condensation with one of the carbonyl groups of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the second carbonyl group, followed by dehydration to afford the pyridin-2-one ring. The choice of base is crucial; it must be strong enough to deprotonate the active methylene compound without promoting self-condensation of the starting materials. Recent advancements have demonstrated the use of ammonium carbonate in aqueous media, which serves as both the nitrogen source and a promoter for the reaction, offering a greener alternative.[4]
Diagram 1: Guareschi-Thorpe Condensation Mechanism
Caption: A simplified workflow of the Guareschi-Thorpe condensation.
Experimental Protocol (General): Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
-
To a solution of cyanoacetamide (1.0 eq) in ethanol, add acetylacetone (1.0 eq) and a catalytic amount of a suitable base (e.g., piperidine or triethylamine).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-cyano-4,6-dimethyl-2-pyridone.
Scope and Limitations: The Guareschi-Thorpe condensation is a versatile reaction that tolerates a wide range of substituents on both the cyanoacetamide and the 1,3-dicarbonyl components. However, the use of unsymmetrical 1,3-diketones can lead to mixtures of regioisomers.
II. Modern Synthetic Strategies: Expanding the Chemical Space
The demand for increasingly complex and diverse substituted pyridin-2(1H)-ones has driven the development of novel synthetic methodologies. These modern approaches often offer improved efficiency, milder reaction conditions, and greater control over substitution patterns.
A. Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Building upon the principles of the Guareschi-Thorpe condensation, modern MCRs provide a highly convergent and atom-economical route to polysubstituted pyridin-2(1H)-ones.[5][6] These reactions often involve the one-pot combination of three or more starting materials to rapidly assemble complex molecular architectures.
Causality in MCR Design: The success of an MCR hinges on the careful selection of reactants that undergo a cascade of selective reactions without the need for isolation of intermediates. For example, a one-pot synthesis of 3,4,6-triaryl-2(1H)-pyridones can be achieved through the reaction of an aromatic aldehyde, a substituted acetophenone, and a phenylacetamide in the presence of a strong base.[6] The judicious choice of reactants and conditions ensures that the desired reaction pathway is favored over potential side reactions. Microwave-assisted MCRs have also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields.[7]
Table 1: Comparison of Selected Multicomponent Reactions for Pyridin-2(1H)-one Synthesis
| Reaction Type | Starting Materials | Catalyst/Conditions | Key Advantages | Representative Yields |
| Three-component | Aromatic aldehyde, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Short reaction times, high yields, green solvent | 75-98%[5][6] |
| Three-component | Aromatic aldehyde, substituted acetophenone, phenylacetamide | NaH, DMSO, 130 °C | Access to triaryl-substituted pyridinones | 58-82%[6] |
| Microwave-assisted | Enaminone, ethyl 2-cyanoacetate, benzylamine | Solvent-free, microwave irradiation | Rapid, high yields, environmentally friendly | >90%[7] |
B. Cycloaddition Reactions: Building the Ring with Precision
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and stereocontrolled method for the construction of the pyridin-2(1H)-one ring system.[8][9] These reactions involve the combination of a diene and a dienophile to form a six-membered ring.
Mechanism and Regioselectivity: In the context of pyridin-2-one synthesis, the diene is typically an electron-rich 1-aza-1,3-diene, and the dienophile is an electron-deficient alkyne or alkene. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. Inverse electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are also employed.[9] A notable strategy involves the intermolecular cycloaddition of pyrazinone precursors with alkynes, followed by a retro-Diels-Alder reaction to extrude a small molecule and form the pyridin-2-one.[10]
Diagram 2: [4+2] Cycloaddition for Pyridin-2(1H)-one Synthesis
Caption: General scheme for the synthesis of pyridines via a [4+2] cycloaddition.
Experimental Protocol (General): [4+2] Cycloaddition of a Vinylallene and a Sulfonyl Cyanide
-
Dissolve the vinylallene (1.0 eq) and the arylsulfonyl cyanide (1.1 eq) in a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
The initially formed isopyridine cycloadduct will rearrange to the more stable pyridine upon continued heating.
-
Alternatively, after the initial cycloaddition is complete, a base (e.g., DBU) can be added to facilitate the aromatization.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[11]
C. Transition-Metal-Catalyzed C-H Functionalization: A Modern Frontier
The direct functionalization of C-H bonds has revolutionized synthetic chemistry, and its application to the synthesis of substituted pyridin-2(1H)-ones is a rapidly evolving field.[12] Transition-metal catalysis, particularly with palladium and rhodium, enables the direct introduction of substituents onto the pyridin-2-one core without the need for pre-functionalized starting materials.[13][14]
Mechanism and Site Selectivity: These reactions typically proceed through a chelation-assisted mechanism, where a directing group on the pyridin-2-one coordinates to the metal center, bringing it into proximity with a specific C-H bond. This is followed by C-H activation, insertion of a coupling partner (e.g., an aryl halide or an alkene), and reductive elimination to afford the functionalized product and regenerate the active catalyst. The choice of directing group and catalyst system is paramount in controlling the site selectivity of the C-H functionalization. For instance, the nitrogen atom of a 2-phenylpyridine substituent can direct ortho-arylation of the phenyl ring.[13]
Diagram 3: Palladium-Catalyzed C-H Arylation of a Pyridin-2-one
Caption: A simplified catalytic cycle for the C-H arylation of a pyridin-2-one.
Experimental Protocol (General): Palladium-Catalyzed C3-Arylation of N-Substituted-2-Pyridone
-
To a reaction vessel, add the N-substituted-2-pyridone (1.0 eq), the aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling solvent such as toluene or DMA.
-
Degas the reaction mixture and heat it to 100-140 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
III. Comparative Analysis and Future Perspectives
The choice of synthetic strategy for a particular substituted pyridin-2(1H)-one will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Table 2: A Comparative Overview of Synthetic Pathways to Substituted Pyridin-2(1H)-ones
| Synthetic Pathway | Key Features | Advantages | Disadvantages |
| Guareschi-Thorpe Condensation | Classical multicomponent reaction | Simple, readily available starting materials | Limited control over regioselectivity with unsymmetrical diketones |
| Modern Multicomponent Reactions | One-pot synthesis from ≥3 components | High atom economy, operational simplicity, rapid access to complexity | Can require extensive optimization of reaction conditions |
| [4+2] Cycloaddition Reactions | Formation of the six-membered ring in a single step | High stereochemical control, predictable regioselectivity | May require synthesis of specialized diene or dienophile precursors |
| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of substituents onto the pyridinone core | High atom economy, avoids pre-functionalization | Can require expensive catalysts and ligands, directing group may be necessary |
The field of pyridin-2(1H)-one synthesis continues to evolve, with ongoing efforts focused on the development of more sustainable and efficient methods. The use of greener solvents, catalyst-free conditions, and flow chemistry are all promising areas of future research. As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated and selective synthetic strategies for this invaluable heterocyclic scaffold.
IV. References
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O'Connor, J. M., et al. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. Organic & Biomolecular Chemistry, 14(4), 1265-1272.
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O'Connor, J. M., et al. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. ResearchGate. Available at: [Link]
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Bartko, S. G., et al. (2020). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 85(2), 977-987.
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Parveen, M., et al. (2021). Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. Current Organic Synthesis, 18(5), 456-476.
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Bower, J. F., & Williams, J. M. J. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(8), 941-945.
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Bower, J. F., & Williams, J. M. J. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(8), 941-945.
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ResearchGate. (n.d.). Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. Retrieved from [Link]
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Scheerer, J. R., et al. (2016). and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. The Journal of Organic Chemistry, 81(17), 7499-7507.
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Química Orgánica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]
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Itami, K., et al. (2013). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 24(10), 1199-1212.
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Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690.
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Itami, K., et al. (2016). Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates. Chemistry Letters, 45(8), 956-958.
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Wei, W., et al. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(4), 1215-1218.
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25199-25207.
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25199-25207.
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A Comprehensive Spectroscopic Analysis of 6-Chloro-4-methylpyridin-2-ol: A Technical Guide for Researchers
Executive Summary: This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-4-methylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data repository to offer a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the critical concept of tautomerism in this system, explaining how spectroscopic evidence points overwhelmingly to the predominance of the 6-chloro-4-methyl-1H-pyridin-2-one form. Each section includes not only data interpretation but also field-proven experimental protocols and the scientific rationale behind analytical choices, ensuring both technical accuracy and practical utility for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (C₆H₆ClNO) is a substituted pyridine derivative. The structural characterization of such molecules is fundamental to understanding their reactivity, biological activity, and potential applications. A crucial aspect of pyridin-2-ol systems is their existence in a tautomeric equilibrium with their corresponding pyridin-2-one counterparts.
The Critical Role of Tautomerism
The nominal "pyridin-2-ol" structure can exist in equilibrium with the "pyridin-2-one" form. For most 2-hydroxypyridines, this equilibrium heavily favors the pyridin-2-one tautomer due to the aromatic stabilization of the pyridine ring and the strength of the amide C=O bond. All subsequent spectroscopic analysis will be interpreted with this equilibrium in mind, using the data to validate the predominant tautomeric form.
A conceptual diagram illustrating the tautomeric equilibrium. The pyridin-2-one form is generally the more stable and thus the major species observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For 6-chloro-4-methylpyridin-2-one, both ¹H and ¹³C NMR provide unambiguous evidence for the proposed structure and its dominant tautomeric form.
Theoretical Framework & Experimental Considerations
The choice of solvent is critical. While CDCl₃ is common, a polar aprotic solvent like DMSO-d₆ is often superior for this class of compounds. It readily dissolves the polar pyridinone and, crucially, its non-exchangeable nature allows for the clear observation of the N-H proton signal, which would otherwise be broadened or exchanged in protic solvents like D₂O or CD₃OD.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The expected spectrum of the major pyridin-2-one tautomer will lack a distinct O-H signal and instead show an N-H signal, typically as a broad singlet at a downfield chemical shift (>10 ppm).
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
|---|---|---|---|---|
| N-H | ~11.5 | Broad Singlet | - | The acidic proton on the nitrogen is typically deshielded and appears far downfield. Broadness is due to quadrupole coupling with ¹⁴N and potential exchange. |
| H-5 | ~6.3 | Singlet (or narrow doublet) | ~1.5 Hz | This proton is adjacent to the chloro-substituted carbon. It may show very small long-range coupling to H-3. |
| H-3 | ~6.2 | Singlet (or narrow doublet) | ~1.5 Hz | This proton is adjacent to the carbonyl group. It may show very small long-range coupling to H-5. |
| CH₃ | ~2.1 | Singlet | - | The methyl group protons are chemically equivalent and show no coupling to other protons, resulting in a singlet. |
Interpretation Causality: The observation of two distinct singlets in the aromatic region is characteristic of the 2,4,6-trisubstituted pyridine ring system. The downfield N-H signal is a key piece of evidence strongly supporting the pyridin-2-one tautomer over the pyridin-2-ol form.
¹³C NMR Spectroscopy: Data and Interpretation
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The most diagnostic signal for confirming the pyridin-2-one tautomer is the presence of a carbonyl carbon (C=O) signal in the range of 160-170 ppm.[1][2]
Atom numbering for NMR assignments of the pyridin-2-one ring.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C-2 (C=O) | ~162 | The carbonyl carbon is highly deshielded and is the key indicator of the pyridin-2-one tautomer.[1] |
| C-6 | ~150 | This carbon is attached to both the electronegative nitrogen and chlorine atoms, causing a significant downfield shift. |
| C-4 | ~145 | The methyl-substituted carbon. |
| C-5 | ~118 | Aromatic carbon adjacent to the chloro-substituted carbon. |
| C-3 | ~105 | Aromatic carbon adjacent to the carbonyl group. |
| CH₃ | ~17 | The methyl carbon appears in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: Allow the instrument to automatically lock onto the deuterium signal of the solvent, and then tune and shim the probe to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. Use a spectral width of ~220 ppm and a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.[3]
Principles and Diagnostic Vibrations
For this molecule, IR spectroscopy provides a definitive "fingerprint" that distinguishes between the two tautomers. The key is the carbonyl (C=O) stretching vibration, which is one of the strongest and most characteristic absorptions in an IR spectrum.[3]
Table 3: Characteristic IR Absorption Bands (KBr Pellet)
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch | 3100 - 2900 | Medium, Broad | Confirms the N-H group of the pyridinone. Broadness is due to hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in the pyridine ring.[4] |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | C-H vibrations of the methyl group. |
| C=O Stretch | 1680 - 1650 | Strong, Sharp | This is the most diagnostic peak. Its presence is conclusive evidence for the pyridin-2-one tautomer.[3] |
| C=C / C=N Stretch | 1600 - 1450 | Medium-Strong | Aromatic ring stretching vibrations.[5] |
| C-Cl Stretch | 800 - 600 | Medium-Strong | Indicates the presence of a carbon-chlorine bond. |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
-
Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a small amount of the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic signature of chlorine.
Ionization and Isotopic Patterns
Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any chlorine-containing ion will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with a relative intensity ratio of ~3:1. This pattern is a definitive indicator of the presence of one chlorine atom.
Table 4: Predicted Mass Spectrometry Data (EI)
| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Relative Intensity Ratio | Notes |
|---|---|---|---|---|
| [M]⁺• (Molecular Ion) | 143.01 | 145.01 | ~3:1 | Confirms the molecular weight (C₆H₆³⁵ClNO = 143.57 g/mol ). |
| [M-CO]⁺• | 115.02 | 117.02 | ~3:1 | Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for pyridinones. |
| [M-Cl]⁺ | 108.05 | - | - | Loss of the chlorine radical. |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard technique such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and its isotopic pattern, as well as major fragment ions.
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in integrating the data from all three methods.
Workflow for the integrated spectroscopic confirmation of the target compound.
This integrated approach provides a self-validating system. The molecular formula suggested by MS is confirmed by the count of protons and carbons in the NMR spectra. The functional groups identified by IR (especially the C=O and N-H) are consistent with the chemical shifts observed in NMR and the fragmentation patterns in MS. Together, these data points provide irrefutable evidence for the structure of 6-chloro-4-methyl-1H-pyridin-2-one as the overwhelmingly dominant tautomer.
References
- BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems. BenchChem.
- Lee, Y. P., & Lee, S. C. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Physical Chemistry A, 117(50), 13680–13690.
- Green, J. H. S., & Lau, K. K. (1971). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 49(1), 55-63.
- National Institute of Standards and Technology. 2(1H)-Pyridinone. NIST Chemistry WebBook.
- Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 2942.
- LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Mahle, N. H., & Shadoff, L. A. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. Biomedical Mass Spectrometry, 9(2), 45–60.
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A Technical Guide to Tautomerism in Hydroxypyridine Compounds
This guide provides an in-depth exploration of the tautomeric equilibria in hydroxypyridine compounds, a phenomenon of critical importance in medicinal chemistry and materials science. We will dissect the structural and environmental factors governing these equilibria, detail the analytical methodologies for their characterization, and discuss the profound implications for drug design and molecular function.
Introduction: The Concept of Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[1] The lactam-lactim tautomerism observed in hydroxypyridines is a classic and fundamentally important example, representing the equilibrium between a hydroxyl (enol/lactim) form and a pyridone (keto/lactam) form.[2] This seemingly simple proton shift has profound consequences on the molecule's aromaticity, polarity, hydrogen bonding capability, and ultimately, its biological activity. Understanding and controlling this equilibrium is a key challenge for scientists in drug development.
Positional Isomerism and Tautomeric Preference
The position of the hydroxyl group on the pyridine ring dictates the nature and position of the tautomeric equilibrium. The three isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—exhibit distinct behaviors.
2-Hydroxypyridine and 4-Hydroxypyridine: The Dominance of the Pyridone Form
Both 2- and 4-hydroxypyridine exist predominantly in their respective pyridone (keto) forms in the solid state and in polar solvents.[3][4][5][6][7][8] This preference is driven by a combination of factors:
-
Aromaticity and Resonance: While the hydroxy form is a true aromatic heterocycle, the pyridone form benefits from a significant charge-separated resonance contributor that preserves aromatic character.[9] In this contributor, the negative charge resides on the electronegative oxygen atom and the positive charge on the nitrogen, which is energetically favorable.[9]
-
Amide Stability: The pyridone form contains an amide-like linkage (-NH-C=O), which is inherently stable due to resonance.
-
Intermolecular Hydrogen Bonding: The N-H and C=O groups in the pyridone tautomers are excellent hydrogen bond donors and acceptors, respectively, leading to strong intermolecular interactions in condensed phases.[5][6][10]
In the gas phase, however, the equilibrium shifts, and the hydroxy (enol) form becomes the more stable tautomer for both 2- and 4-hydroxypyridine.[3][4][8]
3-Hydroxypyridine: A More Complex Equilibrium
Unlike its isomers, 3-hydroxypyridine does not have a stable, neutral pyridone tautomer. Instead, its equilibrium involves the hydroxy form and a zwitterionic (keto) form.[11] In aqueous solutions, the zwitterionic keto form is significantly stabilized by hydrogen bonding with water molecules, leading to a situation where both species can coexist in nearly equal proportions.[11] In the gas phase, the enolic (hydroxy) form is strongly favored.[11] This unique behavior makes 3-hydroxypyridine a sensitive probe for the hydrophobicity of its environment.[12][13][14]
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers can be shifted by several environmental and structural factors.
Solvent Effects
Solvent polarity is a primary determinant of tautomeric preference.
-
Polar Solvents (e.g., water, alcohols): These solvents preferentially solvate and stabilize the more polar pyridone tautomer, shifting the equilibrium in its favor.[3][8][10] For 2-hydroxypyridine in water, the equilibrium constant (Keq = [pyridone]/[hydroxy]) is approximately 900.[3] This stabilization arises from both dipole-dipole interactions and hydrogen bonding.[15]
-
Non-polar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar hydroxypyridine form is favored, or both tautomers may coexist in comparable amounts.[3][8][10] In cyclohexane, for instance, 2-hydroxypyridine and 2-pyridone are present in similar concentrations.[3]
| Compound | Solvent | Keq ([Pyridone]/[Hydroxy]) | Predominant Form |
| 2-Hydroxypyridine | Gas Phase | ~0.33[16] | Hydroxy |
| 2-Hydroxypyridine | Cyclohexane | ~1.7[15] | Pyridone (slight) |
| 2-Hydroxypyridine | Chloroform | ~6.0[15] | Pyridone |
| 2-Hydroxypyridine | Water | ~900[3] | Pyridone |
Data compiled from various sources.[3][15][16]
pH and Ionization
The state of protonation dramatically affects the observed tautomeric forms. At low pH, the pyridine nitrogen is protonated, favoring the hydroxy form. At high pH, the hydroxyl proton is removed, forming an anion. The tautomeric equilibrium of the neutral species is most relevant at physiological pH.
Substituent Effects
The electronic nature of other substituents on the pyridine ring can modulate the equilibrium. Electron-withdrawing groups, such as a chloro substituent, can influence the relative stability of the tautomers. For example, 6-chloro-2-pyridone shows an increased population of the lactim (hydroxy) tautomer compared to the unsubstituted parent compound.[17]
Analytical Characterization of Tautomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and quantitative method for studying tautomerism in solution.[18] Since the interconversion between tautomers is typically slow on the NMR timescale, distinct signals for each species can be observed.[18]
Protocol for Quantitative ¹H NMR (qNMR):
-
Sample Preparation: Accurately weigh the hydroxypyridine compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay D1 ≥ 5 * T₁).
-
Signal Identification: Identify non-overlapping signals unique to each tautomer. For example, the N-H proton of the pyridone form and the O-H proton of the hydroxy form will have distinct chemical shifts. The chemical shifts of the ring protons will also differ.
-
Integration: Carefully integrate the unique signals corresponding to each tautomer.
-
Calculation: The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.[1][19]
Scientist's Note: The choice of solvent is critical. For compounds with low solubility in non-polar solvents, DMSO-d₆ is often used, which will favor the pyridone form. It is essential to report the solvent used, as the tautomeric ratio is solvent-dependent.
| Tautomer Form | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |
| Hydroxypyridine | O-H proton (broad, variable shift) | C-OH carbon (~150-160 ppm) |
| Pyridone | N-H proton (broad, ~10-13 ppm) | C=O carbon (~170-180 ppm) |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in each tautomer, particularly in the solid state.[20]
-
Pyridone (Lactam) Form: Exhibits a strong carbonyl (C=O) stretching vibration typically between 1650-1700 cm⁻¹. The N-H stretch is also observable.
-
Hydroxypyridine (Lactim) Form: Characterized by a broad O-H stretching vibration (~3200-3600 cm⁻¹) and the absence of a strong C=O band in the typical region.
Protocol for Solid-State IR (ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Record the spectrum, ensuring good contact between the sample and the crystal.
-
Analysis: Identify the key vibrational bands (C=O, O-H, N-H) to determine the predominant tautomeric form in the solid state.
UV-Vis Spectroscopy
The electronic transitions of the tautomers differ, leading to distinct UV-Vis absorption spectra. The pyridone form, with its extended conjugation, typically absorbs at a longer wavelength (λmax) compared to the hydroxypyridine form. This technique is particularly useful for studying solvent effects on the equilibrium.[3]
Computational Chemistry: A Predictive Tool
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[3][15][21] These methods can calculate the Gibbs free energy of each tautomer in the gas phase and in solution (using solvent models), providing a theoretical prediction of the equilibrium constant.[22]
Typical Computational Workflow:
-
Structure Optimization: Geometries of both tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[3][15][16]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structures are true minima and to obtain zero-point vibrational energies.
-
Solvation Modeling: The effect of a solvent is incorporated using a continuum model like the Polarizable Continuum Model (PCM).
-
Energy Comparison: The relative Gibbs free energies of the solvated tautomers are compared to predict the equilibrium position.
Trustworthiness Check: Theoretical predictions must be validated against experimental data. For example, calculated NMR chemical shifts or IR frequencies can be directly compared with experimental spectra to confirm assignments and support the predicted tautomeric ratio.
Implications in Drug Development
The tautomeric state of a hydroxypyridine moiety in a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological profile.
-
Receptor Binding: The two tautomers have different shapes, hydrogen bonding patterns, and electrostatic potentials. One tautomer may bind to a biological target with high affinity while the other is inactive. The ability of a drug to adopt the correct tautomeric form at the receptor site is crucial for its efficacy.
-
Physicochemical Properties: Tautomerism affects key properties like solubility, lipophilicity (logP), and membrane permeability. The more polar pyridone form generally has higher aqueous solubility, while the less polar hydroxy form may better cross lipid membranes.
-
Metabolism: The metabolic fate of a drug can depend on which tautomer is present, as different functional groups (e.g., C=O vs. C-OH) are susceptible to different enzymatic transformations.
Pyridone and hydroxypyridine structures are found in numerous approved drugs, highlighting their importance in medicinal chemistry.[3][23] Therefore, a thorough understanding and characterization of the tautomeric equilibrium of any new drug candidate containing this scaffold is a regulatory and scientific necessity.
Conclusion
The tautomerism of hydroxypyridine compounds is a dynamic and multifaceted phenomenon governed by an intricate interplay of intramolecular stability and environmental interactions. For researchers in drug discovery and materials science, mastering the principles that control this equilibrium is essential. By employing a synergistic combination of high-resolution analytical techniques—primarily NMR, IR, and UV-Vis spectroscopy—and validating these findings with robust computational models, scientists can accurately characterize, predict, and ultimately engineer the tautomeric behavior of these vital heterocyclic compounds to achieve desired molecular properties and functions.
References
- Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Chakraborty, D., & Singh, S. K. (2018). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid.
- Wikipedia. 4-Pyridone. [Link]
- ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]
- ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]
- Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. [Link]
- Wikipedia. 2-Pyridone. [Link]
- Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University. [Link]
- Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclode.
- ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
- ResearchGate. Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and.... [Link]
- ResearchGate. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. [Link]
- ResearchGate. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link]
- Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
- ResearchGate. Tautomeric equilibrium in 3-hydroxypyridine and the overlapping.... [Link]
- Scanlan, M. J., et al. (1983). Theoretical Studies of the Tautomeric Equilibria and Isomer - Energetics of 2-, 3-, and 4-Hydroxypyridine. American Chemical Society. [Link]
- Coreno, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. RSC Publishing. [Link]
- Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. [Link]
- Explained.Today. Lactam-lactim tautomerism: Significance and symbolism. [Link]
- Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]
- Ngan, S., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
- Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
- Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
- Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
- Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PubMed. [Link]
- Physics Forums.
- ResearchGate. Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. [Link]
- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. PubMed. [Link]
- Encyclopedia.pub. Tautomerism Detected by NMR. [Link]
- ResearchGate. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]
- Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone.
- ResearchGate. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]
- Nanalysis. β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Link]
- Vaz da Cruz, V., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.
- Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
- Boykin, D. W., et al. (1983). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
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A Technical Guide to the Solubility of 6-Chloro-4-methylpyridin-2-ol
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-4-methylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data in publicly accessible literature, this document outlines the theoretical principles governing its solubility in a range of common laboratory solvents. Furthermore, it provides a detailed, field-proven experimental protocol for the systematic determination of its solubility profile. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction: Understanding the Compound
This compound is a substituted pyridine derivative. The pyridine ring is a core scaffold in many biologically active molecules, and its functionalization with a chloro group, a methyl group, and a hydroxyl group (in its pyridin-2-ol tautomeric form) imparts a unique combination of physicochemical properties that influence its behavior in solution. A thorough understanding of its solubility is paramount for a variety of applications, including:
-
Drug Discovery and Development: Solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation development all hinge on accurate solubility data.
-
Materials Science: The ability to control the dissolution and precipitation of this compound is essential for the development of new materials with desired properties.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[1][2] For this compound, we must consider the interplay of several structural features:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
The Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.
-
The Chloro Group (-Cl): This electron-withdrawing group introduces polarity and can participate in dipole-dipole interactions.
-
The Methyl Group (-CH3): This nonpolar group contributes to the hydrophobic character of the molecule.
Based on these features, we can make the following predictions about the solubility of this compound in various solvent classes:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group suggests that this compound will exhibit some solubility in these solvents through hydrogen bonding. However, the presence of the nonpolar methyl group and the chloro-substituted pyridine ring may limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have significant dipole moments, suggesting they are likely to be good solvents for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the hydroxyl and chloro groups and the pyridine nitrogen, the solubility in nonpolar solvents is expected to be low.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A range of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, hexane, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each test solvent.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Analysis by HPLC:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
-
Prepare a known dilution of the filtered supernatant from each test solvent.
-
Inject the diluted samples onto the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Predicted Solubility Profile
While experimental data is required for definitive values, a qualitative solubility profile can be predicted based on the principles discussed in Section 2.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Ethanol, Methanol | Moderate | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole, Hydrogen Bond Acceptance |
| Nonpolar | Hexane, Toluene | Low | London Dispersion Forces |
Molecular Interactions
The following diagram illustrates the potential intermolecular interactions between this compound and a polar protic solvent like water.
Figure 2: Potential hydrogen bonding interactions.
Conclusion
This technical guide has provided a theoretical framework for understanding the solubility of this compound and a detailed experimental protocol for its quantitative determination. By combining theoretical predictions with empirical data generated through the described methodology, researchers can gain a comprehensive understanding of this compound's solubility profile, enabling its effective use in a wide range of scientific applications.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Cold Spring Harbor Protocols. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells.
- Khan Academy. (n.d.). Solubility of organic compounds.
- University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Compose.ly. (n.d.). The Ultimate Guide to Writing Technical White Papers.
- Launch Team. (n.d.). Writing Technical White Papers Guide.
- TREW Marketing. (2023, March 14). Content IS King: How to Write a Technical White Paper for Engineers.
- Swarthmore College. (n.d.). Guide for Writing in Chemistry.
- Motion Marketing. (2023, May 16). Technical White Paper Writing Tips for Technology Businesses.
- ResearchGate. (2020, February). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K).
Sources
An In-depth Technical Guide to Chloromethylpyridine Derivatives: Synthesis, Reactivity, and Applications
Introduction
Chloromethylpyridine derivatives represent a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. Their unique chemical architecture, featuring a pyridine ring substituted with a reactive chloromethyl group, makes them indispensable intermediates in the pharmaceutical, agrochemical, and materials science sectors. The pyridine moiety offers a combination of aromaticity, hydrogen bonding capability, and metabolic stability, while the chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of the pyridyl methyl fragment into larger molecular scaffolds.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and key applications of chloromethylpyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the practical application of these valuable chemical entities.
I. Synthesis of Chloromethylpyridine Derivatives
The synthesis of chloromethylpyridine derivatives can be achieved through several strategic approaches, primarily depending on the desired isomer and the available starting materials. The choice of synthetic route is often dictated by factors such as yield, scalability, and the avoidance of hazardous reagents.
Chlorination of Methylpyridines
A direct and common method for the synthesis of chloromethylpyridines is the free-radical chlorination of the corresponding methylpyridines (picolines). This reaction is typically initiated by light or a radical initiator.
A representative protocol for the synthesis of 2-(chloromethyl)pyridine involves the reaction of 2-methylpyridine with a chlorinating agent like chlorine gas in an inert solvent.[1] A more contemporary and safer approach utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.
Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride via TCCA Chlorination [2]
-
A solution of 200 g (2.15 moles) of 2-methylpyridine and 14 g of dimethylformamide in 750 ml of chloroform is heated to reflux.
-
300 g (1.29 moles) of trichloroisocyanuric acid is added portion-wise over 50 minutes, maintaining the reflux.
-
The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.
-
The filtrate is washed with 100 ml of 5% sodium hydroxide solution.
-
The organic phase is dried over MgSO₄ and filtered.
-
100 g (2.74 moles) of dry hydrogen chloride gas is bubbled through the filtrate, which is then evaporated to dryness under vacuum.
-
The residue is triturated with 250 ml of dry acetone, stirred, and filtered to yield 2-(chloromethyl)pyridine hydrochloride.
-
Further product can be obtained by cooling the acetone filtrate. The total yield is approximately 64.4%.
From Picoline-N-Oxides
An alternative and often more selective method involves the reaction of picoline-N-oxides with various chlorinating agents. This approach can offer better control over the reaction and avoid over-chlorination. Phosgene, in the presence of an acid acceptor like triethylamine, is a classic reagent for this transformation.[3]
Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide and Phosgene [3]
-
To a stirring solution of 10.9 grams (0.1 mol) of 2-picoline-N-oxide in 10 milliliters of methylene chloride, a solution of 9.8 grams (0.1 mol) of phosgene in 83 grams of methylene chloride is added dropwise at 25°C.
-
The resulting solution is cooled to 5°C.
-
A solution of 10.1 grams (0.1 mol) of triethylamine in 74 grams of methylene chloride is then added dropwise.
-
After the reaction is complete, the mixture is made basic by adding an aqueous solution of sodium or potassium bicarbonate.
-
The organic and aqueous layers are separated.
-
The aqueous layer is extracted with methylene chloride.
-
The combined organic layers are dried and the solvent is removed to yield 2-(chloromethyl)pyridine.
Synthesis of 2-Chloro-5-(chloromethyl)pyridine
2-Chloro-5-(chloromethyl)pyridine is a key intermediate, particularly in the agrochemical industry. Its synthesis can be achieved via direct chlorination of 2-chloro-5-methylpyridine. Modern continuous flow methods using microchannel reactors are being developed to improve safety and efficiency.[4]
Workflow for the Synthesis of Chloromethylpyridine Derivatives
Caption: General scheme of nucleophilic substitution on chloromethylpyridine.
III. Applications of Chloromethylpyridine Derivatives
The utility of chloromethylpyridine derivatives as versatile intermediates is demonstrated by their widespread application in the synthesis of high-value products in various industries.
Agrochemicals
Chloromethylpyridines are crucial for the synthesis of neonicotinoid insecticides. A prominent example is the production of imidacloprid from 2-chloro-5-(chloromethyl)pyridine.
Synthesis of Imidacloprid
The synthesis of imidacloprid involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine in the presence of a base. [5][6][7]
Experimental Protocol: Synthesis of Imidacloprid
[5]
-
2-Chloro-5-(chloromethyl)pyridine and 2-nitroiminoimidazolidine are reacted in a molar ratio of 1:1 to 1:1.2.
-
The reaction is carried out in the presence of an alkali metal hydroxide (e.g., sodium hydroxide) in an aprotic solvent (e.g., dimethylformamide).
-
The reaction mixture is stirred at a temperature of 45 to 60°C.
-
Upon completion, the product, imidacloprid, is isolated.
Workflow for Imidacloprid Synthesis
Caption: Synthesis of the insecticide Imidacloprid.
Medicinal Chemistry
In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous therapeutic agents. Chloromethylpyridine derivatives serve as key building blocks for introducing this important pharmacophore.
Kinase Inhibitors
Protein kinases are crucial targets in drug discovery, particularly in oncology. [8][9]The pyrimidine scaffold is a common feature in many approved kinase inhibitors. [8]While direct synthesis examples using chloromethylpyridines are not extensively detailed in the provided search results, the general principle involves the nucleophilic substitution of the chlorine atom by a nucleophilic group on a core scaffold to introduce the pyridylmethyl moiety. [10][11]
General Workflow for the Synthesis of Pyridine-Containing Kinase Inhibitors
Caption: General approach to synthesizing pyridine-containing kinase inhibitors.
IV. Safety and Handling
Chloromethylpyridine derivatives are reactive and potentially hazardous compounds that require careful handling.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [12]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12][13]Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. [12]* First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [12] * Skin Contact: Immediately wash off with soap and plenty of water. [12][13] * Eye Contact: Rinse cautiously with water for several minutes. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12][14]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12][13]Keep away from incompatible materials such as strong oxidizing agents. [14] Disclaimer: This information is intended for educational purposes only. Always consult the specific Safety Data Sheet (SDS) for the compound you are using and follow all institutional and regulatory safety guidelines.
-
V. Conclusion
Chloromethylpyridine derivatives are undeniably valuable and versatile intermediates in modern organic synthesis. Their accessibility through various synthetic routes and the reactivity of the chloromethyl group enable the construction of complex molecules with significant biological and material properties. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for any researcher or scientist working in the fields of drug discovery, agrochemical development, and material science. The methodologies and insights provided in this guide aim to facilitate the effective and safe utilization of these important chemical building blocks in advancing scientific innovation.
VI. References
-
PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]
-
Google Patents. US7297798B2 - Process for the preparation of the insecticide imidacloprid.
-
Google Patents. US6307053B1 - Process for preparing imidacloprid.
-
Google Patents. DE10151695A1 - Process for the preparation of imidacloprid.
-
Google Patents. CN105924428A - Method for synthesizing imidacloprid.
-
Patsnap Eureka. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. [Link]
-
Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
NIH. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC. [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
Chemistry LibreTexts. 8.2: Two Mechanistic Models for Nucleophilic Substitution. [Link]
-
YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]
-
PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]
-
NIH. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]
-
ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 4. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]
- 5. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 6. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 7. DE10151695A1 - Process for the preparation of imidacloprid - Google Patents [patents.google.com]
- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
A Guide to the Pyridinone Scaffold: From Discovery to Clinical Significance in Medicinal Chemistry
Abstract: The pyridinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have established it as a foundational structural motif in a diverse array of clinically significant therapeutic agents. This guide provides an in-depth exploration of the pyridinone scaffold, tracing its journey from natural product discovery to its role in modern drug design. We will dissect its synthesis, explore its mechanism of action in key drug classes, and analyze the structure-activity relationships that govern its therapeutic efficacy. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and field-proven insights.
The Rise of a Privileged Scaffold: Discovery and Core Attributes
The story of the pyridinone scaffold is not one of a single, sudden discovery, but rather a gradual recognition of its power, beginning with its identification in natural products. These naturally occurring compounds demonstrated a wide spectrum of biological activities, signaling to early medicinal chemists that the pyridinone core was a biocompatible and versatile starting point for drug design.
Pyridinones exist primarily as two major isomers: 2-pyridones and 4-pyridones. A critical feature of these structures is their ability to undergo keto-enol tautomerism, existing in equilibrium with their hydroxypyridine forms (2-hydroxypyridine and 4-hydroxypyridine, respectively). In most physiological contexts, the keto-form (the pyridone) is the predominant and more stable tautomer. This tautomeric relationship is fundamental to its function, influencing its hydrogen bonding capacity and its ability to interact with biological targets.
Caption: Tautomeric equilibrium of 2- and 4-pyridinone isomers.
The scaffold's significance lies in its trifecta of desirable medicinal chemistry properties:
-
Hydrogen Bonding: The N-H and C=O groups act as excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with enzyme active sites and receptors.
-
Dipolar Nature: The charge distribution within the aromatic ring creates a significant dipole moment, enhancing solubility and enabling favorable electrostatic interactions.
-
Synthetic Accessibility: As will be discussed, the pyridinone core can be synthesized and functionalized through robust and well-established chemical reactions, allowing for the systematic exploration of chemical space to optimize for potency and pharmacokinetic properties.
Synthesis of the Pyridinone Core: A Methodological Overview
The construction of the pyridinone scaffold is a well-trodden path in organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of route is often dictated by the desired substitution pattern on the final molecule. One of the most classic and versatile methods for creating substituted 2-pyridones is the Guareschi-Thorpe condensation .
This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound (or an equivalent) under basic conditions. The elegance of this method lies in its convergence, rapidly building the core heterocyclic structure from acyclic precursors.
Caption: Generalized workflow for 2-pyridone synthesis via condensation.
Exemplary Protocol: Synthesis of a Substituted 2-Pyridone
The following protocol is a representative example of a base-catalyzed condensation to form a highly functionalized 2-pyridone. This self-validating system includes checks for reaction completion and purification to ensure high purity of the final compound.
Objective: To synthesize 6-methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Materials:
-
Cyanoacetamide
-
Benzoylacetone (1-phenyl-1,3-butanedione)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Melting point apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyanoacetamide (1.0 eq), benzoylacetone (1.0 eq), and ethanol (25 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise. The addition of the base catalyst is the critical initiation step for the Knoevenagel condensation, followed by intramolecular cyclization.
-
Reaction Monitoring: Heat the mixture to reflux (approximately 78°C). The progress of the reaction should be monitored every hour using TLC (e.g., with a 7:3 ethyl acetate:hexane mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot (which will be UV active) indicates product formation. The reaction is typically complete within 3-4 hours.
-
Reaction Workup & Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A precipitate will likely form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove any unreacted starting materials.
-
Acidification (Trustworthiness Check): The filtrate can be acidified with 2M HCl to precipitate any remaining product, providing a check on the efficiency of the initial precipitation.
-
Drying and Characterization: Dry the collected solid under vacuum. The purity of the final compound should be assessed by measuring its melting point and comparing it to the literature value. Further characterization via NMR (¹H, ¹³C) and Mass Spectrometry is required to confirm the structure unequivocally.
Clinical Significance: Pyridinone Scaffolds in Modern Medicine
The true measure of a scaffold's importance is the number of life-changing therapies it has enabled. Pyridinones are core to drugs across multiple therapeutic areas, from cardiovascular disease to oncology.
Case Study: Milrinone and the Cardiotonic 2-Pyridones
Perhaps the most well-known application of the 2-pyridone scaffold is in the field of cardiology. Milrinone and its predecessor, Amrinone , are used in the treatment of acute heart failure. These drugs function as selective inhibitors of phosphodiesterase 3 (PDE3) , an enzyme crucial for regulating cardiac muscle contraction.
Mechanism of Action (MoA):
In cardiac muscle cells, the concentration of cyclic adenosine monophosphate (cAMP) is a key determinant of contractility. Higher cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and stronger heart muscle contraction (a positive inotropic effect). PDE3 is the enzyme responsible for breaking down cAMP.
By inhibiting PDE3, pyridinone-based drugs like milrinone prevent the degradation of cAMP. This leads to elevated cAMP levels, increased PKA activity, and ultimately, enhanced cardiac output.
Caption: MoA of pyridinone PDE3 inhibitors like Milrinone in cardiomyocytes.
Other Notable Pyridinone-Based Drugs:
-
Cilostazol: Another PDE3 inhibitor, but primarily used for its antiplatelet and vasodilatory effects to treat intermittent claudication.
-
Perampanel: A selective, non-competitive AMPA receptor antagonist used as an antiepileptic drug. This demonstrates the scaffold's versatility beyond enzyme inhibition.
-
Dovitinib: An investigational anticancer agent that acts as a multi-kinase inhibitor, targeting VEGFR, FGFR, and PDGFR.
Structure-Activity Relationships (SAR): Optimizing for Potency
The development of potent and selective pyridinone drugs is a direct result of meticulous SAR studies. Using the PDE3 inhibitors as a case study, chemists have established a clear understanding of how substitutions on the pyridinone ring affect biological activity.
The general structure for many cardiotonic 2-pyridones can be simplified as a core with key substitution points, primarily at the C3, C5, and C6 positions.
| Position | Substituent Type | Impact on PDE3 Inhibition | Rationale / Causality |
| C3 | Small electron-withdrawing group (e.g., -CN, -CONH2) | Crucial for Activity | This group often acts as a key hydrogen bond acceptor, anchoring the molecule in the active site of the phosphodiesterase enzyme. |
| C5 | Alkyl group (e.g., -CH3 in Milrinone) | Enhances Potency | Fills a hydrophobic pocket within the PDE3 active site, increasing binding affinity through favorable van der Waals interactions. |
| C6 | Substituted phenyl or heterocyclic ring | Modulates Selectivity & Potency | This larger group extends into a more solvent-exposed region. Modifications here can be used to fine-tune selectivity against other PDE isozymes and to optimize pharmacokinetic properties like solubility and metabolic stability. |
This systematic approach, where each part of the scaffold is modified to probe its interaction with the target, is fundamental to modern drug design. It transforms the "privileged scaffold" from a promising starting point into a highly optimized clinical candidate.
Conclusion and Future Directions
The pyridinone scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent drug-like properties and synthetic flexibility have secured its place in the pantheon of important heterocycles for drug development. From the treatment of heart failure to epilepsy and cancer, its impact is undeniable.
Future research will likely focus on expanding the chemical space of pyridinone derivatives. The use of novel synthetic methodologies, such as C-H activation, will allow for previously inaccessible substitution patterns, potentially unlocking interactions with new biological targets. Furthermore, the integration of computational chemistry and machine learning will enable more predictive SAR modeling, accelerating the design of next-generation pyridinone-based therapeutics with even greater potency, selectivity, and safety profiles.
References
- Stodola, J. (2020). 2-Pyridone – A Biologically Active Scaffold. Chemicke Listy.
- PubChem. (n.d.). Milrinone. National Center for Biotechnology Information.
- Al-Jassas, H. K., & Al-Bayati, R. I. (2022). Synthesis, Characterization, and In Vitro Antimicrobial Evaluation of New Pyridine Derivatives. Bioinorganic Chemistry and Applications.
- PubChem. (n.d.). Cilostazol. National Center for Biotechnology Information.
- Katritzky, A. R., & Lunt, E. (1970). Tautomerism in Heterocyclic Chemistry. Tetrahedron.
An In-Depth Technical Guide to the Biological Activity of Substituted Pyridines
Abstract
The pyridine ring, a foundational six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of over 7,000 drug molecules.[1][2] Its unique electronic properties, structural versatility, and capacity for diverse biological interactions have established its importance in developing therapeutic agents across a vast spectrum of diseases.[3] This guide provides a comprehensive technical overview of substituted pyridines, detailing their wide-ranging pharmacological activities, the molecular mechanisms that drive them, critical structure-activity relationships (SAR), and the validated experimental methodologies employed for their evaluation. We will explore the causality behind experimental design and the self-validating systems that ensure trustworthy and reproducible results in drug discovery and development.
The Pyridine Moiety: A Cornerstone of Drug Design
The significance of pyridine in drug discovery is rooted in several key physicochemical characteristics.[3] As an isostere of benzene, it offers a similar aromatic framework but with distinct properties.[1][2] The nitrogen atom introduces a dipole moment and acts as a hydrogen bond acceptor, which can enhance aqueous solubility and facilitate specific, high-affinity interactions with biological targets like enzymes and receptors.[3][4] Furthermore, the aromatic system allows for π-π stacking interactions, while the potential for substitution at the 2, 3, and 4 positions provides a versatile platform for meticulously tuning the steric and electronic properties of derivative compounds to optimize potency, selectivity, and pharmacokinetic profiles.[3] These features have been masterfully exploited to develop drugs for a multitude of therapeutic areas, from oncology to infectious diseases.[1][5]
Anticancer Activity of Substituted Pyridines
Pyridine-containing molecules represent a major class of anticancer agents, frequently designed to target key enzymes and signaling pathways that are dysregulated in cancer.[3][6]
Core Mechanisms of Action
A predominant mechanism for the anticancer effects of pyridine derivatives is the inhibition of protein kinases.[3] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors in the kinase active site, pyridine derivatives can block these signaling cascades, leading to cell cycle arrest and apoptosis.[3][7] Another well-established mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, arrests cells in the G2/M phase of the cell cycle, and ultimately induces apoptosis.[8][9] Certain derivatives also exert their effects through mechanisms like histone deacetylase (HDAC) inhibition or the inhibition of p53 ubiquitination.[10]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of pyridine derivatives. Research has consistently shown that the presence and position of specific functional groups significantly influence antiproliferative activity.
-
Enhancing Groups : The inclusion of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances activity against various cancer cell lines.[11][12]
-
Detrimental Groups : Conversely, the addition of bulky groups or certain halogen atoms can lead to a decrease in antiproliferative effects, likely due to steric hindrance at the target binding site.[11][12]
-
Linker Optimization : In diarylpyridine compounds designed as tubulin inhibitors, a rigid pyridine linker can be used to fix the molecule in a cis-orientation, mimicking the potent natural product combretastatin A-4 (CA-4).[8][9]
The following Graphviz diagram illustrates the inhibition of a generic kinase signaling pathway by a substituted pyridine inhibitor.
Data Presentation: In Vitro Cytotoxicity
The potency of novel pyridine derivatives is quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values.
| Compound Class | Derivative Example | Target Cell Line | IC50 / GI50 (µM) | Reference |
| Diarylpyridines | Compound 10t | HeLa (Cervical) | 0.19 | [8] |
| Diarylpyridines | Compound 10t | SGC-7901 (Gastric) | 0.30 | [8] |
| Diarylpyridines | Compound 10t | MCF-7 (Breast) | 0.33 | [8] |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [13] |
| Pyridine-Ureas | Compound 8n | MCF-7 (Breast) | 1.88 | [13] |
| Imidazopyridines | Compound Ib | HeLa (Cervical) | 34.3 | [14] |
| Imidazopyridines | Compound Ib | MCF-7 (Breast) | 50.18 | [14] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard, self-validating method for assessing the cytotoxic effects of substituted pyridines on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test pyridine derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Antimicrobial and Antiviral Activities
The pyridine scaffold is a common feature in numerous agents designed to combat microbial and viral infections.[3][15]
Mechanisms of Action
-
Antibacterial/Antifungal: These compounds disrupt essential microbial processes, including cell wall synthesis, DNA replication, and protein synthesis.[3][15] The cationic nature of certain pyridinium salts facilitates their interaction with and disruption of negatively charged bacterial cell membranes.[16]
-
Antiviral: Pyridine derivatives can target many stages of the viral life cycle.[3][17] Known mechanisms include the inhibition of critical viral enzymes like reverse transcriptase and polymerase, blocking viral entry into host cells, and inhibiting viral replication and maturation.[17][18][19]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyridine compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (growth) is observed.
-
Validation: The assay is validated by the clear growth in the positive control well and the absence of growth in the negative control well.
The following diagram illustrates a typical screening workflow for identifying new antimicrobial agents.
Neuropharmacological Activity
Pyridine derivatives have shown significant promise in treating neurological and psychiatric disorders. Their activities often stem from their ability to interact with key enzymes and receptors within the central nervous system (CNS).[5][20]
Mechanisms of Action
A primary target for neuroactive pyridine derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[21][22] By inhibiting AChE, these compounds can increase acetylcholine levels, a strategy used in the treatment of Alzheimer's disease. Other mechanisms include acting as L-type Ca2+ channel blockers and inhibiting calmodulin (CaM)-dependent pathways, which can offer neuroprotective effects against ischemic brain injury.[23]
Data Presentation: Enzyme Inhibition
The inhibitory potential of neuroactive compounds is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound Class | Derivative Example | Target Enzyme | Ki / IC50 (nM) | Reference |
| Pyrazoline-Pyridine | Compound X | hCA I | 17.4 - 40.7 | [21] |
| Pyrazoline-Pyridine | Compound Y | hCA II | 16.1 - 55.2 | [21] |
| Pyrazoline-Pyridine | Compound Z | AChE | 48.2 - 84.1 | [21] |
| Pyridine Carbamate | Compound 8 | hAChE | 153 | [22] |
(Note: X, Y, Z represent ranges for a series of compounds from the cited source)
Conclusion and Future Perspectives
The substituted pyridine scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[3][24] Its continued prevalence in FDA-approved drugs underscores its value in addressing a wide range of human diseases.[2][25] Future research will likely focus on the development of novel synthetic methodologies to access more diverse pyridine structures and the application of computational chemistry to design derivatives with enhanced potency and selectivity for specific biological targets. As our understanding of disease pathways deepens, the rational design of substituted pyridines will continue to yield next-generation therapeutics with improved efficacy and safety profiles.
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- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. (1994). PubMed.
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A Comprehensive Technical Guide to the Synthesis of 6-Chloro-4-methylpyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the synthetic pathways to 6-Chloro-4-methylpyridin-2-ol and its subsequent derivatization. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Substituted Pyridinols
The this compound scaffold is a valuable building block in medicinal chemistry. The presence of a reactive chlorine atom at the 6-position, a nucleophilic hydroxyl group at the 2-position, and a methyl group at the 4-position provides multiple sites for chemical modification. This versatility allows for the systematic exploration of the chemical space around the pyridinone core, which is a privileged structure in numerous biologically active compounds. Derivatives of this scaffold have shown potential in various therapeutic areas, acting as kinase inhibitors, and intermediates for a range of pharmaceuticals.[1][2] The strategic functionalization of this core structure is a key step in the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Synthesis of the Core Scaffold: this compound
The synthesis of the central this compound can be approached through several strategic pathways. The choice of a particular route may be dictated by the availability of starting materials, desired scale, and safety considerations. Two primary and reliable synthetic strategies are detailed below.
Strategy A: Cyclocondensation followed by Chlorination
This widely applicable approach involves the initial construction of the pyridin-2-one ring system from acyclic precursors, followed by a selective chlorination step.
Step 1: Synthesis of 4-Methyl-6-hydroxypyridin-2(1H)-one
A robust method for the synthesis of the pyridin-2-one core is the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as piperidine or a metal alkoxide.[3]
-
Reaction: Ethyl acetoacetate + Cyanoacetamide → 3-Cyano-4-methyl-6-hydroxypyridin-2-one
-
Subsequent Hydrolysis/Decarboxylation: The resulting 3-cyano derivative is then hydrolyzed and decarboxylated, typically by heating in an acidic solution, to yield 4-methyl-6-hydroxypyridin-2(1H)-one.[4]
Step 2: Chlorination of 4-Methyl-6-hydroxypyridin-2(1H)-one
The conversion of the hydroxyl group at the 6-position to a chlorine atom is effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction often requires elevated temperatures and may be performed with or without a solvent.[5][6][7] The use of a base, like pyridine, can facilitate the reaction.[5]
-
Reaction: 4-Methyl-6-hydroxypyridin-2(1H)-one + POCl₃ → this compound
Strategy B: Chlorination of a Dihydroxypyridine Precursor
An alternative and often more direct route begins with a commercially available or readily synthesized dihydroxypyridine precursor.
Step 1: Synthesis or Sourcing of 4-Methyl-2,6-dihydroxypyridine
4-Methyl-2,6-dihydroxypyridine can be synthesized through various methods, including the condensation of β-keto esters with amides.
Step 2: Selective Chlorination
The selective chlorination of 4-methyl-2,6-dihydroxypyridine at the 6-position can be achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline. The reaction conditions can be controlled to favor monochlorination. A mixture of POCl₃ and PCl₅ can also be employed as a robust chlorinating agent.[8][9]
-
Reaction: 4-Methyl-2,6-dihydroxypyridine + POCl₃ → this compound
| Parameter | Strategy A | Strategy B |
| Starting Materials | Ethyl acetoacetate, Cyanoacetamide | 4-Methyl-2,6-dihydroxypyridine |
| Key Intermediates | 4-Methyl-6-hydroxypyridin-2(1H)-one | - |
| Reagents | Base (e.g., Piperidine), Acid, POCl₃ | POCl₃, Base (optional) |
| Advantages | Utilizes simple, acyclic precursors. | More direct route. |
| Challenges | Multi-step process. | Potential for over-chlorination. |
Derivatization of this compound
The synthesized this compound is a versatile intermediate for the creation of a library of derivatives. The chlorine atom at the 6-position is particularly amenable to nucleophilic substitution and cross-coupling reactions, while the hydroxyl group at the 2-position can be alkylated.
C-6 Amination
The chlorine atom can be displaced by a variety of primary and secondary amines through a nucleophilic aromatic substitution (SNAr) reaction or, more commonly, through palladium-catalyzed Buchwald-Hartwig amination.[1][2]
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
C-6 Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the C-6 chloro position with a variety of aryl or heteroaryl boronic acids or esters.[1][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 2-5 mol%), a suitable ligand if necessary (e.g., SPhos), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2][10]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[2][10]
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography or recrystallization.[1][12]
| Reaction Type | Catalyst/Reagents | Typical Solvents | Temperature (°C) | Yields (%) |
| Amination | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene, Dioxane | 80-110 | 60-95 |
| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, Toluene | 80-120 | 70-98 |
O-Alkylation
The hydroxyl group at the 2-position can be alkylated to form the corresponding ether derivatives. This reaction is typically carried out using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation in pyridin-2-ones, although with the nitrogen already part of the aromatic ring, O-alkylation is generally favored.[13][14]
Experimental Protocol: O-Alkylation
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, acetone, or acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2-2.0 equiv).
-
Stir the mixture at room temperature for a short period to form the corresponding alkoxide.
-
Add the alkyl halide (e.g., alkyl iodide or bromide, 1.1-1.5 equiv) to the reaction mixture.
-
Heat the reaction if necessary (e.g., to 50-80 °C) and monitor its progress by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The synthetic routes and derivatization protocols outlined in this guide provide a comprehensive framework for the preparation and functionalization of this compound derivatives. The versatility of this scaffold, coupled with the robustness of modern synthetic methodologies, offers a powerful platform for the discovery of novel chemical entities with potential therapeutic applications. Careful selection of synthetic strategy and reaction conditions, as detailed in the referenced literature, is paramount to achieving high yields and purity of the target compounds.
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- POCl3 chlorination of 4-quinazolones. PubMed.
- The Suzuki Reaction. Andrew G Myers Research Group.
- POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society.
- Cyanoacetamide. Organic Syntheses Procedure.
- Multi-component condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with carbonyl compounds and Meldrum's acid. ResearchGate.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Institutes of Health.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.
- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
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- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][15]naphthyrin-5(6H)-one. National Institutes of Health.
- Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Patsnap Eureka.
- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health.
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
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- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar.
- 4-Hydroxy-6-methylpyridin-2(1H)-one. National Institutes of Health.
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The Organic Chemist's Guide to the Hydroxyl Group in Pyridin-3-ol Analogs: A Deep Dive into Reactivity and Synthetic Strategy
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of the hydroxyl group in pyridin-3-ol and its analogs. Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction lists to explain the underlying electronic principles and steric factors that govern the synthetic outcomes. We will dissect the dual nature of the hydroxyl group—acting as both a potent nucleophile and a tunable electrophile—and provide field-proven protocols for its key transformations, including O-alkylation, O-acylation, and modern cross-coupling reactions. By understanding the causality behind experimental choices, researchers can better design and execute synthetic strategies involving this versatile heterocyclic scaffold.
Foundational Principles: Electronic Structure and Tautomerism
The reactivity of the hydroxyl group in pyridin-3-ol is intrinsically linked to the electronic nature of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect across the ring, which influences both the acidity and nucleophilicity of the hydroxyl substituent.
1.1 Acidity and pKa
The hydroxyl proton of pyridin-3-ol is phenolic in nature. Its acidity is a critical parameter that dictates the choice of base for deprotonation in nucleophilic reactions. The pKa of the hydroxyl proton is approximately 8.72, while the pKa for the protonation of the pyridine nitrogen is around 4.86.[1] This dual acidity and basicity means that in aqueous solution, pyridin-3-ol can exist in various states, including a zwitterionic form.
1.2 Tautomerism: A Key Consideration
Pyridin-3-ol exists in a tautomeric equilibrium with its keto form, pyridin-3(4H)-one, and a zwitterionic isomer.[2] In aqueous and other polar solvents, the equilibrium can be complex, but the phenolic (hydroxy) form generally predominates.[2][3] However, the presence of these tautomers is a crucial consideration in reaction design, as it can lead to alternative reaction pathways, such as N-alkylation, particularly with 2- and 4-hydroxypyridines. For pyridin-3-ol, reaction at the oxygen is the overwhelmingly favored pathway.[4]
Caption: Tautomeric equilibrium of Pyridin-3-ol.
The Hydroxyl Group as a Nucleophile
Deprotonation of the hydroxyl group unmasks a potent nucleophilic oxygen center, ready to participate in a variety of bond-forming reactions. The choice of base is critical and should be guided by the pKa of the hydroxyl proton.
2.1 O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming aryl ethers from pyridinols.[5][6][7] The reaction proceeds via an SN2 mechanism, where the pyridin-3-olate anion displaces a leaving group on an alkyl halide.[5][8]
Causality in Experimental Design:
-
Base Selection: A base strong enough to deprotonate the hydroxyl group is required. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base suitable for generating the alkoxide quantitatively before adding the electrophile. Carbonate bases are milder and often used when the alkylating agent is more reactive or when gentler conditions are needed.[5][6]
-
Alkylating Agent: The reaction works best with primary alkyl halides (e.g., iodides, bromides) or sulfonates (e.g., tosylates, mesylates).[8] Secondary halides may give some elimination byproducts, and tertiary halides will almost exclusively lead to elimination.[8]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the base without solvating the nucleophilic anion, thus increasing its reactivity.[5][6]
Detailed Experimental Protocol: O-Alkylation of Pyridin-3-ol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add pyridin-3-ol (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1–0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyridin-3-olate.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., ethyl iodide, 1.2 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.[7]
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: General workflow for O-Alkylation of Pyridin-3-ol.
2.2 O-Acylation: Ester Synthesis
The synthesis of pyridinyl esters is readily achieved by O-acylation. This transformation is crucial for installing protecting groups or for creating prodrugs where the ester linkage can be cleaved in vivo.[9][10]
Causality in Experimental Design:
-
Acylating Agents: Acyl chlorides or anhydrides are common, highly reactive acylating agents.[10]
-
Catalysis with DMAP: While pyridine can be used as both a base and solvent, the addition of a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) dramatically accelerates the reaction.[10][11][12] DMAP acts as a hypernucleophilic acylation catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium salt intermediate, which is a much more potent acylating agent than the starting anhydride or acyl chloride.[11][13]
-
Stoichiometric Base: A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the acid (e.g., HCl) generated during the reaction.
Detailed Experimental Protocol: DMAP-Catalyzed O-Acylation
-
Reaction Setup: In a round-bottom flask, dissolve the pyridin-3-ol analog (1.0 equiv.) and DMAP (0.1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or pyridine under an inert atmosphere.[10][12]
-
Base Addition: Add triethylamine (1.5 equiv.).
-
Acylating Agent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acetic anhydride, 1.2 equiv.) dropwise.[10]
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃, followed by brine.[10]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by silica gel chromatography to yield the desired ester.
Caption: Catalytic cycle of DMAP in O-acylation reactions.
2.3 O-Arylation: Modern Cross-Coupling Methods
For the synthesis of diaryl ethers, classical methods like the Ullmann condensation have been largely superseded by more versatile and milder copper- and palladium-catalyzed cross-coupling reactions.[14][15]
Causality in Experimental Design:
-
Ullmann Condensation: This traditional method involves the reaction of a phenoxide with an aryl halide, catalyzed by copper. It often requires high temperatures and polar aprotic solvents.[14][16] While effective, the conditions can be harsh for complex molecules.[15]
-
Buchwald-Hartwig O-Arylation: This palladium-catalyzed reaction offers a milder and more general alternative.[17][18] It uses a palladium catalyst with specialized phosphine ligands to couple alcohols (or phenols) with aryl halides or triflates. The choice of ligand is crucial for reaction efficiency and scope.[18][19]
-
Copper-Catalyzed O-Arylation: Modern copper-catalyzed systems, often using ligands like phenanthrolines or diketones, provide an excellent, cost-effective alternative to palladium for O-arylation of pyridinols.[20] These reactions can proceed under milder conditions than the traditional Ullmann reaction.[15][20]
Detailed Experimental Protocol: Copper-Catalyzed O-Arylation of Pyridin-3-ol[20]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the appropriate ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione, 20 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add the pyridin-3-ol analog (1.2 equiv.) and the aryl halide (e.g., bromobenzene, 1.0 equiv.).
-
Solvent and Degassing: Add an anhydrous solvent (e.g., dioxane or toluene). Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
The Hydroxyl Group as an Electrophile: Activation Strategies
The hydroxyl group is a notoriously poor leaving group. To make it susceptible to nucleophilic attack at the attached carbon, it must first be converted into a better leaving group, effectively turning it into a latent electrophilic site.
3.1 Conversion to Sulfonate Esters (Triflates, Tosylates)
Reacting pyridin-3-ol with sulfonyl chlorides or anhydrides, such as trifluoromethanesulfonic anhydride (Tf₂O) or p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine, Et₃N) converts the hydroxyl group into a highly effective leaving group (triflate or tosylate).[21][22] The resulting pyridin-3-yl triflate is an excellent electrophile for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Detailed Experimental Protocol: Synthesis of Pyridin-3-yl Triflate[22]
-
Reaction Setup: Dissolve pyridin-3-ol (1.0 equiv.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add triethylamine or pyridine (1.5 equiv.).
-
Activation: Cool the solution to -78 °C (dry ice/acetone bath). Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv.) dropwise via syringe. Caution: Tf₂O is highly corrosive and moisture-sensitive.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude triflate can often be used directly in the next step or purified quickly via a short plug of silica gel.
Influence of Ring Substituents
The electronic properties of other substituents on the pyridine ring significantly modulate the reactivity of the hydroxyl group.[23][24]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halides increase the acidity (lower the pKa) of the hydroxyl proton, making deprotonation easier.[25] However, they decrease the electron density on the ring and the oxygen atom, reducing its nucleophilicity.
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, or -NH₂ decrease the acidity (raise the pKa) of the hydroxyl group but increase the electron density on the oxygen, enhancing its nucleophilicity.[23]
This interplay must be considered when designing a synthetic sequence. For example, a pyridinol bearing a strong EWG might require a milder base for O-alkylation but may be a poorer nucleophile in a cross-coupling reaction.
| Substituent Type | Position Relative to OH | Effect on OH Acidity (pKa) | Effect on O-Nucleophilicity | Rationale |
| EWG (-NO₂) | C2, C4, C6 | Increases (Lowers pKa) | Decreases | Inductive and resonance withdrawal of electron density stabilizes the conjugate base but reduces electron density on the oxygen for nucleophilic attack. |
| EDG (-OCH₃) | C2, C4, C6 | Decreases (Raises pKa) | Increases | Inductive and resonance donation of electron density destabilizes the conjugate base but increases electron density on the oxygen, making it a stronger nucleophile. |
| EWG (-NO₂) | C5 | Increases (Lowers pKa) | Decreases | Primarily inductive withdrawal. |
| EDG (-OCH₃) | C5 | Decreases (Raises pKa) | Increases | Primarily inductive donation. |
Table 1: Predicted effects of substituents on the reactivity of the hydroxyl group in pyridin-3-ol analogs.
Conclusion
The hydroxyl group of pyridin-3-ol analogs is a versatile and powerful functional handle in organic synthesis. Its reactivity is a delicate balance of acidity, nucleophilicity, and the electronic influence of the heterocyclic core. A thorough understanding of these principles allows the synthetic chemist to strategically choose reagents and conditions to achieve a desired transformation, whether it be simple etherification or complex, catalyzed cross-coupling. By mastering the activation and reaction of this functional group, researchers can unlock new pathways for the synthesis of novel pharmaceuticals, agrochemicals, and materials built upon the privileged pyridinol scaffold.
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- The Role of 4-Dimethylaminopyridine (4-DMAP)
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- Ullmann condens
- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
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- Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
- Williamson Ether Synthesis reaction. BYJU'S.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.
- Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.
- Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters.
- Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*. RSC Publishing.
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- A New Synthesis of Pyridinyl Trifluoromethanesulfonates via One-Pot Diazotization of Aminopyridines in the Presence of Trifluoromethanesulfonic Acid.
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- A) Tautomerism of pyridine derivatives. B) Relationship between pKa and....
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electronic and steric effects in chloromethylpyridinols
An In-Depth Technical Guide to the Electronic and Steric Effects in Chloromethylpyridinols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chloromethylpyridinols represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their chemical reactivity, biological activity, and physicochemical properties are fundamentally governed by the intricate interplay of electronic and steric effects imparted by the chloro, methyl, and hydroxyl substituents on the pyridine core. This guide provides a comprehensive analysis of these effects, moving from foundational principles to advanced characterization methodologies. We will dissect the inductive and resonance contributions of each substituent, quantify their impact using established linear free-energy relationships (LFERs), and detail the experimental and computational workflows essential for their elucidation. By understanding the causality behind how these substituents modulate electron density, molecular architecture, and intermolecular interactions, researchers can engage in more rational and efficient molecular design.
Introduction: The Strategic Importance of Substituted Pyridinols
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials.[1] Its nitrogen heteroatom introduces a dipole moment and a site of basicity, distinguishing it significantly from benzene.[2] The strategic placement of substituents allows for the fine-tuning of its properties. In the context of drug discovery, modifying a lead compound with substituents like chlorine, methyl, and hydroxyl groups is a cornerstone of lead optimization.
-
Chlorine (-Cl): Often considered a "bioisostere" of a methyl group, chlorine is strongly electronegative, creating a significant inductive electron-withdrawing effect.[2] It can also modulate lipophilicity and, crucially, participate in halogen bonding—a specific and directional non-covalent interaction that can be pivotal for ligand-receptor binding.[3][4]
-
Methyl (-CH₃): This group is a weak electron-donating group via induction and hyperconjugation. Its primary role is often steric, where its bulk can enforce specific molecular conformations or block metabolic access to certain parts of a molecule.[2]
-
Hydroxyl (-OH): As a substituent, the hydroxyl group is electronically amphoteric. It is inductively electron-withdrawing but can be a powerful π-electron donor through resonance. It is also a prime hydrogen bond donor and acceptor, profoundly influencing solubility and target interactions.[5]
The combination of these three groups on a single pyridine ring—forming a chloromethylpyridinol—creates a complex system where these individual effects can be either synergistic or antagonistic. This guide will provide the foundational knowledge and practical protocols to understand, predict, and characterize these interactions.
The Electronic Landscape of Substituted Pyridinols
The electronic nature of the pyridine ring dictates its reactivity, particularly its susceptibility to electrophilic or nucleophilic attack and its ability to coordinate with metal ions.
Fundamental Electronics of the Pyridine Ring
Unlike benzene, the electron density in pyridine is not uniform. The electronegative nitrogen atom exerts a negative inductive effect, reducing electron density at the α (2, 6) and γ (4) positions. This makes the pyridine ring less reactive towards electrophilic aromatic substitution than benzene and directs substitution primarily to the β (3, 5) position.
Perturbation by Substituents: Inductive vs. Resonance Effects
Each substituent modifies the ring's electron density through a combination of two primary mechanisms:
-
Inductive Effect (σ-system): An electrostatic effect transmitted through the sigma bonds. Electron-withdrawing groups (like -Cl and -OH) pull electron density away from the ring, while electron-donating groups (like -CH₃) push it towards the ring.
-
Resonance Effect (π-system): The delocalization of electrons through the pi system. This requires the substituent to have a lone pair (e.g., -OH, -Cl) or a pi bond that can overlap with the ring's pi system. The hydroxyl group is a strong π-donor, while chlorine is a weak π-donor.
The net electronic effect is a vector sum of these two forces, which is highly dependent on the substituent's position relative to the ring nitrogen and other substituents. For example, a hydroxyl group at the 4-position strongly donates electron density into the ring via resonance, increasing the basicity of the nitrogen.
The Unique Role of Halogen Bonding
A key electronic feature of the chloro substituent is its ability to act as a halogen bond (XB) donor . Due to the electron-withdrawing effect of the pyridine ring, the electron density on the chlorine atom becomes anisotropically distributed, creating a region of positive electrostatic potential (a "σ-hole") on the outermost portion of the atom.[6] This positive region can engage in a highly directional, attractive interaction with a Lewis base (an electron donor), such as a carbonyl oxygen or an amine in a protein's active site. The strength of this bond is enhanced by electron-withdrawing groups on the ring and coordination to metal centers.[3][7]
Quantifying Electronic Effects: The Hammett Relationship
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents. It is a linear free-energy relationship expressed as:
log(K/K₀) = ρσ
Where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively, ρ (rho) is a reaction constant describing the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 1: Hammett (σ_p) and Taft Steric (E_s) Parameters for Common Substituents
| Substituent | Hammett σ_p Value | Nature | Taft E_s Value[8] | Steric Bulk |
|---|---|---|---|---|
| -H | 0.00 | Neutral | 0.00 | Reference |
| -CH₃ | -0.17 | Electron Donating | -1.24 | Moderate |
| -OH | -0.37 | Electron Donating | -0.55 | Small |
| -Cl | +0.23 | Electron Withdrawing | -0.97 | Small |
Note: Hammett values are context-dependent (e.g., σ_m vs. σ_p) and serve as a general guide.
Steric Architecture and its Consequences
Steric effects arise from the spatial arrangement of atoms, where non-bonding interactions influence molecular shape and reactivity.
Defining Steric Hindrance in Pyridine Scaffolds
Steric hindrance is the slowing of chemical reactions due to steric bulk.[8] In a chloromethylpyridinol, the proximity of the chloro, methyl, and hydroxyl groups to each other and to the nitrogen atom can:
-
Hinder the approach of a reactant to a specific site.
-
Restrict rotation around single bonds, favoring certain conformations.
-
Prevent the molecule from adopting the planar conformation required for optimal resonance.
-
Directly impact binding affinity by preventing a snug fit into a receptor's active site.
Quantifying Steric Bulk: Taft and Verloop Parameters
The Taft steric parameter (E_s) is the most common descriptor for quantifying steric effects (see Table 1 above). It is derived empirically from reaction rates. More negative E_s values indicate greater steric hindrance.[8] For more detailed analysis, Verloop steric parameters, which are calculated from molecular geometry, provide a multi-dimensional description of a substituent's shape (length and width).
Impact on Reactivity and Conformation
The position of the substituents is critical. A methyl group at the 2-position (ortho to the nitrogen) will sterically shield the nitrogen's lone pair, potentially decreasing its basicity and its ability to act as a nucleophile or ligand, an effect not predicted by electronics alone.[2] This steric clash can be directly observed and quantified through X-ray crystallography by measuring deviations from ideal bond angles and planarity.
Synergies and Dichotomies: The Interplay of Effects
Electronic and steric effects are rarely independent. A classic example is the basicity of substituted pyridines.
-
Electronic Argument: A 2-methylpyridine should be more basic than pyridine due to the electron-donating nature of the methyl group.
-
Steric Argument: The 2-methyl group hinders the approach of a proton and subsequent solvation of the pyridinium cation, which should decrease basicity.
The measured pKa reflects the net outcome of these opposing forces. Understanding this interplay is crucial for predicting a molecule's behavior.
Experimental and Computational Workflow for Characterization
A multi-pronged approach combining synthesis, spectroscopy, structural analysis, and computational modeling is required for a full characterization of a novel chloromethylpyridinol.
Protocol: Synthesis of a Chloromethylpyridinol Precursor
Causality: This protocol is adapted from literature methods for producing chloromethylpyridine derivatives.[9][10][11] It uses robust, well-understood reactions. For instance, chlorination of a hydroxymethyl group with a reagent like cyanuric chloride or thionyl chloride is a standard transformation, chosen for its efficiency.
Methodology: Synthesis of 2-Chloro-6-(chloromethyl)pyridine from 2-Chloro-6-(hydroxymethyl)pyridine
-
System Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-6-(hydroxymethyl)pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) as the solvent. The volume should be sufficient to fully dissolve the starting material.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Rationale: The reaction is exothermic; slow addition at low temperature prevents runaway reactions and side-product formation.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of saturated sodium bicarbonate solution. Self-Validation: The effervescence of CO₂ gas confirms the neutralization of excess acidic reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol: Spectroscopic Analysis (NMR & IR)
Causality: NMR and IR are fundamental tools for structural confirmation. IR spectroscopy identifies key functional groups by their vibrational frequencies.[12] NMR spectroscopy provides detailed information about the electronic environment and connectivity of each atom.[13]
Methodology:
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified chloromethylpyridinol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Protons on the pyridine ring typically appear in the 7.0-9.0 ppm region. The chemical shift is highly sensitive to the electronic effects of the substituents. For example, a proton ortho to the electron-withdrawing chlorine will be shifted downfield.
-
The -CH₂-Cl protons will appear as a singlet, typically in the 4.5-5.0 ppm range.
-
The -OH proton will be a broad singlet with a variable chemical shift, which disappears upon adding a drop of D₂O (deuterium exchange).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. The carbon atoms of the pyridine ring appear between 120-160 ppm. Carbons directly attached to electronegative atoms (-Cl, -OH, ring N) will be the most downfield.
-
-
IR Spectroscopy:
-
Acquire an IR spectrum of a thin film or KBr pellet.
-
Look for characteristic peaks: a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C and C=N ring stretches (~1400-1600 cm⁻¹), and a strong C-Cl stretch (~600-800 cm⁻¹).[12]
-
Protocol: Single-Crystal X-ray Diffraction
Causality: X-ray crystallography provides unambiguous, three-dimensional structural data, serving as the ultimate validation of molecular architecture.[14][15] It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions (like halogen and hydrogen bonds), which are direct physical manifestations of the underlying electronic and steric effects.[16]
Methodology:
-
Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a solvent from a concentrated solution of the purified compound, or vapor diffusion techniques.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on an X-ray diffractometer to minimize thermal vibrations.
-
Data Processing & Structure Solution: Collect diffraction data as the crystal is rotated. The resulting diffraction pattern is processed to determine the unit cell dimensions and electron density map.
-
Structure Refinement: An atomic model is fitted to the electron density map and refined to yield the final structure with precise atomic coordinates. This data reveals bond lengths (e.g., C-Cl, C-N) and angles that can be compared to theoretical values to assess the impact of steric strain and electronic delocalization.
Protocol: In Silico Analysis (DFT)
Causality: Computational chemistry, particularly Density Functional Theory (DFT), allows for the visualization and quantification of electronic properties that are not directly observable.[17][18] It complements experimental data by providing insights into molecular orbitals, electrostatic potential maps, and reaction energetics.
Methodology:
-
Structure Input: Build the chloromethylpyridinol molecule in a molecular modeling program. The geometry can be pre-optimized using a molecular mechanics force field or directly imported from an X-ray crystal structure for higher accuracy.
-
Calculation Setup: Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger).[17] The choice represents a balance between computational cost and accuracy.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Property Calculation: From the optimized geometry, calculate key electronic properties:
-
Molecular Electrostatic Potential (MEP) Map: This visualizes the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule, clearly showing the σ-hole on the chlorine atom and the nucleophilic lone pair on the nitrogen.
-
Natural Bond Orbital (NBO) Analysis: This method calculates atomic charges and analyzes donor-acceptor (orbital overlap) interactions, providing a quantitative measure of hyperconjugation and resonance effects.[5]
-
Simulated Spectra: Calculate theoretical NMR and IR spectra to aid in the assignment of experimental data.
-
Application in Rational Drug Design
The ultimate goal for medicinal chemists is to correlate a molecule's structure with its biological activity, a practice known as developing a Quantitative Structure-Activity Relationship (QSAR).[19][20]
-
Electronic Descriptors: Parameters like calculated dipole moment, atomic charges (from DFT), and Hammett constants serve as inputs for QSAR models. They can predict how well a molecule will interact with polar residues in a target's active site.[21][22]
-
Steric Descriptors: Molecular volume, surface area, and Taft/Verloop parameters are used to model how the molecule fits into a binding pocket. A substituent that is too bulky may cause a steric clash, abolishing activity, whereas a well-placed group can enhance van der Waals interactions and improve potency.[23][24]
By systematically varying the substitution pattern on the pyridinol ring and analyzing the resulting electronic and steric changes, drug development professionals can rationally design molecules with improved affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For example, adding a chlorine atom can block a site of metabolic oxidation, thereby increasing the drug's half-life.
Conclusion
The behavior of chloromethylpyridinols is a testament to the fundamental principles of physical organic chemistry. The electronic effects of the chloro, methyl, and hydroxyl groups—acting through induction, resonance, and specialized interactions like halogen bonding—combine with their inherent steric demands to create a unique molecular entity. A thorough understanding of these principles, validated through a rigorous workflow of spectroscopy, X-ray crystallography, and computational modeling, is not merely an academic exercise. It is the foundational toolkit that enables scientists and researchers to rationally design and engineer molecules with precisely tailored properties for advanced applications in medicine and beyond.
References
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI.
- Comparative insight into the halogen bonding of 4-chloropyridine and its metal [CuI,ZnII] coordinations with halide ions: A theoretical study on M–C–X⋯X. (2011). ResearchGate.
- Pidgeon, C., et al. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC.
- Glavan, A., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. PMC.
- Raman, S., et al. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing.
- Glavan, A., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2018). ResearchGate.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Asian Journal of Chemistry.
- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- Cetina, M., et al. (2013). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. (2024). Dalton Transactions.
- Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. (2019). PMC.
- Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2014). ACS Publications.
- Halogen bonds in 2,5-dihalopyridine-copper(ii) chloride complexes. (2018). RSC Publishing.
- Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl) pyridine. (2014). ResearchGate.
- Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd.
- Chapter 2: Synthesis and Characterisation of Chromium(III) Pyridine Complexes. (n.d.). University of Cape Town.
- Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. PubMed.
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). MDPI.
- Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). MDPI.
- Combined QSAR and molecule docking studies on predicting P-glycoprotein inhibitors. (2013). PubMed.
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). PubMed.
- Quantitative structure–activity relationship-based computational approaches. (2022). PMC.
- X-ray crystallography. (n.d.). Wikipedia.
- Nature of Reactive Sites in TS-1 from 15N solid-state NMR and Ti K-edge X-Ray Absorption Spectroscopic Signatures upon Pyridine Adsorption. (2021). ChemRxiv.
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2022). NIH.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.
- Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. (2012). PMC.
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Methodological & Application
Application Note: A Comprehensive Guide to the Two-Step Synthesis of 6-Chloro-4-methylpyridin-2-ol from 2-amino-4-picoline
Abstract: This document provides a detailed protocol and technical guide for the synthesis of 6-Chloro-4-methylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is presented as a robust two-step process commencing with the diazotization of commercially available 2-amino-4-picoline (4-methylpyridin-2-amine) to yield the 4-methylpyridin-2-ol intermediate. The subsequent step involves the regioselective chlorination of this intermediate to afford the final product. This guide is designed for researchers and professionals in organic synthesis, offering in-depth mechanistic insights, step-by-step protocols, critical safety considerations, and characterization data to ensure a reproducible and safe laboratory execution.
Strategic Overview and Rationale
The conversion of an amino group on a pyridine ring to a hydroxyl group, followed by regioselective halogenation, is a common strategy in heterocyclic chemistry. The chosen synthetic route is dissected into two primary stages:
-
Diazotization and In-Situ Hydrolysis: The primary amino group of 2-amino-4-picoline is converted into a diazonium salt. Pyridyl diazonium salts are often unstable but serve as excellent leaving groups (N₂).[2] In an aqueous acidic medium, the diazonium salt undergoes rapid hydrolysis to form the more stable pyridin-2-one tautomer, 4-methylpyridin-2-ol.[2]
-
Electrophilic Chlorination: The electron-rich pyridin-2-one ring of the intermediate is susceptible to electrophilic aromatic substitution. A potent chlorinating agent is used to introduce a chlorine atom regioselectively at the C-6 position, yielding the desired this compound.
This approach is favored for its straightforward execution and reliance on well-established chemical transformations.
Figure 1: Overall two-step reaction scheme.
Critical Safety Considerations: Handling Diazonium Salts
The formation of diazonium salts is an exothermic process that produces highly energetic and potentially explosive intermediates, especially when isolated in a dry, solid state.[3][4] Adherence to strict safety protocols is paramount.
| Hazard | Mitigation Strategy & Rationale |
| Thermal Instability | Maintain strict temperature control between 0-5 °C during diazotization. [3] Low temperatures suppress decomposition and prevent dangerous thermal runaway. Always use an ice/salt bath and a thermometer. |
| Explosion Risk | Never isolate the diazonium salt. [5] The protocol is designed for the in-situ consumption of the intermediate. Dried diazonium salts are shock-sensitive and can decompose violently.[4][6] |
| Gas Evolution | Ensure the reaction is well-vented. The reaction releases nitrogen (N₂) gas. Perform the synthesis in a certified chemical fume hood.[3] |
| Excess Nitrous Acid | Use a stoichiometric amount of sodium nitrite. [6] After the addition is complete, check for excess nitrous acid using starch-iodide paper (will turn blue/black). If positive, quench cautiously with a small amount of sulfamic acid until the test is negative. |
Detailed Experimental Protocols
Rationale: This procedure utilizes aqueous hydrochloric acid as the solvent and the acid catalyst for the in-situ formation of nitrous acid from sodium nitrite. The low temperature is crucial for controlling the formation of the diazonium salt, which then hydrolyzes upon gentle warming to form the desired pyridone product.[2][7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-amino-4-picoline | 108.14 | 5.41 g | 50.0 | 1.0 |
| Conc. HCl (37%) | 36.46 | 15 mL | ~180 | 3.6 |
| Deionized Water | 18.02 | 25 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.62 g | 52.5 | 1.05 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
Step-by-Step Protocol:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-amino-4-picoline (5.41 g, 50.0 mmol).
-
Acidification: In a fume hood, slowly add concentrated hydrochloric acid (15 mL) to the flask while stirring. An exothermic reaction will occur as the amine salt forms. Once the addition is complete, add deionized water (25 mL).
-
Cooling: Immerse the flask in an ice-salt bath and cool the stirred solution to 0 °C. Ensure the internal temperature is stable between 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (3.62 g, 52.5 mmol) in deionized water (10 mL) and add it to the dropping funnel. Add the NaNO₂ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[3]
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Hydrolysis: Remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gently heat the reaction in a water bath to 50 °C for 1 hour to ensure complete hydrolysis. Vigorous gas evolution (N₂) will be observed.
-
Workup: Cool the solution back to room temperature. Carefully neutralize the mixture by adding a saturated solution of sodium hydroxide until the pH is approximately 7-8.
-
Isolation: The product, 4-methylpyridin-2-ol, will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water (2 x 15 mL) and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.
-
Characterization: The expected yield is 75-85%. Characterize the white solid by ¹H NMR and compare it with reference spectra.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. In this reaction, it converts the pyridin-2-one tautomer into the 2-chloro-4-methylpyridine isomer, which is then susceptible to further reaction. However, in the context of pyridones, it acts as an effective chlorinating agent for the ring itself, often with PCl₅ as a co-reagent to drive the reaction.[8] The reaction is performed under reflux conditions to provide the necessary activation energy.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 4-methylpyridin-2-ol | 109.13 | 4.37 g | 40.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL (~41 g) | ~267 | 6.7 |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 1.67 g | 8.0 | 0.2 |
Step-by-Step Protocol:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent violent reaction of POCl₃ with water.
-
Reagent Addition: Carefully charge the flask with 4-methylpyridin-2-ol (4.37 g, 40.0 mmol). Slowly add phosphorus oxychloride (25 mL), followed by the cautious addition of phosphorus pentachloride (1.67 g, 8.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) using a heating mantle. Maintain the reflux for 3 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup: After cooling the mixture to room temperature, very carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; perform it in the back of the fume hood.
-
Neutralization: Once the ice has melted, cautiously neutralize the acidic solution with solid sodium bicarbonate or a saturated NaOH solution until the pH is ~7.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
-
Characterization: The expected yield is 60-75%. Characterize the final product via ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow from starting material to final product.
References
- Diazotization Reaction. (n.d.). Sathee Jee.
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.[Source information unavailable].
- Reactive Chemical Hazards of Diazonium Salts. (2015). [Source information unavailable].
- Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). ACS Publications - Organic Letters.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1966). Journal of the Chemical Society B: Physical Organic.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). [Source information unavailable].
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. (n.d.). [Source information unavailable].
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Diazotization of heterocyclic primary amines. (n.d.). ACS Publications - Chemical Reviews.
- Aromatic Diazotization of 3-aminopyridine. (2020). Science Forums.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
- Deaminative chlorination of aminoheterocycles. (2021). PMC - NIH.
- 2-Amino-6-chloro-4-methylpyridine. (n.d.). AZA Mid-Year Meeting.
- A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.). Google Patents.
- Removal of amino in anilines through diazonium salt-based reactions. (2023). ResearchGate.
- Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. (2008). ResearchGate.
- 6-Chloro-4-methyl-2(1H)-quinolinone. (n.d.). SpectraBase.
- 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis. (n.d.). MDPI.
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Application Notes and Protocols for the Suzuki Coupling of 6-Chloro-4-methylpyridin-2-ol
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of Arylated Pyridinols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl motifs, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The focus of this guide, 6-Chloro-4-methylpyridin-2-ol, is a valuable heterocyclic building block. Its successful arylation via Suzuki coupling opens a direct route to a diverse array of 6-aryl-4-methylpyridin-2-ol derivatives, which are key intermediates in medicinal chemistry and drug development.
However, the coupling of chloro-heterocycles, particularly those bearing functional groups like a hydroxyl group, presents distinct challenges. Chloropyridines are inherently less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine (C-Cl) bond, which complicates the initial oxidative addition step in the catalytic cycle.[5] Furthermore, the presence of the pyridinol moiety, with its acidic proton and coordinating nitrogen and oxygen atoms, can lead to catalyst inhibition or undesired side reactions.[6][7]
This document provides a comprehensive guide for researchers, navigating the mechanistic nuances and offering robust, field-proven protocols for the successful Suzuki-Miyaura coupling of this compound. By understanding the causality behind experimental choices, scientists can effectively troubleshoot and optimize this powerful transformation.
Mechanistic Considerations: The Critical Role of Catalyst, Ligand, and Base
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloropyridine. This is often the rate-limiting step for less reactive aryl chlorides.[2][5]
-
Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) center. This step is critically facilitated by a base.[1][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2][10]
For a challenging substrate like this compound, each component must be carefully selected:
-
Palladium Precatalyst & Ligand System: The strong C-Cl bond necessitates a highly active catalyst system. Modern systems employing bulky, electron-rich phosphine ligands are essential.[5][11] These ligands, such as SPhos, XPhos, or RuPhos, promote the difficult oxidative addition step and stabilize the palladium center, preventing decomposition. Buchwald's palladium precatalysts are often preferred as they generate the active Pd(0) species reliably.[11] The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation; bulky ligands help shield the metal center from this inhibitory effect.[5][6]
-
The Role of the Base: The base is not merely a spectator; it plays multiple crucial roles.[1][12] Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for efficient transmetalation.[5][12][13] For challenging couplings involving chloropyridines, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃).[5] The choice of base can significantly influence reaction rates and suppress side reactions like protodeboronation.[14]
-
Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water, are commonly used.[1][4] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15]
Potential Challenges and Solutions
When working with this compound, researchers should be aware of several potential issues:
-
Low Reactivity: The primary challenge is the inertness of the C-Cl bond.
-
Solution: Employ a robust catalyst system (e.g., a G3/G4 Buchwald precatalyst with a ligand like SPhos), increase the reaction temperature, and use a strong base (K₃PO₄).[5]
-
-
Catalyst Inhibition: The 2-hydroxy and pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[6][7] The pyridin-2-ol exists in tautomeric equilibrium with its 2-pyridone form, both of which can act as ligands.
-
Solution: Using bulky, electron-rich phosphine ligands can mitigate this by sterically hindering the coordination of the substrate to the palladium center.[5] In some cases, N-protection of the pyridinol might be considered, though this adds extra synthetic steps.
-
-
Side Reactions: Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid are common side reactions.[14]
Experimental Protocols
The following protocols are provided as a robust starting point and should be optimized for specific substrates and desired scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This procedure is generalized from successful couplings of structurally similar 2-chloropyridine substrates and is designed for screening and small-scale synthesis.[5][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate (K₃PO₄).
-
Add the palladium precatalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).
-
Stir the reaction mixture vigorously for the specified time (4–24 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-4-methylpyridin-2-ol product.
Data Presentation: Recommended Reaction Parameters
The success of the coupling is highly dependent on the interplay between the catalyst, base, and solvent. The following table summarizes recommended starting conditions for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Citation |
| Substrate | This compound | Heterocyclic electrophile for C-C bond formation. |
| Coupling Partner | Arylboronic Acid or Pinacol Ester | 1.2-1.5 equivalents. Esters can reduce protodeboronation.[14][17] |
| Pd Precatalyst | SPhos Pd G3/G4, Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol%. Modern precatalysts are highly active for chloroarenes.[11][18] |
| Ligand | SPhos, XPhos, RuPhos | 2-6 mol%. Bulky, electron-rich ligands promote oxidative addition.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0-3.0 equivalents. Strong bases are needed for activating the boronic acid.[5][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Typically 4:1 to 10:1 ratio. Water is crucial for dissolving the base.[2][15] |
| Temperature | 80–110 °C | Higher temperatures are often required to overcome the C-Cl activation barrier.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and boronic acid homocoupling.[14] |
Conclusion and Future Directions
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on overcoming the inherent low reactivity of the C-Cl bond and mitigating potential catalyst inhibition from the pyridinol moiety. By employing modern, highly active palladium precatalyst systems with bulky, electron-rich phosphine ligands and carefully selected strong bases, researchers can reliably access a wide range of valuable 6-aryl-4-methylpyridin-2-ol compounds. The protocols and insights provided herein serve as a foundational guide for scientists in drug discovery and chemical synthesis, enabling the efficient construction of complex molecular architectures for the advancement of new therapeutic agents.
References
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate.
- Suzuki reaction - Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... - ResearchGate.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro - OUCI.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate.
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- 8. mt.com [mt.com]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-alkylation of 6-Chloro-4-methylpyridin-2-OL
Introduction: Navigating the Regioselectivity Challenge in Pyridin-2-one Alkylation
The N-alkylation of pyridin-2-one scaffolds is a cornerstone transformation in medicinal chemistry and drug development, as the resulting N-alkylated products are integral components of numerous biologically active compounds and pharmaceuticals.[1][2] The substrate in focus, 6-Chloro-4-methylpyridin-2-OL, presents a classic challenge inherent to the alkylation of 2-pyridones: the issue of regioselectivity. Due to lactam-lactim tautomerism, the pyridin-2-one ring system behaves as an ambident nucleophile, offering two potential sites for electrophilic attack—the nitrogen and the oxygen atoms.[3][4] This duality often leads to a mixture of N-alkylated and O-alkylated products, complicating purification and reducing the yield of the desired N-alkylated isomer.[2][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve high regioselectivity in the N-alkylation of this compound. We will delve into the mechanistic underpinnings of the reaction, present a detailed analysis of various reaction conditions, offer a step-by-step experimental protocol, and provide a troubleshooting guide to overcome common challenges.
Mechanistic Insights: The Decisive Factors in N- vs. O-Alkylation
The regiochemical outcome of the alkylation of this compound is a delicate balance of several interconnected factors, including the nature of the base, the polarity of the solvent, the reactivity of the alkylating agent, and the intrinsic electronic properties of the pyridin-2-one substrate.[4][5]
The deprotonation of the pyridin-2-one with a base generates a pyridin-2-olate anion, which is a hybrid of two resonance structures, with the negative charge delocalized over the nitrogen and oxygen atoms. The relative nucleophilicity of these two atoms is influenced by the surrounding reaction environment.
-
Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, hard electrophiles tend to react with the hard oxygen atom, while soft electrophiles favor the softer nitrogen atom. For instance, alkyl halides, which are relatively soft electrophiles, generally favor N-alkylation.
-
Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are known to solvate the cation of the base, leaving the pyridin-2-olate anion more "naked" and reactive. In these solvents, the more polarizable nitrogen atom often acts as the dominant nucleophile, leading to a higher N/O alkylation ratio.[4] In contrast, polar protic solvents can hydrogen bond with the oxygen atom, potentially favoring O-alkylation.
-
Counter-ion Effects: The nature of the counter-ion from the base can also play a role. Larger, more polarizable cations (e.g., Cs⁺) can lead to a looser ion pair with the pyridin-2-olate anion, enhancing the nucleophilicity of the nitrogen atom and promoting N-alkylation.[4][7]
The following diagram illustrates the competing N- and O-alkylation pathways for this compound.
Caption: Competing N- and O-alkylation pathways.
Comparative Analysis of Reaction Conditions
The selection of an appropriate base and solvent system is critical for maximizing the yield and regioselectivity of the N-alkylation reaction. The following table summarizes various conditions reported in the literature for the alkylation of 2-pyridone derivatives, which can be adapted for this compound.
| Base | Solvent | Alkylating Agent | Temperature | N/O Ratio | Key Insights & References |
| Cs₂CO₃ | DMF, DMSO | Alkyl halides | Room Temp to 80 °C | High | Cesium carbonate is often the base of choice for promoting N-alkylation due to the "cesium effect".[4][7] |
| NaH | DMF, THF | Alkyl halides | 0 °C to Room Temp | Moderate to High | A strong base that effectively deprotonates the pyridin-2-one. Care must be taken with handling. |
| K₂CO₃ | Acetone, DMF | Alkyl halides | Reflux | Moderate | A milder and more economical base, but may result in lower N-selectivity compared to Cs₂CO₃.[6] |
| DBU | Toluene | - | 0 °C | High | Used in a one-pot preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes.[2] |
| - | Water (with Tween 20) | Alkyl halides | Room Temp | >5:1 to >19:1 | A green and mild protocol that utilizes micellar catalysis to enhance N-selectivity.[8][9] |
Recommended Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the N-alkylation of this compound using cesium carbonate as the base in DMF, a condition known to favor high N-selectivity.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of cesium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Troubleshooting Guide:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can consume the base and hinder the reaction.
-
Increase the reaction temperature or prolong the reaction time.
-
Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride).
-
-
Incomplete Reaction:
-
Increase the equivalents of the base and/or the alkylating agent.
-
Ensure efficient stirring to maintain a homogeneous suspension.
-
-
Poor N/O Regioselectivity:
Caption: Step-by-step experimental workflow.
Conclusion
The N-alkylation of this compound, while presenting a regioselectivity challenge, can be effectively controlled through the judicious choice of reaction conditions. By understanding the underlying mechanistic principles and leveraging optimized protocols, such as the use of cesium carbonate in a polar aprotic solvent, researchers can achieve high yields of the desired N-alkylated product. This application note serves as a practical guide to aid in the successful synthesis of these valuable chemical entities for applications in drug discovery and development.
References
- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
- Biswas, S., Duari, S., Maity, S., Roy, A., Guchhait, S., Elsharif, A. M., & Biswas, S. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]
- Li, W., & Batey, R. A. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3474–3477. [Link]
- Salamanca-Perdigón, K., Hurtado-Rodríguez, D., Portilla, J., Iriepa, I., & Castillo, J.-C. (2024). Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. ChemistrySelect, 9(31). [Link]
- Li, W., & Batey, R. A. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3474–3477. [Link]
- Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020).
- Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020).
- Shultis, L. M., & Johnson, J. S. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(11), 4567–4577. [Link]
- Comins, D. L., & Goehring, R. R. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 35(18), 2831-2834. [Link]
- Baba Ahmed, I., et al. (2020).
- Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- Hurtado-Rodríguez, D., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(2), M1849. [Link]
- Video Lecture. (2022).
- Biswas, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.
- Li, W., & Batey, R. A. (2015).
- Lee, S., et al. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 139(31), 10699-10702. [Link]
- Comins, D. L., & Goehring, R. R. (1994). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
- Zhang, Y., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- Comins, D. L., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
- CN101654432B - Method for N-alkylation of 2-pyridone.
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 6-Chloro-4-methylpyridin-2-ol in the Synthesis of Potent HPK1 Inhibitors for Cancer Immunotherapy
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a critical negative regulator of T-cell activation, making it a high-priority target for novel cancer immunotherapies.[1][2][3] Pharmacological inhibition of HPK1 unleashes the anti-tumor activity of T-cells, B-cells, and dendritic cells, representing a promising strategy to enhance immune responses against malignancies, both as a monotherapy and in combination with checkpoint inhibitors.[4][5][6][7] This guide provides a detailed technical overview of the synthesis of advanced HPK1 inhibitors, highlighting the strategic use of the versatile building block, 6-chloro-4-methylpyridin-2-ol. We present a robust synthetic protocol, methods for biochemical and cellular validation, and the scientific rationale underpinning these advanced methodologies.
The Rationale for Targeting HPK1 in Immuno-Oncology
The immune system's ability to eradicate cancer is often suppressed by negative regulatory feedback loops that tumors exploit to evade destruction. HPK1 (also known as MAP4K1) is a central node in one such pathway.[1][7]
Mechanism of Action: Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[8][9] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of SLP-76, a critical adaptor protein in the TCR signaling cascade.[8] The result is an attenuation of the signal, leading to reduced T-cell proliferation, decreased cytokine production (e.g., IL-2), and ultimately, a dampened anti-tumor immune response.[8][10]
By inhibiting the kinase activity of HPK1, this negative feedback is blocked. This enhances and prolongs TCR signaling, leading to robust T-cell activation and a more potent anti-tumor effect.[10] Consequently, the development of small-molecule HPK1 inhibitors is a major focus in modern drug discovery.[4]
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Synthetic Strategy: Leveraging this compound
The 2-hydroxypyridine scaffold is a privileged structure in kinase inhibitor design. This compound, in particular, offers a robust and versatile starting point for building a diverse library of potent HPK1 inhibitors. Its key features are:
-
The C6-Chloro Group: An ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient and modular installation of various aryl and heteroaryl moieties, which are crucial for occupying the ATP-binding pocket and achieving selectivity.[11][12]
-
The C2-Hydroxyl Group: Exists in tautomeric equilibrium with the pyridinone form. This group can act as a key hydrogen bond donor or acceptor, or it can be further functionalized (e.g., alkylated or converted to an amine) to fine-tune activity and physicochemical properties.
-
The C4-Methyl Group: Provides a steric and electronic handle that can be modified to explore deeper pockets within the kinase or to block metabolic liabilities.
A representative synthetic workflow is outlined below, demonstrating the power of a Suzuki coupling-centric approach.
Caption: Synthetic workflow for HPK1 inhibitors using Suzuki coupling.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-4-methylpyridin-2-ol Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction. The choice of catalyst, ligand, and base is critical and may require optimization for different boronic acids.
-
Rationale: The Suzuki-Miyaura coupling is a robust and highly tolerant method for forming carbon-carbon bonds between sp2-hybridized carbons.[12] A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. The boronic acid is activated by a base to form a boronate complex, which then undergoes transmetalation with the palladium complex.[13][14] Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[14]
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 - 0.05 eq)
-
SPhos (or other suitable phosphine ligand) (0.04 - 0.10 eq)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Add the palladium catalyst and the phosphine ligand to the flask.
-
Add anhydrous dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solution should be thoroughly degassed again by bubbling nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 60-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.[15]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-Aryl-4-methylpyridin-2-ol intermediate.
-
Protocol 2: Biochemical HPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.
-
Rationale: This homogeneous assay provides a sensitive and high-throughput method to determine the potency of an inhibitor by measuring its effect on enzyme activity. The IC₅₀ value derived is a key metric for structure-activity relationship (SAR) studies.[16]
-
Materials & Reagents:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., a synthetic peptide or full-length SLP-76)
-
ATP solution
-
Test Inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing HPK1 and its substrate) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.[17]
-
Protocol 3: Cellular Target Engagement - pSLP-76 Inhibition in Jurkat T-Cells
This protocol confirms that the inhibitor can enter cells and engage its target, HPK1, by measuring the phosphorylation of its direct substrate, SLP-76.
-
Rationale: Measuring a proximal biomarker like pSLP-76 provides direct evidence of target engagement in a relevant cellular environment, bridging the gap between biochemical potency and cellular function.[9]
-
Materials & Reagents:
-
Jurkat T-cells
-
RPMI-1640 medium + 10% FBS
-
Test Inhibitor
-
Anti-CD3/Anti-CD28 antibodies for T-cell stimulation
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76 (or a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Western Blotting equipment and reagents
-
-
Procedure:
-
Culture Jurkat T-cells to a density of approximately 1-2 million cells/mL.
-
Pre-incubate the cells with varying concentrations of the HPK1 inhibitor (or DMSO vehicle) for 1-2 hours.
-
Stimulate the T-cell receptor by adding anti-CD3/CD28 antibodies for 10-15 minutes at 37 °C.
-
Pellet the cells by centrifugation and immediately lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-pSLP-76 antibody overnight at 4 °C.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SLP-76 or a loading control to ensure equal protein loading. A dose-dependent decrease in the pSLP-76 signal indicates successful target engagement.[18]
-
Protocol 4: Functional Cellular Assay - IL-2 Secretion in Human PBMCs
This assay measures a key downstream functional outcome of enhanced T-cell activation: cytokine production.
-
Rationale: IL-2 is a critical cytokine for T-cell proliferation and effector function. An increase in IL-2 secretion upon inhibitor treatment provides strong evidence of the desired immunostimulatory effect.[3][19]
-
Materials & Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
RPMI-1640 medium + 10% FBS
-
Test Inhibitor
-
Anti-CD3/Anti-CD28 antibodies or beads
-
Human IL-2 ELISA Kit
-
-
Procedure:
-
Plate PBMCs in a 96-well culture plate.
-
Add serial dilutions of the test inhibitor and incubate for 1 hour.
-
Add a stimulating agent (e.g., anti-CD3/CD28) to the wells.
-
Incubate the plate for 24 to 48 hours at 37 °C in a CO₂ incubator.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response). A potent inhibitor will show a significant, dose-dependent increase in IL-2 secretion.[16][17]
-
Representative Data & Interpretation
The successful development of an HPK1 inhibitor requires robust and consistent data across biochemical and cellular assays.
Table 1: Example Potency Data for a Novel HPK1 Inhibitor
| Assay Type | Metric | Result | Interpretation |
|---|---|---|---|
| Biochemical HPK1 Kinase Assay | IC₅₀ | 1.5 nM | The compound is a highly potent direct inhibitor of the HPK1 enzyme.[16][18] |
| Cellular pSLP-76 Inhibition (Jurkat) | IC₅₀ | 35 nM | The compound effectively enters cells and engages its target, HPK1. |
| Functional IL-2 Secretion (PBMC) | EC₅₀ | 50 nM | The compound translates target engagement into a desired functional immune response.[17] |
| Kinase Selectivity Panel (400 kinases) | S-Score (10) | 0.02 | The compound is highly selective for HPK1 over other kinases, reducing the risk of off-target effects. |
Data are hypothetical and for illustrative purposes.
Conclusion
The inhibition of HPK1 is a validated and highly promising strategy in cancer immunotherapy. The chemical scaffold provided by this compound serves as an exceptional starting point for the synthesis of potent and selective inhibitors. By employing robust synthetic methodologies like the Suzuki-Miyaura coupling and validating candidates through a rigorous cascade of biochemical and cellular assays, researchers can efficiently advance novel therapeutic agents. The protocols and rationale detailed in this guide provide a comprehensive framework for drug development professionals aiming to harness the therapeutic potential of HPK1 inhibition.
References
- DelveInsight. (2023-12-29). HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics.
- PMC - NIH. (2025-02-06). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy.
- OncologyLive. (2024-11-22). Adding an HPK1 Inhibitor to Immune Checkpoint Inhibition May Be Effective in Solid Tumors.
- Patsnap Synapse. (2024-06-21). What are HPK1 inhibitors and how do they work?.
- ACS Publications. (2022-12-21). Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy.
- Benchchem. An In-Depth Technical Guide to the Role of Hematopoietic Progenitor Kinase 1 (HPK1) in the Negative Regulation of T-Cell Receptor Signaling.
- PubMed - NIH. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling.
- PubMed. (2020-12-03). Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function.
- PMC - NIH. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function.
- PLOS ONE. (2024-06-26). Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation.
- ResearchGate. Comparison of TE versus potency of three HPK1 inhibitors using....
- PubMed. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors.
- Semantic Scholar. (2020-08-26). Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors.
- AACR. (2021-07-01). Abstract 1281: Development and characterization of small molecule HPK1 inhibitors.
- Benchchem. An In-depth Technical Guide to Hpk1 Target Engagement.
- ResearchGate. Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors | Request PDF.
- AACR Journals. (2021-12-01). Abstract P241: A highly potent HPK1 inhibitor augments immune cell activation and anti-tumor immunity in a syngeneic tumor mouse model | Molecular Cancer Therapeutics.
- Journal for ImmunoTherapy of Cancer. (2020-11-09). 685 A highly selective and potent HPK1 inhibitor enhances immune cell activation and induces robust tumor growth inhibition in a murine syngeneic tumor model.
- ACS Publications. (2021-10-05). Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay | Biochemistry.
- Frontiers. (2022-03-13). Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening.
- PubMed. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
- ResearchGate. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds.
- ResearchGate. (2025-05-02). (PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation.
- PubMed. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.
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- 17. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: O-Benzylation of Substituted Pyridin-2(1H)-ones
Abstract
The synthesis of 2-benzyloxypyridines, through the O-benzylation of pyridin-2(1H)-ones, is a pivotal transformation in the development of pharmaceuticals and bioactive molecules. Pyridin-2(1H)-one scaffolds are ambident nucleophiles, possessing reactive sites at both the nitrogen and oxygen atoms, which often leads to challenges in achieving regioselectivity.[1][2] This application note provides a comprehensive guide for researchers, detailing the mechanistic principles and offering robust protocols for the selective O-benzylation of substituted pyridin-2(1H)-ones. We will explore various synthetic strategies, including the classic Williamson ether synthesis, phase-transfer catalysis, and the use of specific mediating agents like silver and zinc salts, to steer the reaction toward the desired 2-benzyloxypyridine product.[3][4][5] This guide is designed to equip scientists in drug development and organic synthesis with the expertise to confidently and efficiently perform this critical chemical transformation.
Introduction: The Significance of O-Benzylated Pyridones
Pyridin-2(1H)-ones and their derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The conversion of the pyridone's hydroxyl group to a benzyloxy ether serves multiple purposes. It can act as a protecting group for the hydroxyl functionality, which can be later removed under specific conditions, such as catalytic hydrogenolysis.[6] Furthermore, the introduction of a substituted benzyl group can be a key pharmacophoric element, directly contributing to the molecule's biological activity and target engagement.
The primary challenge in the alkylation of pyridin-2(1H)-ones is controlling the regioselectivity between N-alkylation and O-alkylation.[1][2] The tautomeric equilibrium between the pyridone and its 2-hydroxypyridine form complicates selective functionalization. The outcome of the reaction is highly dependent on a multitude of factors including the choice of base, solvent, electrophile (benzylating agent), and the presence of any mediating salts or catalysts.[1][3] This guide will dissect these variables to provide a clear path to successful O-benzylation.
Mechanistic Considerations: N- vs. O-Alkylation
The alkylation of a pyridin-2(1H)-one proceeds via its conjugate base, the pyridin-2-olate anion. This anion is an ambident nucleophile, with electron density distributed between the nitrogen and oxygen atoms. The regioselectivity of the benzylation is governed by Hard and Soft Acid and Base (HSAB) theory.[7]
-
O-Alkylation (Kinetic Product): Attack at the more electronegative oxygen atom is generally favored under conditions that promote kinetic control. This is often achieved with "hard" electrophiles and in polar aprotic solvents.[7]
-
N-Alkylation (Thermodynamic Product): Attack at the "softer" nitrogen atom leads to the more thermodynamically stable N-alkylated product. This pathway is often favored with "soft" electrophiles and in non-polar solvents.[7]
Several factors can be manipulated to favor O-benzylation:
-
Counter-ion: The nature of the cation associated with the pyridin-2-olate can influence the site of attack. Silver (Ag+) salts, for instance, are known to promote O-alkylation due to the high affinity of silver for the oxygen atom.[3][8]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) can solvate the cation, leaving the oxygen atom of the pyridin-2-olate more exposed and reactive, thus favoring O-alkylation.[3]
-
Leaving Group: The choice of leaving group on the benzylating agent can also play a role. Good leaving groups like bromide or iodide are commonly employed.
Visualizing the Reaction Pathway
Caption: General reaction scheme for the competing N- and O-benzylation of pyridin-2(1H)-ones.
Key Experimental Parameters and Reagents
The success of a selective O-benzylation hinges on the careful selection of reagents and reaction conditions. Below is a summary of common choices and their rationale.
| Parameter | Reagent/Condition | Rationale & Considerations |
| Pyridin-2(1H)-one Substrate | Various substituted pyridones | The electronic nature of substituents can influence the nucleophilicity of the N and O atoms. Electron-withdrawing groups can decrease overall reactivity. |
| Benzylating Agent | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Benzyl bromide is generally more reactive than benzyl chloride. Substituted benzyl halides can be used to introduce diverse functionality. |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃), Silver(I) carbonate (Ag₂CO₃) | K₂CO₃ is a mild and common choice. NaH is a strong, non-nucleophilic base that ensures complete deprotonation. Ag₂CO₃ is particularly effective in promoting O-alkylation.[8][9] |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), Dichloromethane (DCM), Toluene | DMF is a polar aprotic solvent that often favors O-alkylation.[3] Less polar solvents like toluene may favor N-alkylation. |
| Mediating Agent | Silver(I) carbonate (Ag₂CO₃), Zinc(II) chloride (ZnCl₂) | These metal salts can coordinate to the pyridin-2-olate, directing the benzylation to the oxygen atom.[4][8] |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Adogen 464 | Useful for reactions in biphasic systems, facilitating the transfer of the pyridin-2-olate anion to the organic phase for reaction.[10][11] |
| Temperature | Room temperature to reflux | Reaction temperature is optimized based on the reactivity of the substrates and reagents. Higher temperatures may be required for less reactive starting materials. |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for three common methods for the O-benzylation of substituted pyridin-2(1H)-ones.
Protocol 1: Classic Williamson Ether Synthesis with Potassium Carbonate
This protocol is a standard and widely used method for O-benzylation.
Materials:
-
Substituted pyridin-2(1H)-one (1.0 equiv)
-
Benzyl bromide (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridin-2(1H)-one and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension vigorously.
-
Add benzyl bromide dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-benzyloxypyridine.[4]
Protocol 2: Silver(I) Carbonate Mediated O-Benzylation
This method is particularly effective for achieving high selectivity for the O-benzylated product.[8][9]
Materials:
-
Substituted pyridin-2(1H)-one (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)
-
Anhydrous toluene or benzene
-
Celite
-
Dichloromethane
Procedure:
-
In a round-bottom flask protected from light, suspend the substituted pyridin-2(1H)-one and silver(I) carbonate in anhydrous toluene.
-
Add benzyl bromide to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble silver salts, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 2-benzyloxypyridine.[8]
Protocol 3: Phase-Transfer Catalyzed O-Benzylation
This protocol is advantageous for its mild conditions and applicability to biphasic systems.
Materials:
-
Substituted pyridin-2(1H)-one (1.0 equiv)
-
Benzyl chloride (1.2 equiv)
-
40% Sodium hydroxide solution
-
Dichloromethane
-
Phase-transfer catalyst (e.g., Adogen 464 or TBAB) (0.05 - 0.1 equiv)
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask, combine the 40% sodium hydroxide solution, dichloromethane, and the phase-transfer catalyst.
-
Add the substituted pyridin-2(1H)-one to the vigorously stirred biphasic mixture.
-
Add benzyl chloride in one portion.
-
Stir the mixture vigorously at room temperature overnight.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.[10]
Visualizing the Experimental Workflow
Caption: A generalized workflow for the O-benzylation of pyridin-2(1H)-ones.
Product Characterization
The successful synthesis of the O-benzylated product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The O- and N-alkylated isomers often have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Key diagnostic signals for the O-benzylated product include the chemical shift of the benzylic methylene protons (typically around 5.4 ppm) and the characteristic shifts of the pyridine ring protons.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch and the appearance of C-O-C stretching bands can be indicative of successful O-benzylation.
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yield: Consider increasing the reaction temperature, using a more reactive benzylating agent (e.g., BnBr instead of BnCl), or employing a stronger base like NaH.
-
Mixture of N- and O-isomers: To favor O-alkylation, try using silver(I) carbonate or a zinc(II) salt as a mediating agent.[4][8] Switching to a more polar aprotic solvent like DMF can also be beneficial.[3]
-
No Reaction: Ensure all reagents are pure and anhydrous, especially the solvent and the pyridin-2(1H)-one. The base may not be strong enough to deprotonate the starting material.
Safety Precautions:
-
Benzyl Halides: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle with care under an inert atmosphere.
-
Solvents: DMF is a potential teratogen. Dichloromethane is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The selective O-benzylation of substituted pyridin-2(1H)-ones is a highly achievable yet nuanced transformation. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively synthesize 2-benzyloxypyridines in high yield and purity. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and other applications.
References
- Smith, A. M., et al. (1993). Journal of Medicinal Chemistry, 36(8).
- Benchchem. Synthesis routes of 2-(Benzyloxy)pyridine.
- Sato, K., et al. CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme E-Books & E-Journals.
- ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Grol, C. J. (1968). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Journal of Heterocyclic Chemistry, 5(4), 541-544.
- Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657-3665.
- PrepChem.com. STEP A: Preparation of 2-amino-3-benzyloxypyridine.
- Maity, S., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 88(15), 10427-10438.
- Abele, E., et al. (1998). Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system. Chemistry of Heterocyclic Compounds, 34(4), 459-462.
- Youngstown State University. The alkylation of 4-pyridone.
- Fu, G. C. (2008). Organic Synthesis: General Remarks. In Modern Organic Synthesis (pp. 1-26). Wiley-VCH.
- Zhou, Y., et al. (2020). Zinc(II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules, 25(21), 5183.
- National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of medicinal chemistry, 56(17), 7081-7092.
- Semantic Scholar. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone.
- PubMed Central. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
- Starks, C. M. (Ed.). (1987).
- Royal Society of Chemistry. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
- Cambridge University Press. Williamson Ether Synthesis.
- ResearchGate. ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone.
- BYJU'S. Williamson Ether Synthesis reaction.
- Organic Chemistry Tutor. The Williamson Ether Synthesis.
- Loughborough University Research Repository. NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- Wikipedia. Mitsunobu reaction.
- MDPI. Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant.
- ResearchGate. Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis.
- ResearchGate. Zinc(II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems.
- Aakash Institute. silver carbonate in chemistry: Definition, Types and Importance.
- ACS Publications. Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration.
- Quora. What are some properties and uses of silver carbonate?.
- PTC Organics, Inc. PTC Selective O-Alkylation.
- ACS Publications. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- PubMed Central. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation.
- ResearchGate. Synthesis of 1-Benzyloxypyrazin-2(1H)-one Derivatives.
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Application of 6-Chloro-4-methylpyridin-2-ol in Agricultural Pesticide Development: A Technical Guide
Introduction: The Pyridine Scaffold as a Cornerstone in Modern Agrochemicals
The pyridine ring is a privileged heterocyclic scaffold that forms the structural core of numerous successful agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its prevalence in nature and its versatile chemical reactivity make it an ideal starting point for the discovery of novel crop protection agents.[3][4] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.
This guide focuses on the potential of 6-Chloro-4-methylpyridin-2-ol as a versatile building block for the synthesis of new-generation pesticides. While direct applications of this specific intermediate in commercially available pesticides are not extensively documented in public literature, its structural motifs—a chlorinated pyridine ring and a reactive hydroxyl group—are hallmarks of many active compounds. This document will provide a comprehensive overview of its chemical reactivity and present detailed, exemplary protocols for its derivatization and subsequent biological screening.
Chemical Properties and Reactivity of this compound
This compound exists in a tautomeric equilibrium with its corresponding 2-pyridone form. This equilibrium is influenced by the solvent, with polar solvents favoring the 2-pyridone tautomer.[5] This tautomerism is critical as it presents multiple reactive sites for synthetic derivatization.
The primary sites for chemical modification on the this compound scaffold are:
-
The Oxygen/Nitrogen of the Hydroxy/Oxo Group: The hydroxyl group can undergo O-alkylation to form ether derivatives, while the nitrogen of the pyridone tautomer can be N-alkylated.[6][7] The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions.[8][9]
-
The Chlorine Atom at the 6-Position: The chloro substituent is a key handle for introducing a wide range of functionalities, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[10][11] This allows for the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties, which are common in modern pesticides.
-
The Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of further functionalization.
Hypothetical Application: Synthesis of a Novel Fungicide Candidate
To illustrate the utility of this compound, this guide proposes a synthetic route to a hypothetical fungicide candidate. The design of this target molecule is inspired by existing pyridine-based fungicides that often feature an ether linkage and an arylated pyridine core.
The proposed synthetic pathway involves two key steps:
-
O-Alkylation of the Hydroxyl Group: Introduction of a propargyl group via Williamson ether synthesis.
-
Suzuki-Miyaura Cross-Coupling: Arylation at the 6-position to introduce a substituted phenyl ring.
Caption: Proposed synthetic pathway for a novel fungicide from this compound.
Experimental Protocols
Part 1: Synthesis and Characterization
Protocol 1.1: O-Alkylation of this compound
This protocol describes the synthesis of 6-chloro-4-methyl-2-(prop-2-yn-1-yloxy)pyridine.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10 mL per gram of starting material).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add propargyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 6-chloro-4-methyl-2-(prop-2-yn-1-yloxy)pyridine as a solid or oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 1.2: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of the final hypothetical fungicide candidate by coupling the product from Protocol 1.1 with a substituted arylboronic acid.[10][11]
Materials:
-
6-chloro-4-methyl-2-(prop-2-yn-1-yloxy)pyridine (from Protocol 1.1)
-
Substituted arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Microwave reaction vials or standard reaction flask with reflux condenser
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine 6-chloro-4-methyl-2-(prop-2-yn-1-yloxy)pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.5 eq).
-
Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120°C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point.
Part 2: Biological Screening Protocols
Protocol 2.1: In Vitro Antifungal Activity Screening
This protocol outlines a primary screen to evaluate the fungicidal activity of the newly synthesized compound against a panel of common plant pathogenic fungi.[12][13][14]
Materials:
-
Synthesized compound (dissolved in DMSO to make a stock solution)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 50-55°C.
-
Add the test compound stock solution to the PDA to achieve the desired final concentrations (e.g., 1, 10, 50, and 100 µg/mL). Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each PDA plate.
-
Incubate the plates at 25-28°C in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds.
Table 1: Hypothetical In Vitro Fungicidal Activity Data
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Fungicide Candidate | 100 | 95 |
| 50 | 82 | |
| 10 | 45 | |
| 1 | 15 | |
| Commercial Standard | 10 | 90 |
Protocol 2.2: Greenhouse Herbicidal Activity Screening
This protocol provides a method for a primary screen of the compound's potential herbicidal activity on representative monocot and dicot weed species.[15][16][17]
Materials:
-
Synthesized compound
-
Acetone
-
Surfactant (e.g., Tween 20)
-
Pots with soil mix
-
Seeds of weed species (e.g., Avena fatua (wild oat) and Amaranthus retroflexus (redroot pigweed))
-
Greenhouse with controlled environment
-
Laboratory track sprayer
Procedure:
-
Sow seeds of the selected weed species in pots and allow them to germinate and grow in the greenhouse to the 2-4 leaf stage.
-
Prepare a stock solution of the test compound in acetone.
-
For application, dilute the stock solution with water containing a surfactant (e.g., 0.5% v/v Tween 20) to achieve the desired application rates (e.g., 100, 500, 2000 g/ha).
-
Apply the herbicide solution to the plants using a laboratory track sprayer calibrated to deliver a specific volume.
-
Include a negative control (sprayed with the solvent and surfactant only) and a positive control (a commercial herbicide).
-
Return the treated plants to the greenhouse and observe for phytotoxic effects over a period of 14-21 days.
-
Assess the herbicidal activity by visual rating of plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) and by measuring the reduction in fresh or dry weight of the treated plants compared to the control.
Caption: General workflow for the biological screening of novel agrochemical candidates.
Conclusion
This compound represents a promising and versatile starting material for the development of novel agrochemicals. Its inherent reactivity at multiple sites allows for the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of new pesticide candidates derived from this valuable intermediate. While the specific examples provided are hypothetical, they are grounded in established principles of medicinal and agrochemical chemistry and serve as a practical guide for researchers in this field.
References
- MDPI. (2023).
- Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. [Link]
- Johnson & Johnson Pharmaceutical Research & Development. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
- ACS Publications. (2022). Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. [Link]
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
- APS Publications. (2020). CHAPTER 13: Laboratory Methods for Evaluating Fungicide Resistance In Vitro. [Link]
- The Pharma Innovation Journal. (2021). In vitro evaluation of fungicides against the pathogens associated with post-harvest bulb rot of onion. [Link]
- ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- PubMed. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. [Link]
- Academic Journals. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. [Link]
- ACS Publications. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
- Frontiers. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. [Link]
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- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. [Link]
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- BioOne Complete. (2000). Screening for Herbicide Resistance in Weeds. [Link]
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- ACS Publications. (2007). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A. [Link]
- Washington State University. (2021). Screening Weeds for Herbicide Resistance, An Underutilized Resource. [Link]
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The Versatile Building Block: 6-Chloro-4-methylpyridin-2-ol in Complex Molecule Synthesis
Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate
In the landscape of modern organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 6-Chloro-4-methylpyridin-2-ol, and its tautomeric form 6-chloro-4-methyl-2-pyridone, has emerged as a highly versatile and valuable intermediate. Its unique arrangement of a nucleophilic hydroxyl/amide group, a reactive chloro substituent, and a methyl group on a pyridine core provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. The strategic functionalization of this building block opens avenues for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 25297-47-6 | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge |
Spectroscopic Characterization (Exemplified by the analogue 4-Methylpyridin-2-amine)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. The methyl protons will appear as a singlet, typically in the range of 2.1-2.5 ppm.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the six carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly deshielded, appearing at a higher chemical shift. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1600-1650 cm⁻¹ will indicate the C=O stretching vibration of the pyridone tautomer. The C-Cl stretching vibration will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.[3]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[3]
Key Synthetic Transformations and Applications
The reactivity of this compound is dominated by the interplay of its functional groups, making it a versatile precursor for a range of important chemical reactions.
Nucleophilic Aromatic Substitution (SNA_r_): Gateway to Functionalized Pyridines
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, a cornerstone reaction for introducing a variety of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
Mechanism: The reaction typically proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the carbon bearing the chlorine atom, temporarily disrupting the aromaticity of the ring. The subsequent departure of the chloride ion restores the aromatic system.[4][5]
Applications: This reaction is widely used to synthesize aminopyridines, which are prevalent motifs in many biologically active molecules.
Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a 6-amino-substituted pyridine derivative, a common scaffold in medicinal chemistry.
Reaction:
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(phenylamino)-4-methylpyridin-2-ol.
Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the base. The elevated temperature is necessary to overcome the activation energy of the reaction. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the chloro-substituent on this compound serves as an excellent handle for this transformation.
Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid derivative, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6][7][8]
Applications: This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common structures in pharmaceuticals and advanced materials.[9]
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol details the synthesis of a 6-phenyl substituted pyridine derivative.
Reaction:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The palladium catalyst is essential for facilitating the cross-coupling reaction. The phosphine ligand stabilizes the palladium catalyst and promotes the reaction. The base is required for the transmetalation step. The use of a mixed solvent system of dioxane and water helps to dissolve both the organic and inorganic reagents.
Williamson Ether Synthesis: Accessing Pyridyl Ethers
The hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis to form a variety of pyridyl ethers.
Mechanism: The reaction proceeds via an S_N_2 mechanism where the alkoxide, formed by deprotonating the hydroxyl group, acts as a nucleophile and displaces a halide from an alkyl halide.[10][11][12]
Applications: This reaction is a fundamental method for the synthesis of ethers, which are important functional groups in many organic molecules.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
This protocol outlines the synthesis of a 2-methoxy-6-chloro-4-methylpyridine.
Reaction:
Materials:
-
This compound
-
Methyl iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: Sodium hydride is a strong base used to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Anhydrous conditions are crucial as sodium hydride reacts violently with water. The S_N_2 reaction proceeds efficiently with a primary alkyl halide like methyl iodide.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations of this compound.
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Application Notes and Protocols for the Chlorination of 4-Methylpyridine Derivatives
Introduction: Strategic Importance of Chlorinated Pyridines
Chlorinated 4-methylpyridine derivatives are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of a wide array of high-value compounds. Their utility spans across multiple industries, including pharmaceuticals, agrochemicals, and material science. In drug development, these scaffolds are integral to the structure of various therapeutic agents, such as anti-ulcer drugs and potential antipsychotics.[1][2] In agriculture, they are precursors to potent herbicides and fungicides that are essential for crop protection.[3]
The synthetic challenge lies in the precise and regioselective introduction of chlorine atoms onto either the pyridine ring or the pendant methyl group. The pyridine ring, being electron-deficient, presents unique reactivity challenges compared to carbocyclic aromatic systems. This guide provides a detailed exploration of the mechanistic principles, key reagents, and field-tested protocols for achieving targeted chlorination on 4-methylpyridine and its derivatives, empowering researchers to navigate this complex synthetic landscape with confidence and precision.
Part 1: Mechanistic Foundations: Directing the Chlorination
The success of any chlorination strategy hinges on understanding the underlying reaction mechanisms. The choice of reagents and conditions directly dictates whether the reaction proceeds via an electrophilic attack on the aromatic ring or a free-radical substitution on the side-chain.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene. Direct electrophilic chlorination of pyridine is often difficult and requires harsh conditions. A common and highly effective strategy to overcome this is the activation of the ring by forming the corresponding Pyridine N-oxide .
The N-oxide functionality alters the electronic properties of the ring in two crucial ways:
-
It donates electron density back into the ring through resonance, particularly activating the C2 (ortho) and C4 (para) positions towards electrophilic attack.
-
The N-oxide oxygen can coordinate with reagents, facilitating the reaction.
When 4-methylpyridine N-oxide is treated with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), the electrophilic chlorination occurs preferentially at the C2 position.[4][5]
Free-Radical Halogenation of the Methyl Side-Chain
To selectively chlorinate the 4-methyl group, the reaction must be directed away from the aromatic ring. This is achieved by employing free-radical conditions.[6] The mechanism proceeds through a classic chain reaction involving three stages: initiation, propagation, and termination.[7][8]
-
Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or UV light, generates initial chlorine radicals from the chlorine source (e.g., SO₂Cl₂, NCS, or Cl₂).[6][9][10]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of the chlorinating agent to yield the chlorinated product and a new chlorine radical, which continues the chain.[7]
-
Termination: The reaction concludes when two radicals combine.[8]
This pathway is highly effective for synthesizing intermediates like 4-(chloromethyl)pyridine, which are valuable for subsequent nucleophilic substitution reactions.[11]
Caption: Decision workflow for regioselective chlorination.
Part 2: Reagents and Comparative Data
The choice of chlorinating agent is the most critical parameter in the experimental design. The following table summarizes the primary reagents and their typical applications in the context of 4-methylpyridine chemistry.
| Reagent | Formula | Primary Application | Target Position | Mechanism | Typical Conditions |
| Phosphorus Oxychloride | POCl₃ | Chlorination of N-Oxides | C2-Ring | Electrophilic | Heat (80-110 °C)[1] |
| Sulfuryl Chloride | SO₂Cl₂ | Versatile Chlorination | C2-Ring or C4-Methyl | Electrophilic or Radical | Catalyst-dependent; Radical initiator (AIBN) for side-chain[11][12] |
| N-Chlorosuccinimide | NCS | Mild Chlorination | C2/C6-Ring or C4-Methyl | Electrophilic or Radical | Acetonitrile, Heat (for ring); Radical initiator for side-chain[13][14] |
| Chlorine Gas | Cl₂ | Industrial Scale Chlorination | C4-Methyl or Polychlorination | Radical | UV light or High Temp (65-90 °C), often with initiator[9][15] |
Part 3: Detailed Experimental Protocols
Safety First: All procedures must be performed in a well-ventilated fume hood.[16][17] Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat, is mandatory.[16] All reagents mentioned are corrosive and/or toxic and must be handled with extreme care.[18][19]
Protocol 1: Synthesis of 2-Chloro-4-methylpyridine via N-Oxide Activation
This two-step protocol is a classic and reliable method for introducing a chlorine atom at the C2 position of the pyridine ring.
Step A: Synthesis of 4-Methylpyridine N-oxide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-methylpyridine (1.0 eq) and glacial acetic acid (3.0 eq).
-
Oxidation: Cool the mixture in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30% aq. solution, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Carefully remove the excess acetic acid and water under reduced pressure. The resulting residue is 4-methylpyridine N-oxide, which can often be used in the next step without further purification.
Step B: Chlorination with Phosphorus Oxychloride (POCl₃)
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a condenser (with a gas outlet connected to a scrubber), and a thermometer.
-
Reaction: Place the crude 4-methylpyridine N-oxide (1.0 eq) into the flask. Slowly add phosphorus oxychloride (POCl₃, 3.0-4.0 eq) via the dropping funnel. The reaction is exothermic.[1]
-
Heating: Once the initial exotherm subsides, heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should turn dark brown.[1]
-
Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform this step slowly in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid Na₂CO₃ or 50% NaOH solution) until the pH is ~8-9, keeping the mixture cool in an ice bath. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-chloro-4-methylpyridine.[4]
Caption: Workflow for the synthesis of 2-chloro-4-methylpyridine.
Protocol 2: Free-Radical Side-Chain Chlorination of 2-Chloro-4-methylpyridine
This protocol describes the synthesis of 2-chloro-4-(chloromethyl)pyridine, a key intermediate for further functionalization.[11]
-
Setup: To a three-neck round-bottom flask fitted with a condenser, dropping funnel, and thermometer, add 2-chloro-4-methylpyridine (1.0 eq) and a suitable solvent like carbon tetrachloride (CCl₄).[11]
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq).
-
Reagent Addition: Heat the mixture to reflux (approx. 80 °C). Add sulfuryl chloride (SO₂Cl₂, 1.0 eq) dropwise from the dropping funnel over 30-60 minutes.[11] The reaction will evolve gas (SO₂ and HCl), which must be directed to a scrubber.
-
Reaction Monitoring: Maintain the reflux for 2-8 hours after the addition is complete. Monitor the progress of the reaction by GC or TLC to maximize the formation of the monochlorinated product and minimize dichlorination.
-
Workup: Cool the reaction mixture to room temperature. Carefully wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 2-chloro-4-(chloromethyl)pyridine.[11]
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of Pyridinone Derivatives
Introduction: The Pivotal Role of Pyridinones in Modern Drug Discovery
Pyridinone derivatives represent a class of "privileged scaffolds" in medicinal chemistry and drug development.[1][2] Their unique structure, which can act as both a hydrogen bond donor and acceptor, allows them to mimic peptide bonds and interact with a wide array of biological targets.[1][2][3] This versatility has led to an increasing number of FDA-approved drugs containing the pyridinone motif, including kinase inhibitors for cancer therapy and agents for treating viral infections.[1] Notable examples include Ripretinib, Tazemetostat, and Doravirine, highlighting the scaffold's therapeutic importance.[1]
The journey from a promising laboratory-scale synthesis to industrial production, however, is fraught with challenges. Issues related to reaction kinetics, heat and mass transfer, and impurity profiles often emerge during scale-up.[4][5][6] Consequently, robust, scalable, and cost-effective methods for both synthesis and purification are paramount for any drug development program involving this critical heterocyclic core.
This guide provides a detailed overview of field-proven strategies for the large-scale synthesis and purification of pyridinone derivatives, designed for researchers, process chemists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into overcoming common scale-up hurdles.
Part 1: Strategic Approaches to Large-Scale Pyridinone Synthesis
The efficient construction of the pyridinone ring is the cornerstone of the manufacturing process. While numerous synthetic methods exist, their suitability for large-scale production varies significantly.
Synthetic Paradigms: From Bench to Bulk
Two primary strategies dominate the synthesis of pyridinone rings: the condensation of acyclic systems and the modification of existing heterocyclic rings.[3][7][8] For large-scale applications, multicomponent reactions (MCRs) involving the condensation of acyclic precursors are often favored. MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting material atoms.[1] This approach offers significant advantages for industrial synthesis, including:
-
Operational Simplicity: Fewer unit operations reduce equipment and labor costs.
-
Time and Energy Savings: Step efficiency is high, shortening overall production timelines.[1]
-
Process Efficiency: MCRs often proceed with high convergence, maximizing the conversion of starting materials to the final product.[1]
A common and powerful MCR approach involves the cyclization of open-chain precursors, such as the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative.[4]
Overcoming Scale-Up Challenges in Synthesis
Transitioning a synthesis from a laboratory flask to a multi-hundred-liter reactor is not merely a matter of increasing reagent quantities.[6] Several critical factors must be addressed to ensure safety, reproducibility, and high yield.[4][5][9]
-
Mass and Heat Transfer: This is arguably the most significant scale-up challenge.[4] In large reactors, inefficient mixing can create localized "hot spots" or concentration gradients, which can promote the formation of side products and impurities.[4][5] Similarly, exothermic reactions that are easily managed in a lab flask can become hazardous in a large vessel if the cooling system cannot dissipate heat effectively.[4][9]
-
Mitigation Strategy: Employ reactors with appropriate impeller design and stirring rates to ensure homogeneity. Reagent addition must be carefully controlled; a slow, subsurface addition at a monitored temperature is often necessary for exothermic steps.[4]
-
-
Impurity Formation: Side reactions that are negligible at the gram scale can become major sources of contamination in bulk production.[6] For amino-substituted pyridinones, common side reactions include dimerization and the formation of regioisomers.[4]
-
Mitigation Strategy: Re-optimization of reaction conditions (temperature, concentration, catalyst loading) at the pilot scale is crucial. Operating under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation-related impurities.[5]
-
-
Process Analytical Technology (PAT): To maintain control over the manufacturing process, the FDA encourages the use of Process Analytical Technology (PAT).[10] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs).[10][11] By using in-line or on-line analytical tools like spectroscopic probes (NIR, Raman), the reaction can be monitored in real-time, allowing for adjustments that prevent batch failures and ensure consistent product quality.[12][13]
Workflow for Pyridinone Synthesis and Purification
Caption: General workflow for large-scale pyridinone synthesis and purification.
Part 2: Robust Methodologies for Large-Scale Purification
The purity of the final pyridinone derivative is critical for its use as an active pharmaceutical ingredient (API) or advanced intermediate.[14] The choice of purification method is dictated by the physical state of the crude product (solid vs. oil), the quantity and nature of impurities, and economic considerations.[14]
Purification Strategy Selection
A preliminary purity assessment of the crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to select the most appropriate technique.[14]
Caption: Decision tree for selecting a suitable purification method.
Method 1: Recrystallization (Preferred for Solids)
Recrystallization is the most scalable, cost-effective, and environmentally friendly purification method for solid compounds.[4] It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[14]
Experimental Protocol: Large-Scale Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures. Ethanol is often a suitable solvent for dihydropyridone derivatives.[14]
-
Dissolution: In a suitably sized, jacketed glass-lined reactor, charge the crude pyridinone derivative. Add the minimum amount of the selected solvent and heat the mixture with stirring until the solid is completely dissolved.[14]
-
Hot Filtration (Optional): If insoluble impurities are present, they must be removed. This is achieved by passing the hot, saturated solution through a heated filter press or a filter funnel containing a filter aid like Celite. This step must be performed quickly to prevent premature crystallization.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly and without agitation. Slow cooling is critical as it encourages the formation of large, well-defined crystals, which are typically purer than fine powders formed by rapid cooling.[14] The cooling profile can be controlled via the reactor jacket.
-
Isolation: Once crystallization is complete (further cooling in an ice bath can maximize yield), collect the purified crystals by filtration using a Nutsche filter-dryer or a large-scale centrifuge.[14]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities adhering to the crystal surfaces.[14]
-
Drying: Dry the purified product under vacuum at a temperature well below its melting point to remove all traces of solvent.
Method 2: Large-Scale Preparative Chromatography
When impurities are structurally very similar to the product or when the product is an oil, chromatography is often the only viable purification method.[15] While more expensive due to solvent consumption and stationary phase costs, modern systems have made it a feasible large-scale option.[15][16] Normal-phase chromatography using silica gel is a common choice.[15]
Experimental Protocol: Large-Scale Column Chromatography
-
Method Development: Using TLC or analytical HPLC, determine the optimal stationary phase (e.g., silica gel) and mobile phase (eluent) system that provides good separation between the product and impurities.[14]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pack the preparative column to ensure a uniform bed without air bubbles, which can lead to poor separation.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Apply the sample solution evenly to the top of the column.[14]
-
Elution: Begin pumping the mobile phase through the column. A gradient elution (where the polarity of the mobile phase is gradually increased) is often used to first elute less polar impurities, followed by the product, and finally more polar impurities.
-
Fraction Collection: Collect the eluent in fractions. Monitor the composition of the fractions using an in-line UV detector or by offline TLC/HPLC analysis.[14]
-
Solvent Evaporation: Combine the fractions containing the pure product. Remove the solvent using a large-scale rotary evaporator or falling film evaporator to yield the purified pyridinone derivative.[14]
Data Presentation and Purity Confirmation
Rigorous record-keeping is essential. The efficiency of the purification process is quantified by yield and purity, which should be documented clearly.
Table 1: Purification Data Log
| Parameter | Before Purification | After Purification |
| Appearance | Brown Solid | White Crystalline Solid |
| Mass (kg) | 10.5 | 9.1 |
| Purity (HPLC Area %) | 92.5% | 99.8% |
| Yield (%) | - | 86.7% |
The purity of the final product must be confirmed using a suite of analytical techniques.[14]
-
HPLC/UPLC: To determine purity by area percentage of the main peak.[14]
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
References
- Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis. Benchchem.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022-12-07). Royal Society of Chemistry.
- New Synthetic Methods to 2-Pyridone Rings. (2005-11-01). Bentham Science Publishers.
- Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. (2025-08-06). ResearchGate.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry.
- Synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. (2025-08-10). ResearchGate.
- Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. Benchchem.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023). International Union of Crystallography.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022-03-23). Frontiers in Chemistry.
- Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. (2024-01-10). ACS Publications.
- WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. (2020-11-12). WIPO Patentscope.
- Industrial Chemicals: How Pyridine Is Produced. (2024-06-24). Post Apple Scientific.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022-03-23). PubMed Central.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2024). MDPI.
- Synthesis of some pyridone derivatives. (2025-08-06). ResearchGate.
- Addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (2023). IIP Series.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2012). International Journal of Organic Chemistry.
- Direct Synthesis of Pyridine Derivatives. (2011-06-29). Journal of the American Chemical Society.
- 6 key challenges when scaling up sustainable chemical processes. (2025-06-19). CPI.
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (2008). Molecules.
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- Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
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- Process Analytical Technology. (2022). Encyclopedia MDPI.
- Challenges of scaling up production from grams to kilos. Chemtek Scientific.
- Process Analytical Technology (PAT) in Pharmaceutical Development. (2012-06-20). American Pharmaceutical Review.
- Process Analytical Technology: Applications to the Pharmaceutical Industry. (2004). A2Pro.
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2024). ResearchGate.
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024-04-29). Journal of Chemical and Pharmaceutical Research.
- Purification of Pharmaceutical Drugs. Merck Millipore.
- CHROMATOGRAPHIC SEPARATION OF PYRIDOXYL DERIVATIVES OF AMINO ACIDS. (1964-04). Journal of Chromatography.
- Synthesis of pyridinone with various reactions. (2024). ResearchGate.
- Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. (1974-09-01). Semantic Scholar.
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Application Notes and Protocols for the Quantification of 6-Chloro-4-methylpyridin-2-ol
Introduction: The Significance of Quantifying 6-Chloro-4-methylpyridin-2-ol
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Pyridine scaffolds are integral to the structure of numerous active pharmaceutical ingredients (APIs), contributing to their therapeutic effects.[1] The precise quantification of intermediates like this compound is paramount during drug development and manufacturing. It ensures the purity, safety, and efficacy of the final product by controlling the levels of the starting material and any related impurities.[2] Inaccurate quantification can lead to inconsistencies in production batches, potentially impacting the final drug's performance and patient safety.
This comprehensive guide provides detailed analytical techniques for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established analytical principles and adhere to the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH).[3][4][5][6]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical technique. While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and similar pyridine derivatives.
Structural Analysis: The molecule contains a pyridine ring, a chlorine atom, a methyl group, and a hydroxyl group. This combination of functional groups influences its polarity, solubility, and chromatographic behavior. The presence of the pyridine ring and the hydroxyl group suggests that the molecule will exhibit UV absorbance, making UV-based detection a viable option. The chlorine atom makes it potentially suitable for detection by an electron capture detector (ECD) in gas chromatography.
| Property | Predicted Value/Characteristic | Rationale & Analytical Implication |
| Molecular Formula | C₆H₆ClNO | - |
| Molecular Weight | ~143.57 g/mol | Important for mass spectrometry-based detection and preparation of standard solutions. |
| Polarity | Moderately Polar | The hydroxyl and pyridine nitrogen impart polarity, while the methyl group and chlorine add some non-polar character. This suggests suitability for reverse-phase HPLC. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile), with limited solubility in water. | Dictates the choice of solvents for sample and standard preparation, as well as the mobile phase in HPLC.[7][8] |
| UV Absorbance | Expected to have a UV maximum | The aromatic pyridine ring will absorb UV light, allowing for quantification using HPLC with a UV detector. The exact wavelength would need to be determined experimentally. |
| Volatility | Potentially volatile | The relatively low molecular weight suggests that GC analysis could be feasible, likely requiring derivatization of the hydroxyl group to improve thermal stability and peak shape. |
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For the quantification of this compound in pharmaceutical matrices, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique. This choice is based on the compound's predicted moderate polarity and UV-absorbing properties. Reverse-phase HPLC offers excellent versatility, reproducibility, and the ability to separate the target analyte from potential impurities.[9][10][11]
Principle of Separation
In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being moderately polar, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, its retention time on the column can be optimized to achieve separation from other components in the sample matrix.
Detailed HPLC Protocol
This protocol provides a starting point for the analysis of this compound. Method optimization and validation are essential for any specific application.[12]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or other suitable buffer components.
-
Reference standard of this compound.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | The acetonitrile/water ratio can be adjusted to optimize retention time. Phosphoric acid helps to control the pH and ensure consistent peak shape for the basic pyridine moiety. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined (e.g., 270 nm) | The optimal wavelength should be determined by running a UV scan of the analyte to find its absorbance maximum. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Run Time | ~10 minutes | Should be sufficient to elute the analyte and any closely related impurities. |
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water in the same ratio as the mobile phase is recommended.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Alternative Technique: Gas Chromatography (GC)
Gas chromatography is a viable alternative for the quantification of this compound, particularly for assessing volatile impurities. Due to the presence of the polar hydroxyl group, derivatization may be necessary to improve its thermal stability and chromatographic performance.
Principle of Separation
In GC, a volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and weaker interactions with the stationary phase elute faster.
Detailed GC Protocol
This protocol outlines a general approach. Optimization of derivatization, temperature programming, and other parameters is crucial.
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
Analytical balance, vials, and syringes.
-
High-purity carrier gas (e.g., helium or hydrogen).
-
Suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Reference standard of this compound.
2. GC Conditions:
| Parameter | Recommended Condition | Justification |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A temperature ramp is necessary to separate compounds with different boiling points. |
| Carrier Gas | Helium | An inert and commonly used carrier gas. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency. |
| Detector | FID at 280 °C | FID is a robust and sensitive detector for organic compounds. MS can be used for definitive identification. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading. |
3. Sample Preparation and Derivatization:
-
Prepare stock and working standard solutions of this compound in a suitable solvent.
-
Prepare the sample solution in the same solvent.
-
To a known volume of the standard or sample solution in a vial, add an excess of the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to complete the reaction.
-
Cool the vial to room temperature before injection.
4. Analysis and Quantification: The analysis and quantification steps are analogous to the HPLC procedure, involving system equilibration, injection, peak integration, and calibration.
Method Validation: Ensuring Trustworthy Results
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[4][6] Method validation provides documented evidence that the procedure is accurate, precise, specific, and robust. The key validation parameters, as defined by ICH guidelines, are summarized below.[3][5]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Conclusion
The quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided detailed protocols for its analysis using HPLC and GC, the two most powerful and widely used techniques for this purpose. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the sample matrix and the need to analyze for non-volatile or volatile impurities.
It is imperative that any chosen method is subjected to a thorough validation process in accordance with ICH guidelines to guarantee the generation of reliable, accurate, and reproducible data. The protocols and information presented herein serve as a comprehensive starting point for researchers and scientists to develop and implement robust analytical methods for this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [URL: https://altabrisagroup.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [URL: https://www.abrahamentertainment.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [URL: https://www.researchgate.
- Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Benchchem. [URL: https://www.benchchem.com/blog/managing-impurities-in-the-synthesis-of-6-chloro-4-methoxynicotinaldehyde/]
- HPLC Methods for analysis of Pyridine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol9-issue1/Version-1/F09113034.pdf]
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-4-amino-2-chloropyridine-on-primesep-100-column/]
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [URL: https://apps.dtic.
- Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4960]
- (6-Chloro-4-methylpyridin-2-yl)methanol. Vulcanchem. [URL: https://www.vulcanchem.com/product/1227601-23-1]
- 4-Chloro-6-methylpyridin-2-ol. BLD Pharm. [URL: https://www.bldpharm.com/products/1227576-13-7.html]
- 6-Chloro-2-methylpyrimidin-4-ol. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/6-chloro-2-methylpyrimidin-4-ol-cas-no-17551-52-9]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [URL: https://www.actapol.pl/pdf.php?part=2&id=106]
- Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. [URL: https://www.mdpi.com/1424-8220/23/13/6146]
- Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Select. [URL: https://www.gerstel.com/pdf/p-gc-an-2011-01.pdf]
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01584a]
- 6-Chloro-4-methylpyridin-2-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sxt/sy3h3d67a1ee]
- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. [URL: https://patents.google.
- Solvent Miscibility Table. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- UV/Vis+ Photochemistry Database. science-softCon. [URL: https://www.science-softcon.
- Common Solvents Used in Organic Chemistry: Table of Properties. [URL: https://www.organicdivision.org/wp-content/uploads/2020/08/Solvent-Properties.pdf]
- 6-Chloro-4-methylhexan-2-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88929128]
- Pyridine, 2-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C109091&Mask=400]
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Application Notes and Protocols for 6-Chloro-4-methylpyridin-2-OL in Fragment-Based Drug Design
Introduction: The Strategic Advantage of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low, often millimolar, affinity.[3][4] The core principle is that these small, simple fragments can explore the chemical space of a target's binding site more effectively, leading to higher quality starting points for optimization.[2][4] The subsequent process involves chemically "growing," linking, or merging these initial fragment hits into more potent, drug-like molecules, often guided by structural biology.[5] This piece-by-piece approach frequently results in lead compounds with superior physicochemical properties and ligand efficiency.[3]
The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry.[6][7] Pyridinones are recognized for their ability to act as both hydrogen bond donors and acceptors, mimic peptide bonds, and favorably influence properties like solubility and metabolic stability.[7][8][9] These characteristics make them ideal components for fragment libraries. This guide focuses on a specific, strategically designed pyridinone fragment, 6-Chloro-4-methylpyridin-2-OL , and its application in a typical FBDD workflow.
The Fragment Spotlight: this compound
This compound is an exemplary fragment for FBDD campaigns. Its utility stems from a combination of its core scaffold properties and strategically placed chemical handles for subsequent optimization.
Physicochemical Properties Profile:
| Property | Value | Significance in FBDD |
| Molecular Weight | ~143.57 g/mol | Complies with the "Rule of Three" (<300 Da), ensuring it is small enough to explore binding pockets efficiently.[3][5] |
| Hydrogen Bond Donors | 1 (hydroxyl/NH) | Enables key interactions with the target protein, forming a stable anchor point.[8][9] |
| Hydrogen Bond Acceptors | 1 (carbonyl) | Provides an additional crucial point for specific hydrogen bonding with the target.[8][9] |
| ClogP | ~1.5 | Balances solubility and lipophilicity, reducing the risk of non-specific binding and improving developability. |
| Rotatable Bonds | 0 | The rigid structure reduces the entropic penalty upon binding, leading to more efficient binding. |
The true power of this fragment lies in its potential for guided chemical elaboration. The methyl group at the 4-position and the chloro group at the 6-position serve as distinct vectors for synthetic chemistry, allowing for controlled "fragment growing" into unoccupied regions of a binding pocket once the initial binding mode is established.
Visualizing the FBDD Workflow
The journey from a fragment hit to a lead compound is a structured, multi-step process. The following workflow diagram illustrates the central role of biophysical screening and structural biology in a campaign utilizing this compound.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
Protocol 1: Primary Screening via Thermal Shift Assay (TSA)
Objective: To rapidly identify fragments from a library that bind to and stabilize the target protein, indicated by an increase in its melting temperature (Tm). TSA is a cost-effective, high-throughput primary screen.[10][11]
Rationale: Ligand binding often increases the thermal stability of a protein.[12][13] This protocol uses a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a denaturing protein. A stabilizing fragment will shift the unfolding curve to a higher temperature. A shift in melting temperature (ΔTm) greater than three times the standard deviation of the control is typically considered a significant hit.[11]
Materials:
-
Purified target protein (concentration-optimized, e.g., 2-5 µM)
-
Fragment library (including this compound) dissolved in DMSO (e.g., 100 mM stock)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
Assay buffer (optimized for protein stability, e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
384-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Assay Plate Preparation:
-
Prepare a master mix of protein and SYPRO Orange dye in the assay buffer. For a 20 µL final volume per well, this might consist of 2 µM protein and 5x SYPRO Orange.
-
Dispense 19.8 µL of the protein/dye master mix into each well of a 384-well plate.
-
-
Fragment Addition:
-
Using an acoustic liquid handler or a pin tool, transfer 20 nL of each 100 mM fragment stock solution into the assay wells. This results in a final fragment concentration of 100 µM and a final DMSO concentration of 0.1%.
-
Include "protein-only" controls (add 20 nL of DMSO) and "no-protein" controls.
-
-
Sealing and Centrifugation:
-
Seal the plate with an optically clear adhesive seal.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to ensure all components are mixed at the bottom of the wells.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve protocol:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 0.05 °C/second
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Calculate the first derivative of each curve. The peak of the derivative corresponds to the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) for each fragment-containing well relative to the DMSO control wells (ΔTm = Tm_fragment - Tm_control).
-
Identify hits as fragments that induce a statistically significant ΔTm (e.g., > 1-2 °C or > 3 standard deviations from the control mean).
-
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To validate the hits from the primary screen using an orthogonal, label-free method and to determine their binding affinity (KD) and kinetics. SPR is highly sensitive and can detect the weak binding typical of fragments.[14][15][16]
Rationale: SPR measures changes in mass on a sensor chip surface in real-time.[14] By immobilizing the target protein, the binding of a fragment can be directly observed. This confirms a direct interaction, eliminates artifacts from the primary screen (like dye interference), and provides quantitative data on binding strength (KD).[17] Running a concentration series allows for the determination of equilibrium and kinetic constants.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer with 1% DMSO)
-
Validated fragment hits (including this compound) prepared in a dilution series (e.g., 1000 µM down to 15.6 µM) in running buffer.
-
Purified target protein.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the target protein over the surface until the desired immobilization level is reached (typically calculated to allow for detection of small fragment binding).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer containing 1% DMSO to match the sample conditions.
-
Inject the different concentrations of this compound (and other hits) over both the target and reference flow cells. Use a multi-cycle kinetic method.
-
Each cycle consists of:
-
Sample injection (association phase, e.g., 60 seconds).
-
Buffer injection (dissociation phase, e.g., 120 seconds).
-
-
A regeneration step (e.g., a short pulse of high salt or low pH buffer) may be required between cycles if the fragment does not dissociate completely.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Plot the response at equilibrium against the fragment concentration.
-
Fit the data to a steady-state affinity model (e.g., Langmuir 1:1 binding model) to determine the equilibrium dissociation constant (KD).
-
The association (ka) and dissociation (kd) rates can also be determined by fitting the kinetic portion of the sensorgrams.
-
Protocol 3: Structural Elucidation by X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with this compound, revealing the precise binding mode.
Rationale: Structural information is the cornerstone of FBDD, providing a visual roadmap for hit-to-lead optimization.[1][18] Knowing exactly how the fragment binds—which interactions it makes and which vectors point towards open space—is critical for designing more potent analogs through fragment growing.[5]
Materials:
-
High-quality, reproducible crystals of the target protein.
-
Soaking solution (mother liquor from crystallization).
-
This compound dissolved at a high concentration (e.g., 50-100 mM) in a cryo-compatible solvent (e.g., DMSO, ethylene glycol).
-
Cryo-protectant.
-
X-ray diffraction equipment (synchrotron source is preferred).
Procedure:
-
Crystal Soaking:
-
Prepare a soaking drop by mixing the fragment stock solution with the mother liquor to a final concentration of 1-10 mM. The final DMSO concentration should be tested for its effect on crystal integrity.[18]
-
Transfer a protein crystal into the soaking drop.
-
Allow the crystal to soak for a duration determined by optimization (typically a few hours to overnight).
-
-
Cryo-cooling:
-
Briefly pass the soaked crystal through a cryo-protectant solution.
-
Loop the crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer of the X-ray beamline.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with a known apo-protein structure.
-
Generate electron density maps. A difference map (Fo-Fc) should reveal positive density corresponding to the bound fragment.
-
Model the this compound fragment into the density and refine the structure.
-
Analyze the refined structure to identify key hydrogen bonds and hydrophobic interactions between the fragment and the protein.
-
Visualizing Hit Elaboration
Once the binding mode is known, the fragment can be optimized. The chloro and methyl groups provide clear vectors for chemical modification to improve affinity and selectivity.
Caption: Structure-guided growth from the initial fragment hit.
Conclusion
This compound represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug design. Its adherence to the principles of FBDD, combined with the privileged nature of the pyridinone scaffold and the built-in vectors for synthetic elaboration, makes it an ideal starting point for tackling challenging biological targets. The systematic application of biophysical screening and structural biology, as outlined in these protocols, provides a robust and efficient pathway from a low-affinity fragment hit to a potent, optimized lead compound.
References
- Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- Dalvit, C., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry.
- Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
- Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Renaudet, O., et al. (2005). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening.
- One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Stark, J. L., et al. (2018). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology.
- Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters.
- Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
- Johansson, H., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports.
- Diamond Light Source. (2025). XChem crystallographic fragment screening. Protocols.io.
- PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Semantic Scholar. (n.d.). Fragment screening by surface plasmon resonance.
- de Souza, N. B., & de Azevedo, W. F., Jr. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
- ResearchGate. (n.d.). Example of fragment-based screening by using 19F NMR spectroscopy.
- Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
- Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening.
- YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview.
- INIS-IAEA. (n.d.). Crystallographic fragment-screening: workflow and procedures.
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- ResearchGate. (n.d.). Thermal-shift assay for fragment library screening.
- NIH. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
- Wikipedia. (n.d.). Thermal shift assay.
- AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery.
- NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA).
- PubChem. (n.d.). 6-Chloro-4-methylhexan-2-ol.
- Finch, A. M., & Taylor, M. K. (2011). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Current Medicinal Chemistry.
- PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine.
- PubChem. (n.d.). 6-Chloro-4-methylpyridine-2-carboxylic acid.
- Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.
- MDPI. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design.
- Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- PubChem. (n.d.). 6-Methylpyridin-2-ol.
- Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
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Application Notes and Protocols for the Synthesis of 2,6-Dichloro-4-methylpyridine
For: Researchers, scientists, and drug development professionals
Introduction: Strategic Chlorination of a Pyridine Core
The conversion of 6-Chloro-4-methylpyridin-2-ol to 2,6-dichloro-4-methylpyridine is a pivotal transformation in synthetic organic chemistry. The product, 2,6-dichloro-4-methylpyridine, is a highly versatile intermediate, serving as a foundational building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its di-chloro substitution pattern allows for selective subsequent functionalization, making it a valuable synthon in the development of novel molecular entities.
This guide provides a comprehensive overview of the reaction of this compound with phosphorus oxychloride (POCl₃), a common and effective method for this chlorination. We will delve into the mechanistic underpinnings of this reaction, present a detailed and validated experimental protocol, and offer in-depth guidance on reaction monitoring, safety considerations, and product characterization.
Reaction Overview and Mechanistic Insights
The reaction of a 2-hydroxypyridine derivative with phosphorus oxychloride is a nucleophilic substitution reaction. The hydroxyl group of the pyridinol is converted into a better leaving group, facilitating its displacement by a chloride ion.
The "Why": Causality Behind Experimental Choices
The choice of phosphorus oxychloride as the chlorinating agent is strategic. POCl₃ serves a dual role: it activates the hydroxyl group and provides the chloride nucleophile. The reaction is typically performed at elevated temperatures to overcome the activation energy of the substitution. While the reaction can be carried out in an excess of POCl₃, which also acts as a solvent, modern, more sustainable methods utilize equimolar amounts of the reagent, often under solvent-free conditions, which is the focus of our recommended protocol.[3][4]
Stepwise Reaction Mechanism
The reaction proceeds through the following key steps:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a dichlorophosphate ester intermediate and the displacement of a chloride ion.
-
Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom at the 2-position of the pyridine ring.
-
Leaving Group Departure: The dichlorophosphate group, being an excellent leaving group, departs, leading to the formation of the desired 2,6-dichloro-4-methylpyridine.
Diagram of the Reaction Mechanism
Caption: Stepwise mechanism of the chlorination reaction.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for effective reaction setup, monitoring, and purification.
| Property | This compound | 2,6-Dichloro-4-methylpyridine |
| Molecular Formula | C₆H₆ClNO | C₆H₅Cl₂N |
| Molecular Weight | 143.57 g/mol | 162.02 g/mol [5] |
| Appearance | White to yellow-brown solid[2] | Solid[5] |
| Melting Point | Data not readily available | 64-66 °C |
| Boiling Point | Data not readily available | 211.5 °C at 760 mmHg |
| CAS Number | 18368-76-8 | 39621-00-6[5] |
Detailed Experimental Protocol: Solvent-Free Chlorination
This protocol is adapted from a validated, large-scale, solvent-free procedure, making it both efficient and environmentally conscious.[3]
Materials and Equipment
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
A high-pressure reaction vessel with a Teflon liner
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat
Experimental Procedure
-
Reaction Setup: In a well-ventilated fume hood, add this compound and an equimolar amount of phosphorus oxychloride to a Teflon-lined high-pressure reaction vessel.
-
Reaction Conditions: Seal the reactor and heat the mixture to 140 °C with vigorous stirring for 2 hours.[3]
-
Reaction Quenching (CRITICAL STEP):
-
After 2 hours, turn off the heating and allow the reactor to cool to room temperature.
-
CAUTION: The quenching of POCl₃ is highly exothermic and can be dangerous if not performed correctly. Always add the reaction mixture to the quenching solution (reverse quench).
-
Slowly and carefully transfer the reaction mixture dropwise to a beaker containing crushed ice.
-
Maintain the temperature of the quenching mixture below 20 °C by controlling the rate of addition and adding more ice if necessary.
-
-
Neutralization: Once the addition is complete, slowly add saturated sodium carbonate solution to the mixture with stirring until the pH is between 8 and 9.[3]
-
Product Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water and dry under vacuum to yield the final product, 2,6-dichloro-4-methylpyridine.
Experimental Workflow Diagram
Caption: Overview of the experimental workflow.
Analytical Monitoring and Characterization
Rigorous analytical monitoring is crucial to ensure the reaction has gone to completion and to verify the purity of the final product.
Thin-Layer Chromatography (TLC)
TLC is an effective technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[6]
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The optimal ratio may need to be determined empirically for the best separation.[6]
-
Visualization: The spots can be visualized under UV light at 254 nm.[6] The product is expected to have a higher Rf value than the more polar starting material.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for confirming the identity and purity of the volatile product.
-
Expected Fragmentation Pattern: The mass spectrum of 2,6-dichloro-4-methylpyridine is expected to show a molecular ion peak (M+) and characteristic isotopic peaks for the two chlorine atoms. Common fragmentation would involve the loss of a chlorine atom and cleavage of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation of the product.
-
¹H NMR: The proton NMR spectrum of 2,6-dichloro-4-methylpyridine will show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
Safety and Handling Precautions
Phosphorus oxychloride is a highly corrosive and reactive chemical that must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat when handling POCl₃.
-
Fume Hood: All work with POCl₃ must be conducted in a well-ventilated fume hood.
-
Quenching: As highlighted in the protocol, the quenching of POCl₃ is highly exothermic. The "reverse quench" method (adding the reaction mixture to ice) is crucial to control the reaction rate and prevent a runaway reaction.
-
Spills: In case of a spill, do not use water. Neutralize the spill with a dry, inert absorbent material such as sand or sodium bicarbonate.
Conclusion
The chlorination of this compound with phosphorus oxychloride is a robust and efficient method for the synthesis of the valuable intermediate, 2,6-dichloro-4-methylpyridine. By understanding the underlying reaction mechanism, adhering to a well-defined and safe experimental protocol, and employing rigorous analytical techniques, researchers can confidently and reliably perform this important transformation. The solvent-free approach presented here offers a more sustainable and efficient alternative to traditional methods.
References
- Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine. (2025). Benchchem.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Compar
- Wang, H., Wen, K., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
- Procedure for the preparation of chlorine priridinsulphonic acid chlorides. (n.d.). Google Patents.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database.
- Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). (n.d.). NP-MRD.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017, October 3). ResearchGate.
- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015, April 28). Master Organic Chemistry.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020, October 28). ResearchGate.
- Technical Support Center: Optimization of 2,6-Dichloropyridine Synthesis. (2025). Benchchem.
- 2-Amino-6-chloro-4-methylpyridine. (n.d.). AZA Mid-Year Meeting.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.
- 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. (n.d.). chemconnections.
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Harnessing the 6-Chloro-4-methylpyridin-2-OL Scaffold for the Development of Novel Bioactive Molecules
An Application Guide for Drug Discovery Professionals
Abstract: The pyridin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an ideal starting point for drug discovery campaigns.[1][3] This guide provides a comprehensive, technically-grounded framework for leveraging 6-Chloro-4-methylpyridin-2-OL, a versatile and readily modifiable starting material, for the generation and screening of novel bioactive compound libraries. We will detail robust synthetic protocols for strategic diversification and provide validated methodologies for initial bioactivity screening, with a focus on identifying potential kinase inhibitors and anticancer agents.
The Scaffold: Understanding the Potential of this compound
The this compound molecule offers multiple, orthogonally reactive sites, making it an exceptional platform for combinatorial chemistry and library development. Its utility is rooted in the distinct chemical properties of its constituent parts.
-
The Pyridin-2-one Core: This moiety exists in tautomeric equilibrium with its 2-hydroxypyridine form. This duality allows for selective N- or O-functionalization, depending on the chosen reaction conditions. This core is a known "hinge-binding motif" for many protein kinases, making it a valuable scaffold for developing kinase inhibitors.[1]
-
The C6-Chloro Substituent: The chlorine atom is a highly effective handle for palladium-catalyzed cross-coupling reactions. It is generally less reactive than a corresponding bromine or iodine atom, but modern catalyst systems allow for efficient and high-yield transformations.[4] This position is ideal for introducing aryl, heteroaryl, or amino groups to explore the chemical space and modulate pharmacological activity.
-
The C4-Methyl Group: While less reactive, the methyl group provides a steric and electronic anchor that influences the overall conformation and properties of the final molecule. It can also be a site for late-stage functionalization if desired.
Below is a diagram illustrating the key reactive sites on the scaffold that will be exploited in our synthetic protocols.
Caption: Key reactive sites on the this compound scaffold.
Synthetic Diversification: Protocols for Library Generation
The core strategy involves a two-pronged approach: first, diversification at the C6 position using robust cross-coupling reactions, followed by functionalization at the O/N position. This workflow allows for the rapid generation of a structurally diverse library of compounds from a single starting material.
Caption: A logical workflow for generating a diverse compound library.
Protocol 2.1: C6-Position Suzuki-Miyaura Coupling
This protocol facilitates the formation of a carbon-carbon bond at the C6 position, which is crucial for synthesizing biaryl structures common in pharmaceuticals.[4] The choice of catalyst, ligand, and base is critical for coupling less reactive chloropyridines.[4]
Objective: To couple various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 ratio)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.[5]
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-4-methylpyridin-2-ol derivative.
| Parameter | Conventional Heating | Microwave-Assisted [4][5] | Rationale |
| Temperature | 100-120 °C | 120-150 °C | Higher temperatures are needed to activate the C-Cl bond for oxidative addition. |
| Time | 12-24 hours | 15-45 minutes | Microwave irradiation dramatically accelerates the reaction rate. |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | Higher efficiency in microwave often allows for lower catalyst loading. |
| Solvent | Dioxane/H₂O, Toluene | Dioxane/H₂O, DMF | Solvents must be high-boiling and capable of dissolving all reagents. |
Protocol 2.2: C6-Position Buchwald-Hartwig Amination
This reaction is a powerful tool for forming carbon-nitrogen bonds, introducing diverse amine functionalities that can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds.[6][7] Success with chloropyridines requires a highly active catalyst system and strictly anhydrous conditions to prevent catalyst deactivation and side reactions like hydrodehalogenation.[8]
Objective: To couple various primary or secondary amines with this compound.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
-
Xantphos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.5 equivalents)[6]
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a strong flow of argon, add NaOtBu (1.5 mmol) to a dry Schlenk tube.
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., Xantphos, 0.02 mmol).
-
Add the this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 16-24 hours.[6]
-
Monitor progress by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Bioactivity Screening: Identifying Hits from the Library
Once a library of diversified compounds is generated, the next critical phase is to screen for biological activity. Here we present protocols for two common screening paradigms: a target-based assay against a protein kinase and a cell-based phenotypic assay for anticancer activity.
Protocol 3.1: Target-Based Kinase Inhibition Assay (Luminescence)
Rationale: The pyridinone scaffold is a known hinge-binder for many kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.[1][9][10] This assay measures the inhibition of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. Less light (less ATP) indicates higher kinase activity, while more light indicates inhibition.
Objective: To determine the percent inhibition of a target kinase by library compounds at a fixed concentration (e.g., 10 µM).
Materials:
-
Target kinase (e.g., EGFR, Src) and its specific substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
Kinase reaction buffer
-
Luminometer
Procedure:
-
Compound Preparation: Prepare intermediate dilutions of your test compounds in kinase buffer from the 10 mM DMSO stocks. Ensure the final DMSO concentration in the assay well is ≤ 1%.
-
Reaction Setup: In each well of the plate, add:
-
Kinase buffer (to volume)
-
Test compound (to a final concentration of 10 µM)
-
Kinase enzyme
-
Controls: "No enzyme" wells for background, and "DMSO only" wells for 0% inhibition (maximum activity).
-
-
Initiate Reaction: Add the kinase substrate and ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature (or 30 °C) for the recommended time for the specific kinase (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Read Plate: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Caption: Principle of a luminescence-based kinase inhibition assay.
Protocol 3.2: Phenotypic Anticancer Cell Viability Assay (MTS)
Rationale: Phenotypic screens assess a compound's effect on whole cells, providing a holistic view of its biological impact without preconceived notions of the target.[11][12] An MTS assay is a colorimetric method to measure the number of viable cells by quantifying the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases.
Objective: To determine the effect of library compounds on the viability of a cancer cell line (e.g., HeLa) and calculate the half-maximal inhibitory concentration (IC₅₀) for active compounds.
Materials:
-
HeLa cells (or other cancer cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Clear, flat-bottomed 96-well cell culture plates
-
Test compounds dissolved in DMSO
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega) or equivalent
-
Spectrophotometer (plate reader) capable of reading absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of your test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the treated plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37 °C, 5% CO₂. The solution will turn from yellow to a brownish-purple color in the presence of viable cells.
-
Read Plate: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate percent viability: % Viability = 100 x (Abs_Compound / Abs_CellsOnly)
-
For active compounds, plot % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
| Compound ID | Concentration (µM) | Absorbance (490nm) | % Viability | IC₅₀ (µM) |
| Control (DMSO) | 0 | 1.250 | 100% | - |
| XYZ-001 | 10 | 0.135 | 8.4% | 1.2 |
| XYZ-002 | 10 | 1.198 | 95.8% | > 50 |
| XYZ-003 | 10 | 0.650 | 52.0% | 9.8 |
Troubleshooting and Data Interpretation
| Problem | Potential Cause | Suggested Solution |
| Synthesis: Low/No Conversion in Suzuki Coupling | 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Insufficient temperature. | 1. Use a pre-catalyst; ensure inert atmosphere. 2. Use fresh, high-purity boronic acid. 3. Increase temperature or switch to microwave heating.[4] |
| Synthesis: Hydrodehalogenation in Buchwald-Hartwig | 1. Presence of water or oxygen. 2. Slow reductive elimination. | 1. Ensure all reagents and solvents are scrupulously dry and the system is inert.[6][8] 2. Use a more electron-rich, bulky ligand (e.g., RuPhos) to promote reductive elimination. |
| Screening: High Variability in Assay | 1. Inconsistent cell seeding. 2. Compound precipitation. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding. 2. Check compound solubility in assay buffer; lower final concentration if needed. 3. Use calibrated pipettes and a consistent technique. |
| Screening: False Positives | 1. Compound interferes with assay signal (e.g., autofluorescence). 2. Compound is a promiscuous aggregator. | 1. Run a counterscreen without the enzyme/cells to check for signal interference. 2. Include a detergent (e.g., Triton X-100) in a follow-up assay to check for aggregation-based activity. |
Conclusion
The this compound scaffold represents a powerful and economically viable starting point for the discovery of novel bioactive molecules. The synthetic protocols detailed herein provide a reliable pathway for generating diverse chemical libraries via robust palladium-catalyzed cross-coupling reactions. By integrating this synthetic workflow with systematic biological screening, such as the kinase inhibition and cell viability assays described, research organizations can significantly accelerate the identification of promising hit compounds. This integrated approach, combining rational scaffold design with high-throughput evaluation, is a cornerstone of modern drug discovery and is well-suited to unlocking the therapeutic potential of the versatile pyridinone core.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
- Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
- Exploring the scaffold universe of kinase inhibitors. Semantic Scholar.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
- Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher.
- Bioassays for Bioactivity Screening. Request PDF - ResearchGate.
- Screening and identification of novel biologically active natural compounds.
- Novel screen methodologies for identification of new microbial metabolites with pharmacological activity. PubMed.
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.
- (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-methylpyridin-2-OL
Welcome to the technical support guide for the synthesis of 6-Chloro-4-methylpyridin-2-OL (also known as 6-Chloro-4-methyl-2-pyridone). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve problems but also to build a foundational understanding for future process optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and reagent functions.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and industrially scalable approach is a two-step synthesis. The first step involves the formation of the core heterocyclic structure, 4-methylpyridin-2-ol (also known as 4-methyl-2-pyridone)[1]. The second, and often more challenging step, is the regioselective chlorination of this intermediate at the 6-position.
Q2: What is the mechanism and role of phosphorus oxychloride (POCl₃) in the chlorination step?
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating and a dehydrating agent. The pyridin-2-ol starting material exists in tautomeric equilibrium with its 2-pyridone form. POCl₃ reacts with the oxygen of the pyridone tautomer, forming a phosphoryl intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion (from POCl₃ itself) via a nucleophilic substitution mechanism to yield the desired 6-chloro product. This reaction is analogous to the well-established chlorination of pyridones and related heterocycles to form chloro-pyridines[2][3].
Q3: Why is strict temperature control critical during the chlorination reaction with POCl₃?
Temperature control is paramount for two primary reasons:
-
Selectivity: Exceeding the optimal temperature range can provide sufficient activation energy for side reactions, such as chlorination at other positions on the pyridine ring or the formation of polymeric tars. This leads to a complex mixture of byproducts and significantly complicates purification.
-
Safety and Reagent Stability: POCl₃ reacts exothermically and violently with any trace moisture. Furthermore, at elevated temperatures, POCl₃ can begin to decompose. A controlled temperature ramp and maintenance at reflux are essential for a safe and efficient reaction.
Q4: What are the essential safety precautions when handling phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All manipulations must be performed in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene). A quenching strategy, such as slowly adding the reaction mixture to crushed ice, must be planned and executed with extreme caution behind a blast shield.
Section 2: Troubleshooting Guide for Low Reaction Yield
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Problem: Consistently low or no yield of this compound.
Low yield is the most common complaint. The cause can typically be traced to one of three areas: incomplete reaction, inefficient work-up, or product degradation.
Sources
Technical Support Center: Purification of 6-Chloro-4-methylpyridin-2-ol
Welcome to the technical support center for the purification of 6-Chloro-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
The impurity profile of your crude material is highly dependent on its synthetic route. Common synthesis-related impurities may include unreacted starting materials, reagents, and by-products from side reactions.[1] For instance, if the synthesis involves the chlorination of 4-methylpyridin-2-ol, you might encounter regioisomers or over-chlorinated species. Residual solvents from the reaction or initial work-up are also common.[1]
A preliminary analysis by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to understanding the nature and quantity of the impurities before selecting a purification strategy.[2]
Q2: Which purification technique should I choose for this compound?
The optimal method depends on the impurity profile and the desired final purity.
-
Recrystallization: This is the most common and cost-effective method for purifying crystalline solids like this compound, especially when dealing with minor impurities.[3] It is highly effective at removing small amounts of soluble and insoluble impurities.
-
Acid-Base Extraction: Given the presence of a weakly acidic pyridin-2-ol moiety and a basic pyridine nitrogen, an acid-base extraction can be a powerful tool to separate the target compound from neutral organic impurities.[4][5] This technique manipulates the solubility of the compound by converting it into its salt form, which is soluble in the aqueous phase.[4]
-
Column Chromatography: For complex mixtures where impurities have similar polarities to the product, silica gel column chromatography is the method of choice.[6][7] While effective, it is more resource-intensive than recrystallization.
The diagram below provides a decision-making workflow for selecting the appropriate purification method.
Caption: Decision workflow for purification method selection.
Q3: How do I assess the purity of my final product?
A combination of methods provides the most reliable assessment of purity:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
-
Chromatographic Methods (TLC/HPLC): A single spot on a TLC plate (visualized under UV light) or a single peak in an HPLC chromatogram is a strong indicator of purity.[2] HPLC can also be used to quantify purity.
-
Spectroscopic Methods (NMR): ¹H NMR spectroscopy can confirm the structure and identify the presence of impurities, even at low levels. The absence of unexpected signals suggests a clean product.
Q4: What are the critical safety precautions when handling this compound?
According to safety data sheets, this compound and its analogs can cause skin and serious eye irritation.[8][9] Ingestion may be harmful.[10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11] Ensure that eyewash stations and safety showers are readily accessible.[8]
Troubleshooting Guide
Problem: During recrystallization, my compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common with lower-purity samples or when the solution is cooled too rapidly.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[3]
-
Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.
-
If it persists, try a different solvent system with a lower boiling point.
-
Problem: My yield after recrystallization is very low.
-
Causality: Low yield can result from several factors: using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3] Adding solvent in small portions near its boiling point is key.
-
Prevent Premature Crystallization: Pre-heat your filtration apparatus (funnel and receiving flask) before the hot filtration step to prevent the product from crashing out on the cold glass.[3]
-
Maximize Recovery: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to minimize the amount of product that remains dissolved in the mother liquor.[3]
-
Second Crop: The mother liquor can be concentrated (by boiling off some solvent) and cooled again to recover a second, though likely less pure, crop of crystals.
-
Problem: I am getting a poor separation (emulsion formation) during my acid-base extraction.
-
Causality: Emulsions are colloidal suspensions of one liquid in another and often form when the densities of the aqueous and organic layers are too similar or when vigorous shaking introduces excessive mechanical energy.
-
Solution:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction at the interface.[4]
-
To break an existing emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength and density of the aqueous layer, helping to force the separation.
-
Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling or tapping of the glass can sometimes help coalesce the dispersed droplets.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes a starting material that is >90% pure. The key to successful recrystallization is the selection of an appropriate solvent.
1. Solvent Selection: An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3] Based on the polar functional groups of this compound, suitable solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water.
| Solvent | Room Temp. Solubility | Boiling Point Solubility | Notes |
| Ethanol | Low | High | Good choice for many pyridinol derivatives. |
| Isopropanol | Low | High | Similar to ethanol, slightly less polar. |
| Acetonitrile | Moderate | High | Can be effective if ethanol fails. |
| Toluene | Very Low | Moderate | Good for removing more polar impurities. |
| Water | Very Low | Low | Unlikely to be a good single solvent. |
| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system. |
2. Step-by-Step Recrystallization Protocol:
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Heat your chosen solvent (e.g., ethanol) in a separate beaker.
-
Add the hot solvent dropwise to the flask while stirring and heating until the solid just dissolves. Use the minimum amount necessary.[3]
-
Hot Filtration (Impurity Removal): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated short-stem funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This prevents premature crystal formation.[3]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Undisturbed, slow cooling is critical for forming large, pure crystals.[3]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Fisher Scientific. (2009).
- MDPI. (2024).
- Fisher Scientific. (2013).
- Wikipedia. (n.d.). Acid-base extraction. [Link]
- Greenbook.net. (2006).
- Acid base extraction flow chart. (n.d.). [No specific publisher].
- Rathore, A. S., Kumar, D., & Kateja, N. (2018). Recent developments in chromatographic purification of biopharmaceuticals. Biotechnology Letters, 40(6), 895-905. [Link]
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
- Biocompare. (n.d.).
- University of Houston-Clear Lake. (n.d.). Experiment #6: 2-Chloro-4-(2-thienyl)pyrimidine.
- Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]
- ACG Publications. (2023).
Sources
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- 2. acgpubs.org [acgpubs.org]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. Recent developments in chromatographic purification of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
identifying side products in the synthesis of substituted pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substituted pyridine synthesis. This guide is designed to provide practical, in-depth troubleshooting advice for common challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles that govern reaction outcomes. Here, you will find answers to frequently asked questions, detailed analytical guidance for identifying impurities, and robust protocols to help you optimize your synthetic routes.
General Troubleshooting Workflow
Before diving into specific synthetic methods, it's crucial to have a systematic approach to troubleshooting. When a reaction yields unexpected results, the following workflow can help diagnose and solve the problem efficiently.
Caption: A systematic workflow for identifying issues and optimizing pyridine synthesis.
FAQs: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines, which are subsequently oxidized to pyridines.[1][2] While robust, it is prone to specific side reactions.
Q1: My Hantzsch synthesis resulted in a low yield of the desired pyridine, and the major product seems to be the 1,4-dihydropyridine (1,4-DHP) intermediate. How can I fix this?
A1: This is a classic issue of incomplete oxidation. The Hantzsch reaction first produces a 1,4-DHP, which must be aromatized to the final pyridine product.[1] If your oxidizing agent is weak, insufficient, or degraded, you will isolate the DHP intermediate.
-
Causality: The driving force for the final oxidation step is the formation of a stable aromatic ring. However, this step has its own activation energy. Common oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are effective but can be harsh, leading to other side products.[1]
-
Troubleshooting & Optimization:
-
Verify Oxidant Stoichiometry and Quality: Ensure you are using a fresh, active batch of your chosen oxidizing agent in the correct molar ratio.
-
Monitor the Reaction: Track the disappearance of the DHP intermediate and the appearance of the pyridine product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The DHP is typically less polar than the final pyridine.
-
Consider Milder Oxidants: For sensitive substrates, milder conditions may be necessary. Options include using iodine in refluxing methanol or employing catalytic systems.[3]
-
One-Pot Synthesis: To streamline the process, you can perform the reaction and aromatization in a single step by including an oxidant like ferric chloride (FeCl₃) or MnO₂ from the start.[1]
-
Q2: I'm performing an unsymmetrical Hantzsch synthesis and getting a mixture of regioisomers and other byproducts. What's going wrong?
A2: The formation of byproducts in unsymmetrical Hantzsch reactions often stems from a lack of control over the initial condensation steps. The reaction involves a Knoevenagel condensation and the formation of an enamine intermediate.[4] If these steps are not managed correctly, undesired intermediates can form and react.
-
Causality: The reaction pathway requires the Michael addition of a β-enamino ester to an α,β-unsaturated carbonyl compound.[4] If you simply mix all components (aldehyde, two different β-ketoesters, and ammonia) at once, you can get cross-reactions, leading to multiple products.
-
Troubleshooting & Optimization:
-
Stepwise Reagent Addition: The most effective solution is to control the order of addition. It is often highly beneficial to pre-form either the enamine or the Knoevenagel condensation product before the final cyclization step.[3] This directed approach minimizes the formation of undesired intermediates.
-
Catalyst Choice: The use of an appropriate catalyst can improve yields and selectivity. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly improve yields.[1][3]
-
FAQs: Bohlmann-Rahtz Pyridine Synthesis
This versatile method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine.[5][6]
Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition of my product. How can I promote cyclization under milder conditions?
A1: The high temperature required for the final cyclodehydration is a well-known drawback of the classical Bohlmann-Rahtz synthesis. This thermal energy is needed to facilitate a crucial Z/E isomerization of the aminodiene intermediate, which is a prerequisite for the ring-closing reaction.[6][7]
-
Causality: The initial Michael addition produces a kinetically stable aminodiene with a geometry that is unfavorable for cyclization.[7] Heat is required to overcome the rotational barrier of a C=C bond to form the reactive isomer that can undergo spontaneous cyclodehydration.
-
Troubleshooting & Optimization:
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., zinc bromide, ytterbium triflate) can significantly lower the temperature required for cyclodehydration.[7][8] The acid promotes both the initial conjugate addition and the subsequent isomerization and dehydration steps, often allowing for a one-pot procedure.[6][7]
-
Solid-Phase Catalysts: Using a solid acid catalyst like Amberlyst-15 resin can also facilitate the reaction at lower temperatures and simplifies workup, as the catalyst can be removed by simple filtration.[3][8]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to reduce reaction times and potentially lower the bulk temperature required for the cyclization.[6]
-
FAQs: Guareschi-Thorpe Synthesis
This reaction synthesizes 2,6-dihydroxypyridine derivatives (which exist as pyridones) through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[9][10]
Q1: My Guareschi-Thorpe reaction is messy, and purification is difficult. Are there greener and more efficient modern alternatives?
A1: Yes, the classical Guareschi-Thorpe synthesis can be inefficient. However, recent advancements have significantly improved its practicality and environmental footprint.
-
Causality: The traditional method often requires harsh conditions and can lead to complex reaction mixtures.
-
Troubleshooting & Optimization:
-
Aqueous Conditions: Modern protocols utilize an aqueous medium with ammonium carbonate.[11][12] This approach is not only greener but also highly efficient.
-
Dual Role of Ammonium Carbonate: In these updated methods, ammonium carbonate serves as both the nitrogen source for the pyridine ring and as a mild basic buffer to catalyze the condensation steps.[13]
-
Simplified Workup: A major advantage of the aqueous method is that the desired hydroxy-cyanopyridine products often precipitate directly from the reaction medium, allowing for a simple filtration workup and yielding products of high purity.[11][12]
-
FAQs: Transition-Metal Catalyzed Synthesis
Cross-coupling and cycloaddition reactions catalyzed by transition metals are powerful, modern methods for constructing substituted pyridines, offering access to complex structures not easily made via classical condensation reactions.[14][15][16]
Q1: My Palladium-catalyzed cross-coupling reaction to form an aryl-pyridine is giving significant amounts of homo-coupled byproduct from my starting materials. How do I suppress this?
A1: Homo-coupling is a common side reaction in many cross-coupling protocols, such as Suzuki or Stille reactions. It arises from the reaction of two molecules of the same starting material (e.g., two molecules of the organometallic reagent or two molecules of the halide).
-
Causality: Homo-coupling can be promoted by several factors, including the presence of oxygen, inappropriate ligand choice, or non-optimal reaction temperature. The mechanism often involves reductive elimination from a diorganometal intermediate (e.g., R-Pd-R) or oxidative addition followed by reaction with another equivalent of the organometallic reagent.
-
Troubleshooting & Optimization:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by bubbling an inert gas (Argon or Nitrogen) through the solvent and performing the reaction under an inert atmosphere. Oxygen can promote oxidative pathways that lead to homo-coupling.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired cross-coupling pathway over homo-coupling by promoting reductive elimination from the R-Pd-R' intermediate.
-
Slow Addition: Adding the organometallic reagent slowly via syringe pump can help maintain a low concentration, disfavoring the bimolecular homo-coupling side reaction.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for efficient cross-coupling. Higher temperatures can sometimes increase the rate of side reactions.
-
Analytical Guide: Identifying Common Side Products
Accurate identification of side products is the first step toward eliminating them. NMR and Mass Spectrometry are the primary tools for this purpose.
Interpreting NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure.[17]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyridine Protons
| Proton Position | Typical Range (ppm) | Influence of Substituents |
| α-protons (C2, C6) | 8.5 - 9.0 | Most deshielded due to proximity to the electronegative nitrogen.[17][18] |
| γ-proton (C4) | 7.5 - 8.0 | Intermediate chemical shift.[17] |
| β-protons (C3, C5) | 7.1 - 7.8 | Most shielded relative to other ring protons.[17][18] |
-
Electron-donating groups (e.g., alkyl, alkoxy) will shift proton signals upfield (to lower ppm values).[18]
-
Electron-withdrawing groups (e.g., carbonyl, nitro) will shift proton signals downfield (to higher ppm values).[18]
-
N-Oxidation: Formation of a pyridine N-oxide causes a significant downfield shift of the α-protons and a slight upfield shift of the γ-proton.
-
1,4-Dihydropyridine (Hantzsch intermediate): The appearance of signals in the olefinic region (~5.0-6.0 ppm) and aliphatic region (~2.0-4.0 ppm), along with a broad N-H signal, is characteristic of the DHP ring. The distinct aromatic signals of the pyridine ring will be absent.
Caption: Common pyridine derivatives and their characteristic NMR spectral changes.
Using Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the molecular weight of your product and impurities.
-
Expected Mass: Always calculate the expected exact mass of your target pyridine and any potential side products.
-
Pyridine Fragmentation: Under electron ionization (EI), the pyridine ring is relatively stable. The molecular ion (M⁺) peak is typically prominent.[19] Fragmentation often involves the loss of substituents or cleavage of the ring.
-
Common Impurities:
-
Dihydropyridine: Look for a mass that is M+2 compared to your target pyridine.
-
N-Oxide: Look for a mass that is M+16.
-
Homo-coupled Product: Look for a mass corresponding to a dimer of one of your starting materials.
-
Experimental Protocols
Protocol 1: Purification of a Basic Pyridine Derivative via Acid-Base Extraction
This protocol is effective for separating basic pyridine products from non-basic impurities.[20]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The basic pyridine will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer 2-3 times to ensure complete transfer.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers. At this stage, non-basic impurities remain in the original organic layer, which can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper). The protonated pyridine will be neutralized and may precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane, 3 x 50 mL). The neutral pyridine product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified pyridine product.
Protocol 2: Sample Preparation and Analysis by ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of your purified, dry sample into a clean NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid interfering impurity signals.
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. If necessary, use gentle vortexing.
-
Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum. Ensure a sufficient number of scans for good signal-to-noise.
-
Data Analysis:
-
Integration: Integrate the signals to determine the relative ratios of protons. This can help identify if you have a mixture of products.
-
Chemical Shifts: Compare the observed chemical shifts to expected values for your target compound and potential side products (see Table 1).[2][17]
-
Coupling Constants: Analyze the splitting patterns (J-coupling) to confirm the substitution pattern on the pyridine ring. Ortho coupling is typically 4-6 Hz, while meta coupling is smaller at 1-3 Hz.[17]
-
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ResearchGate.
- Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
- What is the NMR spectrum of Pyridine Series compounds like?. (2025). BTC Blog.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate.
- Mass spectra of some isomeric monosubstituted pyridines. (n.d.). ACS Publications.
- Directed functionalization of pyridine through transition metal catalysis. (n.d.). ResearchGate.
- Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Pyridine... (n.d.). Pharmaguideline.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Bohlmann-Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
- The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). Synthesis.
- Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress.
- Pyridine. (n.d.). NIST WebBook.
- Guareschi-Thorpe Condensation. (n.d.). Merck Index.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
- Pyridine. (n.d.). Wikipedia.
- Advanced Guareschi–Thorpe synthesis of pyridines... (2023). RSC Publishing.
- Advanced Guareschi–Thorpe synthesis of pyridines... (2023). PMC - NIH.
- Transition Metal-Catalyzed Pyridine Synthesis. (2016). Elsevier.
- Advanced Guareschi–Thorpe synthesis of pyridines... (2023). RSC Publishing.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 16. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 19. Pyridine [webbook.nist.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling with Pyridin-2-ols
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for the nuanced challenges encountered during the Suzuki-Miyaura cross-coupling of pyridin-2-ols (also known as 2-hydroxypyridines). The unique electronic nature and tautomeric equilibrium of these substrates present specific hurdles that require careful optimization of reaction parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems in the Suzuki coupling of pyridin-2-ols, offering explanations for the underlying causes and actionable steps for remediation.
Q1: My Suzuki coupling reaction with a pyridin-2-ol substrate is failing or giving very low yields. What are the primary factors to investigate?
A1: The low reactivity of pyridin-2-ols in Suzuki coupling is a common challenge. The primary culprits are often related to catalyst inhibition and the electronic properties of the substrate. The pyridin-2-ol motif exists in a tautomeric equilibrium with its corresponding pyridone form. The nitrogen lone pair in the pyridine tautomer and the oxygen of the pyridone can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which effectively stalls the catalytic cycle.[1][2]
Initial Troubleshooting Steps:
-
Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The electron-deficient nature of the pyridine ring, especially when protonated or coordinated to the metal, can hinder the crucial oxidative addition step.[3][4] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to promote the desired catalytic activity.[3][5]
-
Base Selection: The choice of base is critical. It not only facilitates the transmetalation step but also influences the tautomeric equilibrium of the pyridin-2-ol. A systematic screening of bases is highly recommended.[6]
-
Solvent and Temperature: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Suboptimal temperature can lead to incomplete conversion or catalyst decomposition.[7][8]
-
Inert Atmosphere: Inadequate degassing of the reaction mixture can lead to oxygen contamination, which deactivates the Pd(0) catalyst and can promote homocoupling of the boronic acid.[9][10]
Q2: I'm observing significant decomposition of my boronic acid. How can I mitigate this?
A2: Boronic acid decomposition, primarily through protodeboronation (hydrolysis to the corresponding arene), is a frequent side reaction, especially with heteroaryl boronic acids.[1][11] This is often exacerbated by aqueous basic conditions.
Strategies to Minimize Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[1][12]
-
Anhydrous Conditions: If feasible for your specific substrate and base combination, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1]
-
Slow-Release Strategy: Employing a "masked" boronic acid derivative that slowly releases the active species can maintain a low concentration of the sensitive reagent, minimizing its decomposition over the course of the reaction.[11]
-
Base Selection: A weaker base may slow the rate of protodeboronation. Screening bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is advisable.[6]
Q3: Dehalogenation of my pyridin-2-ol starting material is a major side reaction. What are the causes and how can it be prevented?
A3: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This side reaction is typically caused by the formation of a palladium-hydride (Pd-H) species.[12][13]
Minimizing Dehalogenation:
-
Avoid Hydride Sources: Certain solvents (like alcohols) or bases can act as hydride sources. Ensure your solvents are anhydrous and consider your base's potential to generate hydride species.[13]
-
Optimize Ligand and Base: The choice of ligand and base can influence the formation and reactivity of Pd-H species. Bulky, electron-rich ligands can sometimes suppress dehalogenation.[13] Weaker inorganic bases like carbonates or phosphates are often preferred over stronger bases.[13]
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible. Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions.[7]
-
Protecting Groups: For certain N-H containing heterocycles, protection of the nitrogen can suppress dehalogenation.[14]
Q4: My reaction mixture is turning black. What does this indicate?
A4: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition.[9][10] This inactive, finely divided palladium metal has precipitated from the solution, halting the catalytic cycle.
Causes and Prevention of Catalyst Decomposition:
-
Ligand Degradation: The ligand may not be stable under the reaction conditions. Consider a more robust ligand, such as an NHC or a different bulky phosphine.[9]
-
High Temperature: Excessive heat can accelerate catalyst decomposition. It's crucial to find the lowest effective temperature for your reaction.[8][9]
-
Oxygen Contamination: As mentioned, oxygen can lead to the deactivation of the Pd(0) catalyst. Rigorous degassing is essential.[9][10]
-
Insufficient Ligand: An inadequate amount of ligand can leave the palladium center exposed and prone to aggregation and precipitation.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor and ligand combination is a good starting point for Suzuki coupling with pyridin-2-ols?
A1: For challenging substrates like pyridin-2-ols, pre-formed palladium catalysts (precatalysts) are often more effective than generating the active catalyst in situ. A good starting point would be a Pd(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
| Catalyst System Component | Examples | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of palladium. |
| Ligands | XPhos, SPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and preventing catalyst deactivation.[1][3] |
| Precatalysts | XPhos-Pd-G3, SPhos-Pd-G2 | Offer improved stability and catalytic activity.[1] |
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in activating the boronic acid for transmetalation.[6][15] There is no single "best" base, and the optimal choice is substrate-dependent. A screening of bases is highly recommended.
| Base | Common Solvents | Key Characteristics |
| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Common, inexpensive, and effective for many couplings. Requires water for solubility.[6] |
| Cs₂CO₃ | Dioxane, Toluene, THF | More soluble in organic solvents, often used for more challenging couplings.[6] |
| K₃PO₄ | Dioxane, Toluene | A strong base that is often effective when carbonates fail.[6] |
| KF | Anhydrous solvents | Can be used under anhydrous conditions, which may reduce protodeboronation.[15] |
Q3: What is the role of water in the reaction, and should I use aqueous or anhydrous conditions?
A3: Water often plays a beneficial role by dissolving the inorganic base and facilitating the transmetalation step.[10] However, it can also promote the undesirable protodeboronation of the boronic acid.[1] The decision to use aqueous or anhydrous conditions depends on the stability of your boronic acid and the chosen base. If your boronic acid is prone to decomposition, consider using a boronic ester under anhydrous conditions with a base like KF.[1][15]
Experimental Protocols
General Protocol for Screening Reaction Parameters
This protocol provides a framework for systematically optimizing your Suzuki coupling reaction. It is recommended to run a series of small-scale reactions in parallel to efficiently screen different parameters.
Materials:
-
Pyridin-2-ol halide (1.0 mmol)
-
Arylboronic acid or ester (1.2-1.5 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (2.0-3.0 mmol)
-
Degassed solvent(s)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In an inert atmosphere, add the pyridin-2-ol halide, arylboronic acid/ester, base, palladium precursor, and ligand to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup and Analysis: Upon completion (or at a set time point), cool the reaction to room temperature. Quench the reaction, perform an appropriate workup (e.g., dilute with an organic solvent, wash with water/brine), and analyze the crude mixture to determine conversion and yield.
Diagrams
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki coupling reactions.
Simplified Suzuki Coupling Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stability and Handling of 6-Chloro-4-methylpyridin-2-ol
Welcome to the technical support guide for 6-Chloro-4-methylpyridin-2-ol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The inherent reactivity that makes this compound a valuable building block also renders it susceptible to degradation under common reaction conditions. This guide provides in-depth, experience-driven answers to frequently encountered issues, focusing on the chemical principles behind its instability and offering robust protocols to ensure the integrity of your experiments.
Section 1: Foundational Knowledge - Understanding the Molecule's Reactivity
A thorough understanding of the molecule's structure is the first step toward preventing its degradation. The interplay between its functional groups dictates its stability profile.
FAQ 1: What are the key structural features of this compound that influence its stability?
The stability of this compound is primarily governed by the electronic and structural relationship between the pyridine ring and its substituents: the chloro group, the methyl group, and the hydroxyl group.
-
Pyridine Ring: The pyridine ring is aromatic and generally stable, but its reactivity is heavily modified by its substituents.[1]
-
Substituent Effects: The electron-withdrawing chloro group and the electron-donating methyl group create a specific electronic environment that influences the molecule's susceptibility to nucleophilic or electrophilic attack.
-
Tautomerism: Critically, 2-hydroxypyridines like this compound exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. This equilibrium is fundamental to its reactivity. The pyridinol form is aromatic and possesses a phenolic hydroxyl group, while the pyridin-2-one form has an amide-like character. The reaction conditions, particularly solvent polarity and pH, can shift this equilibrium, exposing different degradation vulnerabilities.
Caption: Tautomeric equilibrium of the title compound.
Section 2: Common Degradation Pathways & Troubleshooting
Unexplained color changes, the appearance of new spots on a TLC plate, or poor reaction yields are often the first signs of compound degradation. This section addresses the most common causes.
FAQ 2: My reaction solution is turning dark brown, and I'm seeing multiple unknown spots on my TLC. What are the likely degradation pathways?
Discoloration and the formation of complex mixtures are classic indicators of degradation, typically stemming from one of three primary pathways:
-
Oxidation: The pyridinol tautomer is electron-rich and susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by trace metal impurities or exposure to light. The resulting products are often complex, colored, polymeric materials. While the pyridine ring itself is relatively stable to oxidation, the overall system can be sensitive.[1]
-
Hydrolysis: The chloro substituent on the pyridine ring can be susceptible to hydrolysis, replacing the chlorine atom with a hydroxyl group, especially under basic conditions or with prolonged heating in aqueous media. While this may require forcing conditions, hydrolysis of other functional groups or reagents in the reaction mixture can alter the pH and trigger further degradation.[2]
-
Photodegradation: Chlorinated pyridines are known to be sensitive to light.[3] UV radiation can induce the formation of radical species, leading to a cascade of unpredictable side reactions and the formation of genotoxic byproducts.[3]
Caption: Potential degradation pathways for this compound.
FAQ 3: How does pH affect the stability of the compound?
The stability of substituted pyridines is often highly dependent on pH.[2]
-
Acidic Conditions (pH < 4): The pyridine nitrogen can become protonated. This alters the electronic properties of the ring, potentially making it more resistant to oxidation but could catalyze other unwanted reactions, such as hydrolysis of sensitive functional groups elsewhere in a molecule.
-
Neutral to Alkaline Conditions (pH > 7): The hydroxyl group will be deprotonated to form the corresponding pyridinolate anion. This species is significantly more electron-rich and, therefore, much more susceptible to oxidative degradation. Many decomposition reactions are accelerated under even mildly basic conditions.
FAQ 4: I'm observing poor yield in a cross-coupling reaction. Could degradation of my starting material be the cause?
Absolutely. If this compound degrades before or during the reaction, its effective concentration decreases, leading directly to lower yields of the desired product. Degradation byproducts can also interfere with or poison sensitive catalysts (e.g., Palladium catalysts), further inhibiting the reaction and causing inconsistent results.[1]
Section 3: Proactive Prevention Protocols
The most effective troubleshooting is proactive prevention. Implementing robust experimental procedures is key to preserving the integrity of this compound.
FAQ 5: What are the recommended storage and handling procedures for this compound?
Proper storage is the first line of defense against degradation. Adherence to these conditions is critical for maintaining the compound's purity over time.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[4] | Slows the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2] | Prevents oxidative degradation from atmospheric oxygen. |
| Light | Amber Vial / Protect from Light | Avoids light-induced photodegradation.[3] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis from atmospheric moisture.[2] |
FAQ 6: Can you provide a general protocol for setting up a reaction to minimize degradation?
This workflow outlines the critical steps to create an environment that protects this compound from common degradation triggers.
Caption: Recommended workflow for minimizing degradation during reaction setup.
Detailed Protocol Steps:
-
Prepare Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Establish Inert Atmosphere: Assemble the reaction apparatus and purge the system with a dry, inert gas like Argon or Nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment using a balloon or bubbler.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents to prevent hydrolysis.[2]
-
Control Temperature: Cool the reaction vessel to the desired temperature (e.g., 0°C) before adding reagents. Many degradation pathways are significantly slower at reduced temperatures.
-
Reagent Addition: Add the this compound solid under a positive flow of inert gas. If other reagents are particularly reactive, add them slowly via a syringe or dropping funnel to control any exotherms.
-
Exclude Light: Wrap the reaction flask with aluminum foil to prevent photodegradation, especially if the reaction is expected to run for an extended period.
Section 4: Analytical & Purification Strategies
Even with precautions, some degradation may occur. Knowing how to detect and remove impurities is essential for obtaining high-purity final products.
FAQ 7: How can I detect and quantify the degradation of my compound?
A multi-pronged analytical approach is most effective:
-
Thin-Layer Chromatography (TLC): The simplest method. The appearance of new spots, especially near the baseline, often indicates the formation of more polar, degraded, or polymeric materials.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A decrease in the area of the main peak and the appearance of new peaks over time are clear signs of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of degradation products, which can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation; a mass corresponding to a dimer may suggest photodegradation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can reveal changes in the chemical structure and the presence of impurities, although it is less sensitive for minor components compared to HPLC.
FAQ 8: What is an effective method for purifying this compound if it contains impurities?
For removing non-basic impurities or degradation products, an acid-base extraction method is highly effective. A similar strategy has been patented for the purification of a related compound, 2-amino-4-methylpyridine.[5]
Step-by-Step Purification Protocol:
-
Dissolution & Salt Formation: Dissolve the crude, impure this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer. Non-basic organic impurities will remain in the organic layer.
-
Separation: Separate the layers and discard the organic layer containing the impurities.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution becomes basic (pH 8-9).[5] The neutral this compound will become deprotonated and precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the purified solid by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry thoroughly under vacuum.
This method effectively leverages the compound's basicity to separate it from neutral or acidic degradation byproducts.
References
- (PDF) Degradation of Pyridines in the Environment - ResearchGate.
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH.
- What are the product of degradation from Pyridine? - ResearchGate.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed.
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-chloro-4-Methylpyridin-3-ol | 1227502-89-7 [amp.chemicalbook.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
troubleshooting common issues in pyridin-2-one synthesis protocols
Welcome to the technical support center for pyridin-2-one synthesis. Pyridin-2-ones are privileged heterocyclic scaffolds, crucial in medicinal chemistry and materials science due to their unique physicochemical properties and biological activities.[1][2][3] However, their synthesis is not always straightforward. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles, moving beyond simple procedural lists to explain the underlying chemical principles.
Our approach is built on a foundation of scientific integrity. Each recommendation is grounded in established chemical mechanisms and supported by authoritative literature, ensuring that you can trust the guidance provided.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can often resolve problems more efficiently. Many synthetic challenges arise from a few common areas: reagent quality, reaction setup, and the chosen conditions. Below is a logical workflow to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting pyridin-2-one synthesis.
Frequently Asked Questions (FAQs)
Category 1: Low Reaction Yield
Question 1: My Guareschi-Thorpe condensation is giving a very low yield. What are the most likely causes?
Answer: The Guareschi-Thorpe condensation, which typically involves the reaction of a cyanoacetamide (or its precursor, a cyanoacetic ester with ammonia) and a 1,3-dicarbonyl compound, is a classic method for forming the pyridin-2-one core.[4][5] Low yields often stem from several critical factors:
-
Inefficient Formation of the Key Intermediate: The reaction relies on the Knoevenagel condensation of the 1,3-dicarbonyl with the active methylene of cyanoacetamide, followed by a Michael addition and cyclization. If the initial condensation is slow or reversible under the reaction conditions, the overall yield will suffer.
-
Base Strength and Type: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the cyanoacetamide to initiate the reaction. Conversely, a base that is too strong, like an alkoxide in alcohol, can promote side reactions such as ester hydrolysis or self-condensation of the dicarbonyl compound.[6] Using ammonia or ammonium salts like ammonium acetate not only serves as a base but also as the nitrogen source for the pyridine ring.[7][8]
-
Reaction Conditions: These reactions often require heat to drive the cyclization and dehydration steps. Insufficient temperature can lead to the accumulation of intermediates without conversion to the final product. However, excessive heat can cause decomposition.
Troubleshooting Steps & Protocol:
-
Verify Reagent Quality: Ensure your 1,3-dicarbonyl and cyanoacetamide are pure. Impurities can inhibit the reaction.
-
Optimize the Nitrogen Source/Base: If using a cyanoacetic ester, the source of ammonia is crucial. Ammonium acetate is often a good choice as it provides both ammonia and a buffer system.[6] Recent studies have shown that ammonium carbonate in an aqueous medium can be a highly effective and green alternative.[7][9]
-
Temperature Screening: Systematically screen temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal point for your specific substrates.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product degradation at higher temperatures.
Protocol: Small-Scale Screening of Ammonia Source in Guareschi-Thorpe Synthesis
-
Setup: In three separate microwave vials, place the 1,3-dicarbonyl compound (0.5 mmol) and ethyl cyanoacetate (0.5 mmol).
-
Reagent Addition:
-
To Vial 1, add ammonium acetate (2.5 mmol) and 2 mL of ethanol.
-
To Vial 2, add a 7N solution of ammonia in methanol (0.7 mL, ~5 mmol) and 1.3 mL of ethanol.
-
To Vial 3, add ammonium carbonate (0.5 mmol) and 2 mL of a 1:1 H₂O:EtOH mixture.[7]
-
-
Reaction: Seal the vials and heat them to 100°C for 4 hours in a heating block with magnetic stirring.
-
Analysis: After cooling, take a small aliquot from each vial, dilute with solvent, and analyze by LC-MS to determine the relative conversion to the desired pyridin-2-one. This allows for a rapid assessment of the most effective nitrogen source.
| Parameter | Condition A | Condition B | Condition C |
| Nitrogen Source | Ammonium Acetate | NH₃ in MeOH | Ammonium Carbonate |
| Solvent | Ethanol | Ethanol | H₂O:EtOH (1:1) |
| Typical Outcome | Moderate Yield | Variable Yield, potential side reactions | Often High Yield, Green Conditions |
Category 2: Selectivity Issues
Question 2: I am performing an N-alkylation of my pyridin-2-one, but I'm getting a significant amount of the O-alkylated (2-alkoxypyridine) byproduct. How can I improve N-selectivity?
Answer: This is a classic problem in pyridin-2-one chemistry. The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[10] The ratio of N- to O-alkylation is highly dependent on several factors, governed by Hard and Soft Acid-Base (HSAB) theory.
-
Mechanism & Causality: The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder." Hard electrophiles (e.g., from alkyl sulfates) tend to react at the hard oxygen center, while softer electrophiles (e.g., from alkyl iodides) favor the soft nitrogen center. The outcome is also heavily influenced by the solvent and counter-ion.[10][11]
-
Solvent: Polar aprotic solvents like DMF or DMSO solvate the cation but leave the anion relatively "naked" and reactive, often favoring O-alkylation. Protic solvents can hydrogen-bond with the oxygen atom, sterically hindering it and thus favoring N-alkylation.
-
Base/Counter-ion: The choice of base determines the counter-ion. Large, soft cations like cesium (from Cs₂CO₃) tend to associate more loosely with the anion, increasing the reactivity at the more sterically accessible nitrogen. Sodium or potassium salts may form tighter ion pairs, which can favor O-alkylation under certain conditions.[10]
-
Caption: Key factors controlling the regioselectivity of pyridin-2-one alkylation.
Troubleshooting Steps:
-
Change the Alkylating Agent: If possible, switch from an alkyl tosylate or sulfate to an alkyl bromide or, even better, an alkyl iodide.
-
Use a Weaker, Bulkier Base: Instead of NaH or K₂CO₃, try using cesium carbonate (Cs₂CO₃). Its large cation promotes dissociation, favoring attack by the more nucleophilic nitrogen.
-
Solvent Choice: While often slower, running the reaction in a less polar solvent like THF or even a protic solvent like t-butanol can significantly improve N-selectivity. A recent protocol has demonstrated highly regioselective N-alkylation in water using a micellar system.[12]
-
Mitsunobu Reaction: The Mitsunobu reaction can be an alternative, though its selectivity can also be substrate-dependent.[10][13]
Category 3: Purification Challenges
Question 3: My pyridin-2-one product is difficult to purify by silica gel chromatography. It either streaks badly or doesn't elute. What can I do?
Answer: This is a common issue due to the chemical nature of the pyridin-2-one scaffold.
-
Chemical Basis: The amide-like character of the pyridin-2-one makes it quite polar. Furthermore, the nitrogen atom is weakly basic, leading to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes the characteristic "streaking" or tailing observed during chromatography.[14] In some cases, the product can bind irreversibly.
Troubleshooting Steps & Protocol:
-
Eluent Modification: The most common solution is to add a small amount of a basic modifier to the eluent system to compete with your product for the acidic sites on the silica.
-
Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., Dichloromethane/Methanol).
-
Alternatively, adding a small amount of ammonium hydroxide to the polar component of your eluent (e.g., methanol) can also be effective.
-
-
Use a Different Stationary Phase: If modifying the eluent fails, consider alternative stationary phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Use neutral or basic alumina to avoid issues with acid-labile functional groups.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent option. Purification can often be achieved using C18 silica gel column chromatography with eluents like ammonium acetate buffer and acetonitrile mixtures.[15]
-
-
Recrystallization: Do not underestimate the power of crystallization for purifying solid products. It is often the most effective method for obtaining highly pure material and is scalable.[16] Common solvents for recrystallizing pyridones include ethanol, ethyl acetate, or mixtures with hexanes.[16]
Protocol: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of boiling ethanol to dissolve the solid completely. Work in a fume hood and add the hot solvent portion-wise with stirring.[16]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[16]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[16]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35256. [Link]
- Becerra, D. et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- (2025). Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited.
- (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Baba Ahmed, I., et al. (2020).
- Torhan, M. C., Peet, N., & Williams, J. D. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
- Guareschi-Thorpe Condens
- Guareschi-Thorpe Condens
- Singh, R. K., et al. (2023).
- (2023).
- (2025). Request PDF.
- (2024). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Column Chromatography for the Purification of 6-Chloro-4-methylpyridin-2-OL Isomers
Welcome to the technical support center for the chromatographic purification of 6-Chloro-4-methylpyridin-2-OL and its structural isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related pyridine derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to achieve optimal purity and yield in your separations.
Introduction: The Challenge of Pyridine Isomer Separation
The purification of this compound isomers presents a significant chromatographic challenge. The subtle differences in the positions of the chloro and methyl substituents on the pyridin-2-ol core result in very similar polarities and physicochemical properties. Standard chromatographic methods may therefore fail to provide adequate resolution. This guide will explore the critical parameters that can be manipulated to achieve successful separation, focusing on the principles of stationary and mobile phase selection, and providing a logical, step-by-step approach to troubleshooting common issues.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the column chromatography of this compound isomers.
Q1: My TLC shows two or more very close spots that I can't resolve. How can I improve the separation?
Answer:
This is the most common challenge with isomeric separation. The key is to exploit subtle differences in the isomers' interactions with the stationary and mobile phases.
-
Mobile Phase Optimization:
-
Solvent Selectivity: If you are using a standard solvent system like hexane/ethyl acetate, consider switching to a solvent with different properties. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents like toluene/acetone can alter the selectivity of the separation.
-
Mobile Phase Modifiers: For pyridine-containing compounds, which are basic, interactions with the acidic silanol groups on standard silica gel can lead to peak tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase can neutralize these active sites, resulting in sharper peaks and improved resolution. Conversely, if your isomers have acidic properties, a small amount of acetic or formic acid can improve peak shape.[1]
-
Polarity Adjustment: A common mistake is to use a mobile phase that is too polar, causing all isomers to move up the TLC plate with high Rf values and little separation. Aim for an optimal Rf value of 0.2-0.4 for the target compound to ensure good separation on a column.[2]
-
-
Stationary Phase Selection:
-
Normal Phase Variants: If standard silica gel (SiO₂) is not providing separation, consider using alumina (Al₂O₃), which has different surface properties. Alumina is available in acidic, neutral, and basic forms, and the choice will depend on the specific properties of your isomers.
-
Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase separation is a powerful alternative. Using a non-polar stationary phase like C18-bonded silica with a polar mobile phase (e.g., water/acetonitrile or water/methanol) fundamentally changes the separation mechanism.[3] For isomers, specialized reversed-phase columns with different selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, can provide unique pi-pi or dipole-dipole interactions that may resolve your compounds.[4]
-
Q2: My compound is streaking badly on the TLC plate and the column, leading to broad peaks and poor separation.
Answer:
Streaking, or tailing, is a common problem with nitrogen-containing heterocycles like pyridines on silica gel.[5] This is typically due to strong, non-ideal interactions between the basic nitrogen and the acidic silanol groups of the stationary phase.
-
Use of Mobile Phase Modifiers: As mentioned in Q1, adding a small amount of a competing base like triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v) to your eluent is often the most effective solution.[1] These modifiers will preferentially bind to the active silanol sites, preventing your compound from sticking and tailing.[1]
-
Change of Stationary Phase: Switching to a less acidic stationary phase, such as neutral alumina, can mitigate this issue. Alternatively, end-capped silica gel, where the free silanol groups are chemically derivatized, can also reduce tailing.
-
Sample Overload: Ensure you are not overloading your TLC plate or column. Excessive sample concentration can lead to streaking. A general rule of thumb for column chromatography is to load an amount of crude material that is 1-2% of the mass of the stationary phase.[5]
Q3: My compound doesn't move from the baseline on the TLC plate, even with a very polar solvent system.
Answer:
If your compound has a very low Rf value (close to zero) even in highly polar solvents like 100% ethyl acetate or 10% methanol in dichloromethane, it indicates a very strong interaction with the stationary phase.
-
Highly Polar Mobile Phases: For highly polar compounds, you may need to use a more polar mobile phase. A common choice is a gradient of methanol in dichloromethane (e.g., 0-20% methanol). Adding a small amount of ammonium hydroxide to a methanol/dichloromethane mobile phase can also help elute very polar, basic compounds.
-
Consider Reversed-Phase or HILIC: This is a strong indication that normal-phase chromatography may not be the best approach.
-
Reversed-Phase: As detailed in Q1, this technique is well-suited for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds that are not retained well in reversed-phase.[6] HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (typically acetonitrile) with a small amount of water.[7]
-
Q4: I had good separation on my TLC plate, but the column chromatography failed to resolve the isomers.
Answer:
This is a frustrating but common issue. Several factors can cause this discrepancy.
-
TLC vs. Column Conditions: Ensure your column is run under the same conditions as your TLC. This includes using the same stationary phase and a freshly prepared mobile phase of the exact same composition.
-
Equilibration: Make sure your column is properly equilibrated with the mobile phase before loading your sample. Inadequate equilibration can lead to a changing separation environment as the column runs.
-
Flow Rate: The flow rate in column chromatography can significantly impact resolution. Gravity chromatography is a slower process than flash chromatography, which uses pressure.[8][9] A slower flow rate generally provides better resolution. If using flash chromatography, try reducing the pressure to slow down the elution.
-
Column Packing: A poorly packed column with channels or cracks will lead to band broadening and a complete loss of resolution. Ensure your column is packed uniformly.
Frequently Asked Questions (FAQs)
-
What is the ideal Rf value I should aim for on my TLC plate before running a column? For optimal separation on a column, the Rf value of your target compound should ideally be between 0.2 and 0.4.[2] An Rf in this range provides a good balance between retention on the column and a reasonable elution time, and it allows for sufficient separation from impurities.
-
Should I use gravity chromatography or flash chromatography? The choice depends on the difficulty of the separation and the amount of material.
-
Gravity Chromatography: Relies on gravity to move the solvent through the column.[9] It is slower but can sometimes provide better resolution for difficult separations.
-
Flash Chromatography: Uses pressure (air or nitrogen) to push the solvent through the column, making it much faster.[9][10] It is the standard method for routine purifications. For isomer separation, a lower pressure and slower flow rate may be beneficial.
-
-
How do I calculate the Rf value? The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[3] The formula is: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
What are some good starting solvent systems for TLC analysis of this compound isomers? Given the polar nature of the pyridin-2-ol moiety, good starting points for a normal-phase system would be:
-
Hexane / Ethyl Acetate (e.g., start with 70:30 and adjust polarity)
-
Dichloromethane / Methanol (e.g., start with 98:2 and increase methanol content if needed)
-
Toluene / Acetone
Remember to add 0.1-1% triethylamine if you observe streaking.
-
Experimental Protocols & Visualizations
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Prepare Sample: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Use a capillary tube to spot a small amount of your sample onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with iodine or permanganate).
-
Calculate Rf Values: Measure the distances traveled by your spots and the solvent front and calculate the Rf values.[3]
-
Optimize: Adjust the mobile phase composition to achieve an Rf of 0.2-0.4 for your target isomer and maximize the separation between the isomeric spots.
Protocol 2: Flash Column Chromatography
-
Column Selection: Choose a column size appropriate for your sample amount (e.g., a 40g silica column for 400-800mg of crude material).
-
Packing the Column: Pack the column with silica gel as a slurry in the least polar component of your mobile phase (e.g., hexane).
-
Equilibration: Run several column volumes of your starting mobile phase through the column until it is fully equilibrated.
-
Sample Loading: Dissolve your crude material in a minimal amount of solvent and load it onto the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing your sample onto a small amount of silica gel and loading the dry powder onto the column.
-
Elution: Begin eluting with your mobile phase, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified isomers.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Optimal TLC Rf | 0.2 - 0.4 | Provides the best balance for resolution on a column.[2] |
| Sample Load (Silica) | 1-2% of silica mass | Prevents column overloading and band broadening.[5] |
| Mobile Phase Modifier | 0.1 - 1.0% (v/v) | Neutralizes active sites on silica, improving peak shape for basic compounds.[1] |
References
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- MDPI. (2018). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.
- Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
- Restek. (2019, June 17). Choosing Your LC Stationary Phase.
- Hawach. (2025, November 13). Difference Between Flash and Conventional Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- LCGC International. (2011). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Nacalai Tesque, Inc. (n.d.). Reversed Phase Specialty Columns|Products.
- Oreate AI Blog. (2025, December 16). Decoding RF Values: A Step-by-Step Guide.
- Longdom Publishing. (n.d.). Exploring the Various Types of Column Chromatography.
- Homework.Study.com. (n.d.). How to calculate R_f values for thin layer chromatography?.
- ResearchGate. (2014, July 16). Is there any way I can verify that I have 2 isomers using TLC (Thin Layer Chromatography)?.
- ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
- ResearchGate. (n.d.). Use of RP-TLC for determination of log P of isomeric chalcones and cyclic chalcone analogues.
- SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode.
- ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
- Springer Nature Experiments. (n.d.). Separation of Enantiomers by Thin-Layer Chromatography.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- DiVA portal. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA.
- Quora. (2016, October 19). What are the differences between column chromatography and flash chromatography?.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Reddit. (2024, July 16). Column chromatography issues.
- LCGC International. (2010). New Horizons in Reversed-Phase Chromatography.
- LCGC North America. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemscene.com [chemscene.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4 [sigmaaldrich.com]
- 7. Reversed Phase Specialty Columnsï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Chloro-4-methylpyridin-2-amine | 51564-92-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
challenges and solutions for scaling up 6-Chloro-4-methylpyridin-2-OL production
Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-4-methylpyridin-2-OL. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for large-scale manufacturing.
Overview of the Core Synthetic Pathway
The most industrially viable route to this compound involves the selective mono-chlorination of the readily available precursor, 2,6-dihydroxy-4-methylpyridine. This precursor exists in tautomeric equilibrium with its pyridone form, which influences its reactivity. The critical transformation is the conversion of one of the hydroxyl groups into a chloro group, a reaction that is fraught with challenges related to selectivity, impurity formation, and handling of corrosive reagents.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific, practical problems you may encounter during synthesis and scale-up. Each answer provides a causal explanation and actionable solutions.
Q1: My chlorination reaction has stalled, showing significant unreacted 2,6-dihydroxy-4-methylpyridine by HPLC. What's going wrong?
A1: Root Cause Analysis & Solutions
An incomplete reaction is typically traced back to three factors: reagent activity, temperature, or stoichiometry.
-
Causality (Reagent Activity): Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly susceptible to hydrolysis from atmospheric moisture. Contaminated reagents will have significantly lower activity, leading to stalled conversions. On a large scale, the surface area exposed during reagent transfer can be a significant source of moisture ingress.
-
Causality (Temperature): While higher temperatures can increase reaction rates, this specific chlorination often requires sufficient thermal energy to proceed efficiently. If the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction.
-
Causality (Stoichiometry): The reaction consumes the chlorinating agent. While a slight excess is often used to drive the reaction to completion, an insufficient charge of the reagent will naturally result in unreacted starting material.
Troubleshooting Steps:
-
Reagent Qualification: Always use a fresh, unopened container of the chlorinating agent or re-distill stored reagents before use. For scale-up, ensure reagents are stored under a dry nitrogen blanket and transferred via a closed system.
-
Temperature Optimization: The optimal temperature is a balance between reaction rate and impurity formation. We recommend a temperature range of 80-110 °C when using POCl₃. Monitor the internal reaction temperature closely, as a drop in temperature can indicate a stalled reaction.
-
Stoichiometric Adjustment: A molar ratio of 1.5 to 3.0 equivalents of POCl₃ relative to the starting material is a good starting point. If the reaction stalls, a carefully controlled additional charge of the chlorinating agent can restart the conversion. This should be done cautiously to avoid an uncontrolled exotherm.
Q2: My final product is contaminated with a significant amount of 2,6-dichloro-4-methylpyridine. How can I improve selectivity and remove this impurity?
A2: Managing Selectivity and Purification
The formation of the dichlorinated byproduct is the primary selectivity challenge in this synthesis. Its formation is a function of temperature, reaction time, and reagent concentration.
-
Causality (Over-reaction): The desired mono-chlorinated product can undergo a second chlorination under the reaction conditions to form the 2,6-dichloro byproduct. This is particularly prevalent at higher temperatures, with longer reaction times, or with a large excess of the chlorinating agent. The second chlorination is often faster at elevated temperatures.
Strategies for Control and Removal:
-
Strict Temperature Control: This is the most critical parameter for controlling selectivity. A runaway exotherm during reagent addition will almost certainly lead to high levels of dichlorination. Ensure your reactor has adequate cooling capacity for the scale of the reaction.[1]
-
Controlled Reagent Addition: Add the chlorinating agent subsurface (dip tube) and at a controlled rate to maintain the target reaction temperature. This prevents localized "hot spots" where the temperature is significantly higher than the bulk, minimizing byproduct formation.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC) to monitor the disappearance of the starting material and the formation of the product and byproduct. Quench the reaction as soon as the starting material is consumed to a satisfactory level (e.g., <1%).
-
Purification via pH Adjustment: The key to separating the desired product from the dichlorinated impurity lies in the acidity of the remaining hydroxyl group. The desired this compound is weakly acidic and will dissolve in an aqueous base (e.g., NaOH solution) to form the sodium salt. The non-acidic 2,6-dichloro-4-methylpyridine will not dissolve. This allows for a simple liquid-liquid extraction or filtration to remove the byproduct. The desired product can then be re-precipitated by acidifying the aqueous layer.
Sources
minimizing byproduct formation during chlorination of pyridinol precursors
Welcome to the technical support center for the chlorination of pyridinol precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you minimize byproduct formation and maximize the yield and purity of your target chloropyridines.
This center is structured to address the most common challenges encountered in the lab, moving from specific troubleshooting scenarios to broader frequently asked questions.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might be facing during your experiment. Each issue is presented in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My reaction produced a significant amount of dichlorinated (or trichlorinated) byproduct. How can I improve the selectivity for the desired monochloropyridine?
A1: The formation of over-chlorinated byproducts is a classic selectivity challenge in electrophilic aromatic substitution on a pyridine ring. The initial monochloropyridine product is often still reactive enough to undergo a second chlorination. Here’s a breakdown of the causes and solutions:
Root Cause Analysis:
-
Excess Chlorinating Agent: The most common cause is using a large stoichiometric excess of the chlorinating agent (e.g., POCl₃, SO₂Cl₂). While intended to drive the reaction to completion, excess reagent significantly increases the probability of a second electrophilic attack on the desired product.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second chlorination to occur. Many chlorination processes have a temperature window where the primary reaction is efficient, but byproduct formation is kinetically disfavored.
-
Prolonged Reaction Time: Leaving the reaction to stir for longer than necessary, even at a moderate temperature, can lead to a gradual increase in over-chlorinated species.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Solvent-Free, Equimolar POCl₃: For the chlorination of 2-hydroxypyridines (which exist predominantly as 2-pyridones), consider a solvent-free approach using a 1:1 molar ratio of the pyridinol precursor to phosphorus oxychloride (POCl₃).[1][2] This method has proven effective for large-scale preparations, minimizing both waste and the availability of excess reagent for side reactions.[1]
-
Slow Addition: If using a solvent, add the chlorinating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the reagent, favoring the more reactive starting material over the product.
-
-
Temperature Optimization:
-
Determine the optimal temperature for your specific substrate. For many POCl₃-mediated chlorinations of hydroxypyridines, temperatures between 70-140°C are effective.[1] Start at the lower end of the viable temperature range and monitor the reaction progress. A slightly lower conversion may be an acceptable trade-off for significantly higher purity.
-
-
Reaction Monitoring:
-
Do not rely on a fixed reaction time from a general procedure. Actively monitor the consumption of your starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[3] Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Stoichiometry | Large Excess POCl₃ | Poor Selectivity | High concentration of chlorinating agent drives further reaction with the product. |
| Equimolar POCl₃ | High Selectivity | Minimizes the availability of reagent for over-chlorination.[1] | |
| Temperature | High (>160°C) | Poor Selectivity | Provides activation energy for less favorable secondary chlorination.[4] |
| Moderate (70-140°C) | Good Selectivity | Favors the kinetics of the primary reaction over side reactions.[1] | |
| Reaction Time | Excessive | Poor Selectivity | Allows for the slow, cumulative formation of over-chlorinated byproducts. |
| Monitored to Completion | High Selectivity | Prevents the product from being exposed to reactive conditions after its formation. |
Q2: My reaction turned into a dark, tarry mess with very low yield of the desired product. What causes this and how can I prevent it?
A2: Tar formation is indicative of polymerization or decomposition pathways running rampant. This is often a result of excessively harsh reaction conditions or the presence of catalytic impurities.
Root Cause Analysis:
-
Excessive Heat: High temperatures can initiate radical-based side reactions, leading to uncontrolled polymerization of the pyridine ring and other reactive species.[5][6]
-
Pyridinol Tautomerism: Hydroxypyridinols exist in equilibrium with their pyridone tautomers.[7][8][9] While the pyridone form is typically what reacts with agents like POCl₃, forcing the equilibrium under harsh conditions can lead to complex side reactions. The phenol-like tautomer, if present, can undergo oxidative coupling and decomposition similar to phenols, which are known to form tars upon chlorination.[10]
-
Acid-Catalyzed Decomposition: The hydrogen chloride (HCl) generated in situ can protonate the pyridine ring, making it highly electron-deficient and susceptible to decomposition, especially at high temperatures.
-
Catalyst Issues: If using a Lewis acid catalyst, its deactivation or reaction with the substrate can sometimes lead to the formation of tarry byproducts.[5][11][12]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Use an oil bath or a reactor with precise temperature control. A 10-20°C reduction in temperature can often dramatically reduce tar formation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that can contribute to decomposition.
-
Choice of Chlorinating Agent: If using a highly aggressive system like POCl₃/PCl₅, consider switching to a milder reagent or a different catalytic system if your substrate is sensitive. Sulfuryl chloride (SO₂Cl₂) can be an alternative, though its own side reactions must be considered.[13][14]
-
Solvent Selection: Running the reaction in a high-boiling, inert solvent can help to better moderate temperature and prevent localized overheating. Phenylphosphonic dichloride has been used as both a solvent and catalyst in some preparations to avoid tarring.[15]
Caption: Troubleshooting workflow for tar formation.
Q3: The workup of my POCl₃ reaction is difficult and seems hazardous. I've observed a delayed exothermic reaction upon quenching. What is the safest and most effective workup procedure?
A3: This is a critical safety issue. The delayed exotherm is caused by the slow initial hydrolysis of POCl₃ and chlorophosphonium intermediates in cold, biphasic mixtures. This leads to an accumulation of reactive species that can then hydrolyze uncontrollably as the mixture warms up.
Root Cause Analysis:
-
"Normal" Quench: Adding a cold quenching solution (like ice water) directly to the reaction flask is dangerous. POCl₃ is denser than water and not very soluble, so it can settle at the bottom of the flask under a layer of cold water, reacting very slowly until mixing and heat generation initiate a runaway reaction.[16]
-
Incomplete Hydrolysis: The intermediates formed from the reaction of POCl₃ with the pyridone are also water-reactive. Quenching at low temperatures can lead to the formation of metastable pyrophosphate-like species which can hydrolyze with a significant release of energy later in the workup.
Mandatory Safety Protocol: The "Reverse Quench"
NEVER add water or aqueous solutions to the bulk reaction mixture containing excess POCl₃. Always add the reaction mixture to the quenching solution.
Recommended Quenching Procedure:
-
Prepare the Quench Solution: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare either:
-
Option A (Standard): A vigorously stirred slurry of crushed ice and aqueous sodium bicarbonate.
-
Option B (Preferred for Control): A solution of aqueous sodium acetate warmed to 35-40°C. This controlled, slightly elevated temperature ensures that any added POCl₃ hydrolyzes immediately and completely, preventing the buildup of reactive intermediates.
-
-
Slow Addition: Slowly and dropwise, add the reaction mixture from your reaction flask to the vigorously stirred quenching solution.
-
Monitor Temperature: Monitor the temperature of the quenching flask throughout the addition. The rate of addition should be controlled to keep the temperature within a safe range (e.g., below 20°C for ice/bicarbonate, or stable at 35-40°C for sodium acetate).
-
Stir Adequately: After the addition is complete, allow the mixture to stir for at least one hour to ensure all phosphorus species are fully hydrolyzed.
-
pH Adjustment & Extraction: Once hydrolysis is complete, adjust the pH to be slightly basic (pH 8-9) to ensure your chloropyridine product is in its free base form. Proceed to extract your product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Caption: Comparison of unsafe and safe quenching procedures.
Section 2: Frequently Asked Questions (FAQs)
Q4: Which chlorinating agent should I choose: POCl₃, SOCl₂, or PCl₅?
A4: The choice depends on your substrate, scale, and available equipment.
-
Phosphorus Oxychloride (POCl₃): This is the most common and versatile reagent for converting hydroxypyridines (pyridones) to chloropyridines. It is particularly effective because it reacts readily with the amide-like pyridone tautomer.[1] Its primary drawbacks are the hazardous workup and the formation of phosphorus-based byproducts that must be removed.
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, which forms the Vilsmeier-Haack reagent in situ. This can be effective but may be more aggressive and can lead to formylation as a side reaction if the ring is activated.[17] It produces gaseous byproducts (SO₂ and HCl), which can simplify workup but requires good ventilation and scrubbing.
-
Phosphorus Pentachloride (PCl₅): This is a very powerful chlorinating agent, often used in conjunction with POCl₃ to chlorinate less reactive substrates. It is a solid and can be more difficult to handle than the liquid reagents. It is generally reserved for when POCl₃ alone is insufficient.[15]
For most standard 2- or 4-hydroxypyridine chlorinations, POCl₃ is the recommended starting point , ideally using the equimolar, solvent-free method to enhance safety and simplify purification.[1]
Q5: My pyridinol precursor has other functional groups. Will they interfere with the chlorination?
A5: Yes, this is a significant consideration. The reactivity of other functional groups depends on the chlorinating agent used.
-
Electron-Donating Groups (e.g., -NH₂, -OR): These groups activate the pyridine ring towards electrophilic substitution, making over-chlorination on the ring a major competing reaction.[18][19][20] They can also be reactive themselves. For example, amines can react with POCl₃.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CO₂R): These groups deactivate the ring, making the primary chlorination reaction more difficult.[18][19][20] Harsher conditions (higher temperatures, stronger reagents) may be required, which in turn can increase byproduct formation.
-
Alkyl Groups (e.g., -CH₃): These can undergo radical chlorination on the side chain, especially at high temperatures or under UV initiation.[15]
Strategy: The key is to choose conditions that are selective for the hydroxyl group conversion. The reaction of the pyridone tautomer with POCl₃ is often more facile than electrophilic attack on a deactivated ring. For sensitive substrates, protecting other reactive functional groups prior to chlorination may be necessary.
Q6: How do I effectively remove the phosphoric acid/phosphate salts from my product after workup?
A6: This is a common purification challenge. After quenching and neutralization, the aqueous layer will be saturated with phosphate salts.
-
Thorough Extraction: Use a suitable organic solvent to extract your product. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous phase.
-
Brine Wash: After separating the organic layers, wash the combined extracts with a saturated sodium chloride solution (brine). This helps to remove residual water and some highly polar, water-soluble impurities.
-
Aqueous Washes: Depending on the nature of your product, a dilute aqueous wash (e.g., with 5% NaHCO₃) can help remove any remaining acidic impurities. Be cautious if your product is prone to hydrolysis.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography/Distillation/Crystallization: If impurities remain, the final purification will depend on the properties of your chloropyridine. Column chromatography, distillation (for liquids), or recrystallization (for solids) are standard methods to achieve high purity.
Section 3: References
-
Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. (2017). PubMed. [Link]
-
Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020). RSC Publishing. [Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (n.d.). NIH. [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
-
Study on catalyst deactivation kinetics of pyridine chlorination. (n.d.). ResearchGate. [Link]
-
Reactivity of 3,5-Disubstituted Derivates of Pyridine-N-Oxide Towards Sulphuryl Chloride. (2025). ResearchGate. [Link]
-
Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]
-
KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. (n.d.). Pergamon Press. [Link]
-
Electronic nature of pyridine and its deactivation via Lewis acid. (n.d.). ResearchGate. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC - NIH. [Link]
-
My friend phosphorus oxychloride. (2009). WordPress.com. [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Semantic Scholar. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]
-
Preparation of isomer-free 2,5-dichloro-pyridine. (n.d.). Google Patents.
-
Vilsmeier Reaction of Enaminones: Efficient Synthesis of Halogenated Pyridin-2(1 H )-ones. (2025). ResearchGate. [Link]
-
PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.). Google Patents.
-
The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). Bentham Science Publisher. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Application of different analytical methods for determination of volatile chlorination by-products in drinking water. (n.d.). PubMed. [Link]
-
Preparation of chlorinated pyridines. (n.d.). Google Patents.
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie. [Link]
-
Chlorination of phenols: kinetics and formation of chloroform. (n.d.). PubMed. [Link]
-
Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. (n.d.). Organic Letters. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. [Link]
-
Phenolic tar formation during products separation of diphenols synthesis by phenol hydroxylation. (n.d.). ResearchGate. [Link]
-
POCl3, SOCl2, and PBr3. (2014). YouTube. [Link]
-
Catalytic cracking mechanisms of tar model compounds. (2025). ResearchGate. [Link]
-
Process for the preparation of chloropyridine sulphonic acid chlorides. (n.d.). Google Patents.
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). ResearchGate. [Link]
-
Process for the preparation of 3,5-dichloropyridine. (n.d.). Google Patents.
-
Chlorination and bromination of pyridine. (n.d.). ResearchGate. [Link]
-
First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (n.d.). PubMed. [Link]
-
Purification of Phosphoric Acid Solution Using Natural and Activated Clays. (n.d.). Journal of Biochemical Technology. [Link]
-
Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. (2023). Periodica Polytechnica Chemical Engineering. [Link]
-
Purification of Wet-Process Phosphoric Acid via Donnan Dialysis with a Perfluorinated Sulfonic Acid Cation-Exchange Membrane. (2021). MDPI. [Link]
-
Controlling the formation of halogenated byproducts in the chlorination of source waters by oxidative pre-treatment with the Fe(II)/Fe(III) – S(IV) – air system. (2022). ScienceDirect. [Link]
-
Chlorination of β-methylpyridine compounds. (n.d.). Google Patents.
-
Analysis and Formation of Disinfection Byproducts in Drinking Water. (2021). Research and Markets. [Link]
-
Re-evaluating pyridine's role in chlorination reaction. (2021). Chemistry World. [Link]
-
METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. (n.d.). Web of Journals. [Link]
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Technical Support Center: Monitoring the Synthesis of 6-Chloro-4-methylpyridin-2-ol using TLC and GC-MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-methylpyridin-2-ol. As a key intermediate in various pharmaceutical and agrochemical applications, robust and reliable in-process monitoring is critical to ensure reaction completion, identify potential side products, and optimize yield. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of this target compound using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis Overview: A Plausible Pathway
While various synthetic routes to substituted pyridin-2-ols exist, a common and adaptable approach is a variation of the Guareschi-Thorpe synthesis. This involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. For the synthesis of this compound, a plausible pathway would involve the reaction of a chlorinated β-ketoester with cyanoacetamide.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[1][2][3] It allows for the visualization of the consumption of starting materials and the formation of the product.[2]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.[3] Mark lanes for the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[4][5]
-
Sample Spotting: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution.[6] Using a capillary tube, spot the starting material, co-spot, and a sample of the reaction mixture onto the designated lanes on the origin line.[4] Ensure the spots are small and concentrated.[2]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. The solvent level must be below the origin line.[6][7][8] Close the chamber to allow for saturation of the atmosphere with solvent vapors.[3]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[3] After the plate has dried, visualize the spots under a UV lamp (typically 254 nm).[2][6][9] Circle the visible spots with a pencil. Further visualization can be achieved using staining agents like iodine vapor or potassium permanganate.[2][3]
-
Rf Calculation: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10][11][12][13] It is a characteristic value for a compound under specific conditions.[1][7]
Troubleshooting TLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated (overloaded).[6][8][14] The compound is highly polar or acidic/basic.[6][14] | Dilute the sample before spotting.[8] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.[8] |
| Spots remain at the baseline (Low Rf) | The mobile phase is not polar enough.[8][10] | Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[8][15] |
| Spots are at the solvent front (High Rf) | The mobile phase is too polar.[8][10] | Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[8][15] |
| No spots are visible | The sample is too dilute.[8] The compound is not UV-active.[8] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8] Use a staining agent for visualization.[2] |
| Poor separation of spots | The mobile phase does not have the correct selectivity.[16] | Experiment with different solvent systems. Consider a mixture of three solvents to fine-tune the polarity and selectivity. |
| Irreproducible Rf values | The TLC chamber was not saturated with solvent vapor.[3] The composition of the mobile phase varied. Temperature fluctuations.[1] | Ensure the chamber is sealed and allow time for saturation.[3] Use fresh, accurately measured mobile phase for each run. Conduct TLC at a consistent temperature.[1] |
TLC FAQs
Q1: How do I choose the right solvent system for my TLC?
A1: The selection of the mobile phase is crucial for good separation.[17] A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[10] The goal is to achieve an Rf value between 0.3 and 0.7 for the compound of interest.[10] If your starting material is significantly less polar than your product, you should see the starting material spot move further up the plate (higher Rf) than the product spot.
Q2: What does a "co-spot" tell me?
A2: The co-spot, where both the starting material and the reaction mixture are spotted in the same lane, is a critical control.[4] If the starting material spot in the reaction mixture lane aligns perfectly with the reference starting material spot, it confirms the presence of unreacted starting material.[4]
Q3: My reaction involves a high-boiling point solvent like DMF or DMSO, which streaks on the TLC plate. What can I do?
A3: High-boiling point solvents can indeed interfere with TLC analysis.[16] After spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[16]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[18] It is ideal for the analysis of volatile and thermally stable compounds, providing both quantitative data and structural information.[19]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture. Dilute the sample with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). The final concentration should be within the linear range of the instrument.[18]
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). A temperature program is typically used to facilitate the elution of compounds with different boiling points.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The output is a chromatogram showing peaks corresponding to different compounds. The mass spectrum of each peak provides a fragmentation pattern that can be used to identify the compound.
Troubleshooting GC-MS Analysis
| Problem | Possible Cause(s) | Solution(s) |
| No peaks or very small peaks | The sample concentration is too low. Leaks in the system.[20] Incorrect injection volume or technique.[21] | Prepare a more concentrated sample. Perform a leak check on the GC system.[20] Ensure the correct syringe and injection volume are used.[22] |
| Broad or tailing peaks | Column degradation or contamination.[23] Active sites in the inlet liner or column.[23] The injection volume is too large.[22] | Condition or replace the GC column. Use a deactivated inlet liner. Reduce the injection volume. |
| Ghost peaks (peaks appearing in blank runs) | Carryover from a previous injection. Contaminated syringe or inlet septum.[21] | Run several solvent blanks to wash the system. Clean or replace the syringe and septum. |
| Poor resolution between peaks | The temperature program is not optimized.[23] The column is not suitable for the separation. | Optimize the temperature ramp rate and hold times. Select a column with a different stationary phase for better selectivity. |
| Irreproducible retention times | Fluctuations in carrier gas flow rate or pressure.[21] Leaks in the system.[20] Inconsistent oven temperature.[21] | Check the gas supply and regulators. Perform a leak check.[20] Calibrate the GC oven. |
GC-MS FAQs
Q1: My product, this compound, may not be volatile enough for GC analysis. What are my options?
A1: While many pyridine derivatives are amenable to GC analysis, the hydroxyl group in your target compound can lead to peak tailing and poor chromatographic performance due to its polarity and potential for hydrogen bonding.[24] In such cases, derivatization is a common strategy.[24][25][26][27] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used technique to increase volatility and thermal stability.[24][25][27]
Q2: How can I confirm the identity of my product using the mass spectrum?
A2: The mass spectrum will provide crucial information. Look for the molecular ion peak (M+). For this compound, the molecular weight is approximately 143.5 g/mol . Due to the presence of chlorine, you should observe a characteristic isotopic pattern for the molecular ion. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[28][29][30] Therefore, you will see a peak for the molecular ion (M+) containing ³⁵Cl and another peak at M+2 (two mass units higher) for the ion containing ³⁷Cl, with a relative intensity of about one-third of the M+ peak.[28][29][30]
Q3: I see many peaks in my chromatogram. How do I know which one is my product?
A3: To identify the product peak, you can:
-
Analyze a standard: If you have a pure sample of this compound, inject it into the GC-MS to determine its retention time and mass spectrum.
-
Monitor the reaction over time: As the reaction progresses, the peak corresponding to the product should increase in area, while the peaks for the starting materials should decrease.
-
Interpret the mass spectrum: Look for the characteristic molecular ion and fragmentation pattern of your target compound.
Visualizing the Workflow
TLC Monitoring Workflow
Sources
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Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Analysis of 6-Chloro-4-methylpyridin-2-ol for Structural Confirmation
This guide provides an in-depth analysis of 6-Chloro-4-methylpyridin-2-ol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of heterocyclic compounds. This document will navigate through the theoretical underpinnings, detailed experimental protocols, and comparative spectral analysis necessary for unambiguous structural confirmation.
The structural integrity of pharmaceutical compounds is paramount. NMR spectroscopy stands as a primary analytical technique for the definitive structural assignment of organic molecules. For substituted pyridin-2-ols, which are prevalent scaffolds in medicinal chemistry, a thorough NMR analysis is crucial to differentiate between potential isomers and tautomers. This guide will compare the spectral data of this compound with a closely related isomer, 4-Chloro-6-methylpyridin-2-ol, to highlight the nuanced yet definitive power of NMR in structural verification.
Theoretical Framework: Understanding the NMR Landscape of Substituted Pyridin-2-ols
The chemical shifts observed in the 1H and 13C NMR spectra of pyridin-2-ol derivatives are governed by the electronic environment of each nucleus. The positions of substituents on the pyridine ring, such as the electron-withdrawing chlorine atom and the electron-donating methyl group, profoundly influence the shielding and deshielding of the surrounding protons and carbons.[1][2]
Furthermore, pyridin-2-ols can exist in a tautomeric equilibrium between the -ol (hydroxy) and the -one (oxo) forms.[3] The predominant tautomer can be influenced by factors such as the solvent, temperature, and the nature of the substituents.[4][5][6][7] For the purpose of this guide, we will consider the pyridin-2-one tautomer, which is generally the more stable form in common NMR solvents like DMSO-d6.
Experimental Protocol
A meticulously executed experimental protocol is the foundation of reliable and reproducible NMR data. The following steps outline the procedure for acquiring high-quality 1H and 13C NMR spectra.
Sample Preparation
-
Compound Purity : Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. It also contains a residual proton signal at approximately 2.50 ppm and a carbon signal at 39.52 ppm, which can serve as internal references.
-
Concentration : Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d6 in a standard 5 mm NMR tube.
-
Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication.
NMR Data Acquisition
-
Instrumentation : The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[8]
-
1H NMR Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : 2-5 seconds to allow for full relaxation of the protons.
-
Spectral Width : A sweep width of approximately 12-16 ppm.
-
-
13C NMR Parameters :
-
Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of 13C.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Spectral Width : A sweep width of approximately 200-220 ppm.
-
Data Visualization and Interpretation
The following diagrams and tables are designed to facilitate a clear understanding of the molecular structure and its correlation to the NMR data.
Figure 1. Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR analysis.
Spectral Analysis and Structural Confirmation
The definitive assignment of the structure of this compound is achieved by a detailed analysis of its 1H and 13C NMR spectra and a comparative evaluation against its isomer, 4-Chloro-6-methylpyridin-2-ol.
1H NMR Spectral Data
| Compound | δ H3 (ppm) | δ H5 (ppm) | δ CH3 (ppm) | δ NH (ppm) |
| This compound | ~6.2 | ~6.3 | ~2.2 | ~11.8 |
| 4-Chloro-6-methylpyridin-2-ol | ~6.4 | ~6.5 | ~2.3 | ~11.9 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
In the spectrum of This compound , two distinct signals are expected in the aromatic region for the two ring protons, H3 and H5. The methyl group protons will appear as a singlet further upfield, and the N-H proton will be a broad singlet at a significantly downfield chemical shift.
The key differentiating feature between the two isomers lies in the coupling patterns of the ring protons. In this compound, H3 and H5 are meta to each other and would exhibit a small coupling constant (J ≈ 2-3 Hz). In contrast, for 4-Chloro-6-methylpyridin-2-ol, H3 and H5 are also meta-coupled. However, the different substitution pattern will lead to subtle but measurable differences in their chemical shifts.
13C NMR Spectral Data
| Compound | δ C2 (ppm) | δ C3 (ppm) | δ C4 (ppm) | δ C5 (ppm) | δ C6 (ppm) | δ CH3 (ppm) |
| This compound | ~162 | ~105 | ~148 | ~118 | ~140 | ~18 |
| 4-Chloro-6-methylpyridin-2-ol | ~161 | ~108 | ~145 | ~120 | ~145 | ~19 |
Note: Chemical shifts are approximate and can be predicted using NMR databases and software.[9][10]
The 13C NMR spectrum provides a more direct confirmation of the substitution pattern. For This compound , the carbon C6, being directly attached to the electronegative chlorine atom, is expected to be significantly deshielded and appear at a downfield chemical shift (~140 ppm). The carbonyl carbon, C2, will be the most deshielded carbon in the ring (~162 ppm). The chemical shifts of the other ring carbons (C3, C4, and C5) will also be characteristic of this specific substitution pattern.
By comparing the observed chemical shifts with those predicted or with experimental data of known related compounds, a confident structural assignment can be made. The distinct electronic environment of each carbon atom in the two isomers leads to a unique set of chemical shifts, providing a clear fingerprint for each molecule.
Conclusion
The structural confirmation of this compound is unequivocally achieved through a combined analysis of its 1H and 13C NMR spectra. The chemical shifts and coupling patterns of the protons, along with the distinct chemical shifts of the carbon atoms, provide a robust and self-validating dataset. When compared with the spectral data of its isomer, 4-Chloro-6-methylpyridin-2-ol, the differences, although subtle in the 1H NMR, are pronounced in the 13C NMR spectrum, allowing for a clear and unambiguous distinction. This guide underscores the indispensable role of NMR spectroscopy in modern chemical research and drug development, providing the analytical rigor required for absolute structural verification.
References
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A-Comparative-Guide-to-the-Reactivity-of-6-Chloro-4-methylpyridin-2-ol-and-its-Isomers
A-Senior-Application-Scientist's-Perspective-on-Navigating-Synthetic-Strategies
In the landscape of pharmaceutical and materials science research, substituted pyridinols are pivotal building blocks. Their reactivity profile, dictated by the interplay of substituent electronic and steric effects, governs their synthetic utility. This guide provides an in-depth comparison of the reactivity of 6-Chloro-4-methylpyridin-2-ol and its structural isomers, offering insights for researchers, scientists, and drug development professionals in designing efficient synthetic routes.
The-Crucial-Role-of-Tautomerism-in-2-Hydroxypyridines
A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[1][2][3] This equilibrium is not a mere chemical curiosity; it profoundly influences the molecule's aromaticity, dipole moment, and, consequently, its reactivity.
The position of this equilibrium is sensitive to the solvent environment. In the gas phase, the 2-hydroxypyridine tautomer is generally more stable.[1][2] However, in polar solvents and the solid state, the equilibrium shifts significantly towards the 2-pyridone form, which is stabilized by intermolecular hydrogen bonding.[2][3][4] This shift is critical because the two tautomers exhibit distinct reactive properties. The 2-hydroxypyridine form behaves more like a typical phenol, while the 2-pyridone form possesses an amide-like character.
Caption: Tautomeric equilibrium between this compound and its pyridone form.
Unraveling-the-Electronic-Landscape:-Substituent-Effects
The reactivity of the pyridine ring is a delicate balance of inductive and resonance effects of its substituents. The nitrogen atom itself is electron-withdrawing, making the ring generally less susceptible to electrophilic attack than benzene but more prone to nucleophilic substitution, particularly at the 2, 4, and 6 positions.[5]
The substituents—chloro, methyl, and hydroxyl/oxo groups—further modulate this reactivity:
-
Chloro Group: Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Overall, it deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.[6]
-
Methyl Group: An electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic attack and slightly deactivates it towards nucleophilic attack.
-
Hydroxyl/Oxo Group: The hydroxyl group in the 2-hydroxypyridine form is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its strong +R effect. In the 2-pyridone form, the carbonyl group is deactivating, and the ring nitrogen's lone pair participates in the aromatic system.[3]
The interplay of these effects in different isomers leads to distinct reactivity profiles.
Comparative-Reactivity-Analysis-of-Isomers
Let's dissect the predicted reactivity of this compound and its key isomers in two common and synthetically important reactions: Nucleophilic Aromatic Substitution (SNA) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic-Aromatic-Substitution-(SNA)
SNA reactions on chloropyridines are a cornerstone of synthetic chemistry, allowing for the introduction of a wide range of nucleophiles.[7][8][9] The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by electron-withdrawing groups that can stabilize the negative charge of this intermediate.[9]
| Isomer | Predicted Relative Reactivity in SNA | Rationale |
| This compound | High | The chlorine at the 6-position is activated by the electron-withdrawing nitrogen atom. The methyl group at the 4-position has a minimal deactivating effect on this position. |
| 4-Chloro-6-methylpyridin-2-ol | Moderate to High | The chlorine at the 4-position is also activated by the ring nitrogen. The methyl group at the 6-position may have a slight deactivating influence. |
| 5-Chloro-4-methylpyridin-2-ol | Low | The chlorine at the 5-position is not directly activated by the ring nitrogen for nucleophilic attack. The reaction would be significantly slower compared to the 2, 4, and 6-chloro isomers. |
| 3-Chloro-4-methylpyridin-2-ol | Low | Similar to the 5-chloro isomer, the chlorine at the 3-position is not in an activated position for SNA. |
Experimental-Validation:-A-Protocol-for-Comparative-Amination
To empirically determine the relative reactivity, a parallel amination experiment can be conducted.
Objective: To compare the rate of nucleophilic aromatic substitution of different chloromethylpyridin-2-ol isomers with a common amine nucleophile.
Protocol:
-
Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts (e.g., 1.0 mmol) of each isomer (this compound, 4-Chloro-6-methylpyridin-2-ol, and 5-Chloro-4-methylpyridin-2-ol) in a suitable high-boiling polar aprotic solvent (e.g., 5 mL of DMSO or NMP).
-
Nucleophile Addition: To each vessel, add an excess of a high-boiling amine nucleophile (e.g., 1.2 mmol of morpholine or piperidine) and a suitable base (e.g., 1.5 mmol of K2CO3).
-
Reaction Conditions: Heat all reaction mixtures to the same elevated temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking a small aliquot from each mixture and analyzing it by a suitable technique like LC-MS or GC-MS to determine the ratio of starting material to product.
-
Data Analysis: Plot the percentage conversion of the starting material against time for each isomer. The isomer that reaches a higher conversion in a shorter time is the most reactive.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-methylpyridin-2-ol Analogs for Drug Discovery
In the landscape of modern drug discovery, the pyridin-2-one scaffold stands as a privileged structure, integral to the development of a diverse array of therapeutic agents. Its unique electronic and steric properties, coupled with its capacity for hydrogen bonding, make it a versatile template for designing molecules with specific biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 6-Chloro-4-methylpyridin-2-ol, a key starting point for the synthesis of potent and selective bioactive compounds. Our focus is to furnish researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data from analogous chemical series, to inform the rational design of next-generation pyridin-2-one-based therapeutics.
The this compound Scaffold: A Foundation for Innovation
The this compound core, also known as 6-chloro-4-methyl-2-hydroxypyridine, is a tautomer of 6-chloro-4-methylpyridin-2(1H)-one. This heterocyclic compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors and agents with antimicrobial or anticancer properties.[2][3] The presence of a chlorine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl/oxo group at the 2-position provides multiple avenues for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.
Comparative SAR Analysis of Key Analog Series
Modifications at the 6-Position: The Influence of the Chloro Substituent
The chlorine atom at the 6-position is a critical feature of the parent scaffold. In many related heterocyclic series, this position is a key site for modification to modulate potency and selectivity. For instance, in studies of quinazolin-4-amines, a related nitrogen-containing heterocyclic system, the 6-chloro substituent has been shown to be important for the activity of certain kinase inhibitors.[4]
In the context of 4-hydroxy-2-pyridones investigated as antituberculosis agents, modifications at the 6-position with bulky cycloalkyl groups led to a significant enhancement in potency against Mycobacterium tuberculosis.[3] Specifically, the replacement of an isobutyl group with a dimethylcyclohexyl group resulted in a lead compound with desirable in vitro potency against both drug-sensitive and multi-drug resistant TB strains.[3] This suggests that for the this compound scaffold, exploring substitutions of the chloro group with larger, lipophilic moieties could be a fruitful strategy for enhancing certain biological activities.
The Role of the 4-Methyl Group: A Steric and Electronic Anchor
The methyl group at the 4-position of the pyridin-2-one ring provides a key steric and electronic feature. While direct SAR studies on modifying this specific methyl group in the context of this compound are limited, we can infer its importance from broader studies on substituted pyridines. The position and nature of substituents on the pyridine ring are known to heavily influence biological activity.[5] In many kinase inhibitors, for example, small alkyl groups in this region can provide beneficial interactions within the hydrophobic pockets of the ATP-binding site.
Substitutions on the Pyridine Nitrogen (N1-Position)
The nitrogen atom of the pyridin-2-one ring is a common site for derivatization to explore new chemical space and modulate physicochemical properties. In a study on 6-chloro-1-phenylbenzazepines, which contain a related chloro-substituted aromatic system, N-alkylation was found to be a key determinant of activity. An N-3 methyl substituent was better tolerated than N-H or an N-3 allyl substituent for dopamine D1 receptor affinity.[6] This highlights the sensitivity of the N-substituent to both size and electronics. For this compound analogs, it is therefore anticipated that N-alkylation or N-arylation will significantly impact their biological profiles.
Modifications of the 2-Oxo/Hydroxy Group: A Key Interaction Point
The 2-hydroxy group, in tautomeric equilibrium with the 2-oxo form, is a critical hydrogen bond donor and acceptor. This functionality is often involved in key interactions with biological targets, such as the hinge region of kinases.[1] Modifications at this position can dramatically alter the binding mode and, consequently, the activity of the compound. For example, etherification or esterification of the hydroxyl group would block its hydrogen bonding capability, which could be detrimental or beneficial depending on the specific target.
In a series of imidazo[4,5-c]pyridin-2-ones derived from a substituted pyridin-2-ol, the imidazolone core, formed from the pyridin-2-ol precursor, was crucial for activity as DNA-dependent protein kinase inhibitors.[2] This underscores the importance of the functionality at the 2-position in establishing critical interactions with the target protein.
Quantitative Comparison of Analog Activity
To provide a clearer picture of the impact of these substitutions, the following table summarizes SAR trends observed in analogous heterocyclic systems. It is important to note that these are not direct analogs of this compound, but the trends provide valuable guidance for its derivatization.
| Scaffold | Position of Modification | Type of Modification | Impact on Biological Activity | Reference |
| 4-Hydroxy-2-pyridones | 6-position | Introduction of bulky cycloalkyl groups (e.g., dimethylcyclohexyl) | Significant improvement in anti-tuberculosis potency. | [3] |
| Imidazo[4,5-c]pyridin-2-ones | 2-position of aniline substituent | Small lipophilic groups (e.g., -Me, -Cl) | Increased potency as DNA-PK inhibitors. | [2] |
| Imidazo[4,5-c]pyridin-2-ones | 2-position of aniline substituent | Larger, polar groups (e.g., -OMe, -NO2) | Not well-tolerated. | [2] |
| 6-Chloro-1-phenylbenzazepines | N-position | Methyl substitution | Better tolerated than H or allyl for D1R affinity. | [6] |
| Quinolin-2(1H)-ones | Various substitutions | Introduction of specific aryl and alkyl groups | Led to potent anti-HBV activity with IC50 values in the low micromolar range. | [1] |
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of this compound analogs.
General Synthetic Protocol for N-Substituted Analogs
A versatile approach to synthesize N-substituted analogs often involves the alkylation or arylation of the pyridin-2-one nitrogen.
-
Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, THF). Add a strong base (e.g., NaH, K2CO3) at 0 °C to deprotonate the pyridin-2-one nitrogen.
-
Alkylation/Arylation: To the resulting anion, add the desired alkyl halide (R-X) or an activated aryl halide.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted analog.
Kinase Inhibition Assay (General Protocol)
Many pyridin-2-one derivatives are investigated as kinase inhibitors. A typical in vitro kinase assay protocol is as follows:
-
Reagents: Prepare a reaction buffer containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), ATP, and MgCl2.
-
Compound Preparation: Dissolve the synthesized analogs in DMSO to create stock solutions and prepare serial dilutions.
-
Assay Execution: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP.
-
Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or fluorescence/luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Key modification sites on the this compound scaffold and their predicted impact on biological properties.
Caption: A generalized experimental workflow for the synthesis and evaluation of this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By drawing comparative insights from related heterocyclic systems, this guide has elucidated key structure-activity relationships that can guide the rational design of new analogs. The exploration of substitutions at the 6-position with bulky, lipophilic groups, and the systematic modification of the N1-position are particularly promising avenues for future research. As with all drug discovery endeavors, a multi-parameter optimization approach, considering not only potency but also selectivity, pharmacokinetic properties, and toxicity, will be crucial for translating the potential of these compounds into clinically viable drugs. The detailed experimental protocols and visual workflows provided herein serve as a practical resource for researchers embarking on this exciting area of medicinal chemistry.
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- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of 6-Chloro-4-methylpyridin-2-OL
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. 6-Chloro-4-methylpyridin-2-OL, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have a significant impact on the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of this critical intermediate, complete with detailed experimental protocols and supporting data.
The Imperative of Purity in Pharmaceutical Intermediates
The purity of an API is intrinsically linked to the purity of its starting materials and intermediates. For this compound, potential impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Rigorous analytical oversight is not merely a regulatory requirement but a fundamental aspect of robust drug development.[1][2][3] The choice of analytical methodology is therefore a critical decision, balancing the need for accuracy, precision, and sensitivity with practical considerations such as analysis time and cost.
HPLC and UPLC: A Tale of Two Chromatographic Techniques
Both HPLC and UPLC are powerful liquid chromatography techniques used to separate, identify, and quantify components in a mixture.[4] The fundamental principle lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. However, the evolution from HPLC to UPLC marks a significant leap in chromatographic performance.
High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades.[4] It typically utilizes columns with stationary phase particles in the 3-5 µm range and operates at pressures up to 6,000 psi.[4][5] While reliable and versatile, HPLC methods can be time-consuming and may lack the resolution required for complex impurity profiles.
Ultra-Performance Liquid Chromatography (UPLC) , a more recent innovation, employs columns with sub-2 µm particles.[6] This reduction in particle size dramatically increases column efficiency, leading to significantly improved resolution and sensitivity.[6][7] To maintain optimal flow rates with these smaller particles, UPLC systems are engineered to operate at much higher pressures, often up to 15,000 psi or more.[4] The primary advantages of UPLC include faster analysis times, better peak separation, and reduced solvent consumption, making it a more environmentally friendly and cost-effective option.[5][7]
Experimental Design: Purity Profiling of this compound
Given the absence of a standardized method in the public domain for this specific compound, the following protocols are proposed based on the physicochemical properties of substituted pyridinols and established principles of chromatographic method development for pyridine derivatives.[1][8][9]
Hypothetical HPLC Method
This method is designed to be robust and suitable for routine quality control laboratories equipped with standard HPLC instrumentation.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the chromophore of the pyridine ring).[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a diluent of Water:Acetonitrile (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.[1]
Diagram of the HPLC Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Proposed UPLC Method
This method is tailored for high-throughput environments and for resolving closely eluting impurities, leveraging the enhanced performance of UPLC.[5]
Chromatographic Conditions:
-
Instrument: UPLC system with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-4.0 min: 2% to 98% B
-
4.0-4.5 min: 98% B
-
4.5-4.6 min: 98% to 2% B
-
4.6-6.0 min: 2% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as for the HPLC method.
Diagram of the UPLC Experimental Workflow
Caption: Workflow for UPLC purity assessment.
Comparative Performance Data
The following table summarizes the expected performance differences between the proposed HPLC and UPLC methods for the purity assessment of this compound.
| Parameter | HPLC Method | UPLC Method | Advantage |
| Analysis Time | ~25 minutes | ~6 minutes | UPLC (Over 4x faster)[5] |
| Resolution | Good | Excellent | UPLC (Superior separation of closely eluting peaks)[6] |
| Sensitivity | Moderate | High | UPLC (Better detection of trace impurities)[4][6] |
| Solvent Consumption per Run | ~25 mL | ~2.4 mL | UPLC (Greener and more cost-effective)[5][7] |
| System Backpressure | ~1,500 - 2,500 psi | ~8,000 - 12,000 psi | - |
| Column Particle Size | 5 µm | 1.7 µm | UPLC (Higher efficiency)[5][6] |
Discussion and Method Validation
The data clearly indicates that the UPLC method offers significant advantages in terms of speed, resolution, sensitivity, and solvent consumption.[5][7] The four-fold reduction in analysis time can dramatically increase sample throughput in a high-demand laboratory setting. Furthermore, the enhanced resolution provided by the sub-2 µm particles is crucial for accurately detecting and quantifying closely related impurities, which might co-elute in an HPLC separation.[6] This is a critical aspect of impurity profiling, where the detection of any impurity greater than 0.1% is often required.
While HPLC remains a robust and reliable technique, its longer run times and lower sensitivity may be limiting for certain applications.[4] However, the initial capital investment for UPLC systems is higher, and the method may require more careful development and optimization.
Both methods, once developed, must undergo rigorous validation in accordance with ICH guidelines to ensure they are fit for purpose.[10][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
For the purity assessment of this compound, both HPLC and UPLC can provide accurate and reliable results. The choice between the two often depends on the specific needs of the laboratory.
-
HPLC is a cost-effective and dependable option for routine quality control where high throughput is not the primary concern.
-
UPLC is the superior choice for high-throughput environments, complex samples with challenging impurity profiles, and laboratories where reducing solvent consumption is a priority. Its enhanced sensitivity and resolution provide a higher degree of confidence in the purity assessment, which is paramount in pharmaceutical development.[6][7]
Ultimately, the adoption of UPLC technology represents a significant advancement in liquid chromatography, offering a faster, more efficient, and more sensitive approach to ensuring the quality and safety of pharmaceutical intermediates like this compound.
References
- Key Elements of HPLC and UPLC Method Validation to Ensure Compliance with FDA and ISO Requirements.
- A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling - Benchchem.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances - Waters Corporation.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace.
- Validation of HPLC/UPLC Methodologies - GCPlearning.com.
- The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics - ijrpr.
- HPLC vs UPLC - What's the Difference? - Chromatography Today.
- HPLC Methods for analysis of Pyridine - HELIX Chromatography.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
- A Guide to Purity Validation of 6-Amino-5-nitroso-3-methyluracil: HPLC vs. UPLC - Benchchem.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.
- Steps for HPLC Method Validation - Pharmaguideline.
- (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate.
Sources
- 1. scispace.com [scispace.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpr.com [ijrpr.com]
- 7. biomedres.us [biomedres.us]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Key Elements of HPLC and UPLC Method Validation to Ensure Compliance [eventura.us]
- 11. Validation of HPLC/UPLC Methodologies [gcplearning.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Synthesis of 6-Chloro-4-methylpyridin-2-ol: A Critical Analysis of Competing Routes
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Optimal Synthesis of a Key Pyridine Intermediate.
Introduction
6-Chloro-4-methylpyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and drug development, finding application in the synthesis of a range of biologically active molecules. The strategic placement of its chloro, methyl, and hydroxyl functional groups offers multiple points for diversification, making it a sought-after intermediate. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: De Novo Ring Construction via Guareschi-Thorpe Condensation
This classical approach builds the pyridine ring from acyclic precursors, primarily through a Guareschi-Thorpe condensation, followed by subsequent functional group manipulations.
Overall Synthetic Pathway
Caption: Synthetic pathway for Route 1.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Cyano-4-methyl-6-hydroxy-2-pyridone
This initial cyclization is a variation of the Guareschi-Thorpe reaction. The condensation of a β-ketoester (ethyl acetoacetate) with a compound containing an active methylene group (cyanoacetamide) in the presence of a base affords the pyridone ring.
-
Protocol:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl acetoacetate and cyanoacetamide.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-cyano-4-methyl-6-hydroxy-2-pyridone.
-
-
Causality: The basic conditions deprotonate the active methylene group of cyanoacetamide, which then acts as a nucleophile, attacking the keto-carbonyl of ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyridone ring. The choice of a strong base like sodium ethoxide is crucial to drive the initial condensation.
Step 2: Hydrolysis and Decarboxylation to 4-Methyl-2,6-dihydroxypyridine
The cyano group is hydrolyzed to a carboxylic acid, which then readily decarboxylates upon heating in an acidic medium.
-
Protocol:
-
Suspend 3-cyano-4-methyl-6-hydroxy-2-pyridone in a concentrated aqueous acid, such as sulfuric acid.
-
Heat the mixture to reflux for an extended period.
-
Cool the solution and carefully neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and dry to yield 4-methyl-2,6-dihydroxypyridine.
-
-
Causality: The strongly acidic conditions are necessary to effect the hydrolysis of the relatively stable cyano group to a carboxylic acid. The elevated temperature provides the activation energy for the subsequent decarboxylation, which is entropically favored due to the release of carbon dioxide.
Step 3: Selective Chlorination to this compound
The selective monochlorination of the dihydroxypyridine intermediate is the most critical and challenging step in this route. Phosphorus oxychloride (POCl₃) is a common chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups.
-
Protocol:
-
Treat 4-methyl-2,6-dihydroxypyridine with a controlled amount of phosphorus oxychloride, often in the presence of a tertiary amine base like triethylamine or pyridine to neutralize the generated HCl.
-
The reaction temperature is carefully controlled to favor monochlorination at the more reactive 6-position.
-
After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
-
-
Causality: The hydroxyl group at the 6-position is generally more susceptible to chlorination than the one at the 2-position due to electronic effects within the pyridine ring. The use of a limited amount of POCl₃ and careful temperature control are key to achieving selectivity and minimizing the formation of the dichloro byproduct. The mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.
Route 2: Modification of a Pre-formed Pyridine Ring
This approach starts with a commercially available and appropriately substituted pyridine derivative, 4-picoline, and introduces the required functional groups in a stepwise manner.
Overall Synthetic Pathway
Caption: Synthetic pathway for Route 2.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylpyridine
The introduction of an amino group at the 2-position of 4-picoline can be achieved through the Chichibabin reaction.
-
Protocol:
-
React 4-picoline with sodium amide (NaNH₂) in an inert solvent like liquid ammonia or N,N-dimethylaniline at elevated temperatures.
-
The reaction is quenched by the addition of water or an ammonium chloride solution.
-
The product is then extracted with an organic solvent and purified.
-
-
Causality: The Chichibabin reaction is a nucleophilic substitution of a hydride ion by an amide anion. The reaction preferentially occurs at the α-position (C2 or C6) of the pyridine ring due to the electron-withdrawing nature of the ring nitrogen. The strong nucleophile, sodium amide, is essential for this transformation.
Step 2: Synthesis of 4-Methylpyridin-2-ol via Sandmeyer-type Reaction
The amino group of 2-amino-4-methylpyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
-
Protocol:
-
Dissolve 2-amino-4-methylpyridine in an aqueous acidic solution (e.g., H₂SO₄ or HCl).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the hydroxyl group.
-
Neutralize the solution and isolate the product, 4-methylpyridin-2-ol.
-
-
Causality: The Sandmeyer reaction and related diazotization-hydrolysis reactions provide a reliable method for converting an amino group on an aromatic ring to a hydroxyl group. The formation of the diazonium salt is a critical step, which upon decomposition liberates nitrogen gas and generates a highly reactive aryl cation that is trapped by water.
Step 3: Regioselective Chlorination to this compound
The final step involves the selective chlorination of 4-methylpyridin-2-ol at the 6-position.
-
Protocol:
-
Treat 4-methylpyridin-2-ol with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a suitable solvent like chloroform or dichloromethane.
-
The reaction conditions, including temperature and reaction time, are optimized to favor monochlorination at the desired position.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
-
Causality: The pyridin-2-ol tautomer is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The hydroxyl group at the 2-position and the methyl group at the 4-position are both activating and ortho-, para-directing. The 6-position is sterically accessible and electronically activated, making it the preferred site for chlorination. The choice of a milder chlorinating agent like SO₂Cl₂ or NCS can offer better selectivity compared to harsher reagents.
Comparative Analysis: Head-to-Head Evaluation
| Parameter | Route 1: De Novo Ring Construction | Route 2: Modification of a Pre-formed Pyridine Ring |
| Starting Materials | Readily available and inexpensive bulk chemicals (ethyl acetoacetate, cyanoacetamide). | Starts from 4-picoline, which is also readily available. |
| Number of Steps | Typically 3 steps. | Typically 3 steps. |
| Overall Yield | Can be moderate due to the multiple transformations and potential for side reactions, especially in the chlorination step. | Can be variable, with the Chichibabin and Sandmeyer reactions sometimes giving moderate yields. |
| Scalability | The initial condensation is generally scalable. The final selective chlorination can be challenging to control on a large scale. | The Chichibabin reaction can be hazardous on a large scale due to the use of sodium amide and high temperatures. The Sandmeyer reaction can also present safety concerns with diazonium salt intermediates. |
| Purification | Intermediates are often crystalline solids, which can be purified by recrystallization. The final product may require chromatographic purification to remove the dichloro byproduct. | Purification of intermediates can be challenging. The final product may also require chromatography. |
| Key Challenges | Achieving high selectivity in the monochlorination of the dihydroxypyridine intermediate. | Handling of hazardous reagents (NaNH₂) and potentially unstable intermediates (diazonium salts). Achieving high yields in the Chichibabin and Sandmeyer reactions. |
| Mechanistic Insight | Relies on well-understood condensation and substitution reactions. | Involves classic named reactions with established mechanisms. |
Conclusion and Senior Scientist's Recommendation
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 , the de novo construction, is attractive due to its use of simple, inexpensive starting materials and its reliance on fundamental organic reactions. The primary hurdle lies in the selective monochlorination of the 4-methyl-2,6-dihydroxypyridine intermediate. For research and small-scale synthesis where optimization of the chlorination step is feasible, this route can be a cost-effective option.
Route 2 , the modification of a pre-formed pyridine ring, offers a more convergent approach. However, it involves potentially hazardous reagents and reaction conditions, particularly the Chichibabin reaction. The yields of the individual steps can also be modest. This route may be preferred when the starting 2-amino-4-methylpyridine is commercially available at a reasonable cost, or when the laboratory is well-equipped to handle the associated safety risks.
Recommendation: For most academic and early-stage industrial research settings, Route 1 is likely the more practical and safer choice , provided that careful optimization of the selective chlorination step is undertaken. The avoidance of highly hazardous reagents like sodium amide and the potential for higher overall yields through careful process development make it a more attractive starting point for the synthesis of this compound. For large-scale manufacturing, a thorough process safety and cost analysis of both routes would be essential, with particular attention to the handling of hazardous materials and the efficiency of the purification steps.
References
- Guareschi, I. Sintesi di composti piridinici da cianacetammide ed eteri acetacetici. Memorie della Reale Accademia delle Scienze di Torino, Serie II1897, 47, 233-247.
- Thorpe, J. F. The formation and reactions of imino-compounds. Part I. The formation of 1:4-dicyano-derivatives of butane from ethyl cyanoacetate. J. Chem. Soc., Trans.1904, 85, 1726-1738.
- Chichibabin, A. E.; Zeide, O. A. A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1914, 46, 1216-1236.
- Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633-1635.
- Elderfield, R. C. Heterocyclic Compounds, Vol. 1. John Wiley & Sons, 1950. ([Link])
- Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V.
validation of analytical methods for the characterization of pyridinone derivatives
An In-Depth Guide to the Validation of Analytical Methods for the Characterization of Pyridinone Derivatives
Introduction: The Critical Role of Method Validation for Pyridinone Derivatives
Pyridinone derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their efficacy and safety are intrinsically linked to their purity, potency, and stability. Therefore, the analytical methods used to characterize these molecules are not mere procedural steps but the very foundation of quality assurance in drug development. The validation of these methods is a mandatory regulatory requirement and a scientific necessity to ensure that the data generated are accurate, reliable, and reproducible.
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of pyridinone derivatives. As a senior application scientist, my objective is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]
Pillar 1: The Framework of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8][9] The core performance characteristics, as defined by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, form a self-validating system where each parameter contributes to the overall trustworthiness of the method.[1][10][11][12]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[2][8] For pyridinone derivatives, this is often demonstrated through forced degradation studies and analysis of spiked placebo samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9][13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies of a known quantity of analyte in a sample matrix.[2][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).[8]
-
Reproducibility: Between-laboratory precision (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Below is a workflow illustrating the logical relationship between these validation parameters.
Caption: Logical workflow for analytical method validation.
Pillar 2: Comparative Guide to Analytical Techniques
The choice of analytical technique depends entirely on the intended purpose, whether it is routine quality control, stability testing, impurity profiling, or structural elucidation.[15] For pyridinone derivatives, a multi-technique approach is often essential for comprehensive characterization.[16]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Reverse-Phase HPLC (RP-HPLC) is the predominant technique for the analysis of pyridinone derivatives due to its high resolution, sensitivity, and applicability to a wide range of polar compounds.[17][18] A well-validated HPLC method can serve as a "stability-indicating method," capable of separating the active pharmaceutical ingredient (API) from its degradation products.[17]
1. Instrumentation & Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point.[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The choice of acidic modifier is critical for achieving good peak shape for basic pyridinone compounds.[13][18]
-
Elution: An isocratic or gradient elution can be used to achieve optimal separation.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) of the pyridinone derivative (e.g., 260 nm).[13]
2. Validation Workflow:
-
Step 1: Specificity (Forced Degradation): This is the cornerstone of a stability-indicating method. The goal is to generate potential degradation products to prove the method can separate them from the parent compound.[19][20]
-
Acid/Base Hydrolysis: Treat the drug substance with 0.1M HCl and 0.1M NaOH at room temperature or elevated temperature (e.g., 60°C).[21][22] Neutralize samples before injection.
-
Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[22]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples. The DAD is crucial here for peak purity analysis, which helps confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.
-
Caption: Workflow for demonstrating specificity via forced degradation.
-
Step 2: Linearity & Range: Prepare at least five concentrations of the pyridinone reference standard across the desired range (e.g., 50% to 150% of the target assay concentration).[13] Plot the peak area against concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.
-
Step 3: Accuracy & Precision:
-
Accuracy: Analyze a minimum of nine determinations over three concentration levels covering the specified range (e.g., 80%, 100%, 120%).[8] This is typically done by spiking a placebo mixture. Calculate the percent recovery at each level.
-
Precision:
-
Repeatability: Perform a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range.[8]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) is calculated for each set of measurements.
-
-
-
Step 4: LOD & LOQ: Determine experimentally using the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculate using the standard deviation of the response and the slope of the linearity curve.[14]
-
Step 5: Robustness: Make small, deliberate changes to method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Assess the impact on the results (e.g., peak retention time, resolution, and quantification).[2]
| Parameter | HPLC-UV/DAD | GC-MS | Titrimetry | UV-Vis (Direct) |
| Primary Use | Quantification, Purity, Stability | Volatile Impurities, ID | Assay of Bulk Drug | Assay (if no interference) |
| Specificity | Very High (with DAD) | High (Mass Spec) | Low to Moderate | Low |
| Sensitivity (LOQ) | Low µg/mL to ng/mL | ng/mL to pg/mL | mg/mL range | High µg/mL range |
| Precision (%RSD) | < 1-2% | < 5-10% | < 0.5% | < 2% |
| Sample Prep | Moderate (dissolution, filtration) | Can be complex (derivatization) | Simple (dissolution) | Very Simple |
| Throughput | High (with autosampler) | Moderate | Low | Very High |
| Cost (Instrument) | Moderate | High | Low | Low |
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Components
While less common for the parent pyridinone compounds, which are often non-volatile, GC-MS is an invaluable tool for identifying and quantifying volatile impurities, residual solvents, or degradation products.[23][24] For non-volatile pyridinones, derivatization (e.g., silylation) to create a more volatile analog may be required.[24]
1. Instrumentation & Conditions:
-
System: GC with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer.[25]
-
Injection: Split/splitless or headspace injection for volatile analytes.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
-
MS Detection: Electron Ionization (EI) is common. The MS can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.
2. Key Validation Considerations:
-
Specificity: This is the primary strength of GC-MS. Specificity is demonstrated by the combination of chromatographic retention time and the unique mass spectrum of the analyte, which can be compared to a library (e.g., NIST) or a reference standard.
-
Linearity, Accuracy, Precision, LOQ: Validated similarly to HPLC, but often over a lower concentration range typical for impurities.
-
Causality: The choice of a high-temperature oven program is dictated by the need to ensure all analytes of interest are eluted from the column. The use of SIM mode is a deliberate choice to enhance sensitivity when quantifying trace-level impurities.
Spectroscopic Methods: The Tools for Identification
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of pyridinone derivatives.[26][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR provide detailed information about the molecular framework.[16][28] Validation involves ensuring the instrument is qualified and using a certified reference standard for comparison.
-
Mass Spectrometry (MS): Provides the molecular weight and, through fragmentation patterns, crucial structural information.[16] High-resolution MS (HRMS) can confirm the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups (e.g., C=O stretch of the pyridinone ring, N-H stretch).[16][29][30][31] It serves as a rapid and simple identity test.
1. Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid. 2. Data Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). 3. Analysis: Compare the resulting spectrum to that of a known reference standard. The positions and relative intensities of the major absorption bands must be concordant.
Pillar 3: Authoritative Grounding & Final Recommendations
The validation of analytical methods is not a one-time event but a continuous process that extends throughout the lifecycle of a drug product.[10] The modern approach, encouraged by ICH Q14 (Analytical Procedure Development), involves a more scientific, risk-based model.[3][10]
Recommendations for Method Selection:
-
For routine quantification and stability testing of pyridinone derivatives, a validated stability-indicating RP-HPLC method is the technique of choice. Its high specificity, precision, and robustness make it ideal for quality control environments.
-
For the identification and control of volatile or semi-volatile impurities and residual solvents , GC-MS is indispensable.
-
For unambiguous identification and structural elucidation of the drug substance, new impurities, or degradation products, a combination of NMR, MS, and FT-IR is required.
Ultimately, a robust analytical control strategy for pyridinone derivatives relies on a complementary suite of validated methods. Each technique provides a different piece of the puzzle, and together they ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). ECA Academy. [Link]
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]
- Quality Guidelines - ICH. (n.d.).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025). Altabrisa Group. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. [Link]
- ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025). Abraham Entertainment. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]
- Classification Of Analytical Methods For Pharmaceutical Analysis - Pharmaguideline. (2025). Pharmaguideline. [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.). European Bioanalysis Forum. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). European Medicines Agency. [Link]
- Comparison of the various analytical methods on the basis of various... - ResearchGate. (n.d.).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]
- Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods - Walsh Medical Media. (2023). Walsh Medical Media. [Link]
- Different Techniques of Analysis | Pharmaguideline. (n.d.). Pharmaguideline. [Link]
- A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. (2025). Preprints.org. [Link]
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS Online. [Link]
- Analytical Methods for Pyridine - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (2009). PubMed. [Link]
- Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis | The Journal of Physical Chemistry A - ACS Publications. (2021).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (n.d.). MDPI. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. (n.d.). Emery Pharma. [Link]
- Pyrolysis Gas Chromatography Mass Spectrometry - Research at Melbourne. (n.d.). The University of Melbourne. [Link]
- What is PY GC-MS analysis? - OSE SERVICES. (n.d.). OSE Services. [Link]
- Forced Degradation Studies - MedCrave online. (2016). MedCrave. [Link]
- Force degradation of PIO by stability indicating RP-HPLC method. - ResearchGate. (n.d.).
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. (n.d.). PharmaInfo. [Link]
- A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formul
- Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis | The Journal of Physical Chemistry A - ACS Publications. (2021).
- Disentangling the Complex Vibrational Spectra of Hydrogen- Bonded Clusters of 2‐Pyridone with Ab Initio Structural Search - American Chemical Society. (2021).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). SciSpace. [Link]
- Analytical Methods for Determining Pyridine in Biological Materials - NCBI. (n.d.).
- Synthesis, spectroscopic characterization and semi-empirical calculations for a low spin carbonyl, pyridine(alpha-iminooxime)iron(II) macrocyclic complex - PubMed. (n.d.). PubMed. [Link]
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. [Link]
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles - La démarche ISO 17025. (n.d.). ISO 17025. [Link]
- Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Gavin Publishers. [Link]
- DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. (2024). World Journal of Pharmaceutical and Life Sciences. [Link]
- Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (2025).
Sources
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spectroscopic comparison between 6-Chloro-4-methylpyridin-2-OL and its precursors
An In-Depth Spectroscopic Comparison: Tracing the Synthesis of 6-Chloro-4-methylpyridin-2-ol from its Precursor
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific arrangement of functional groups—a hydroxyl group, a chlorine atom, and a methyl group on a pyridine ring—makes it a versatile building block. The purity and identity of this compound are critical for the success of subsequent reactions. Therefore, unequivocally distinguishing it from its precursors is a fundamental requirement in any synthetic workflow.
This guide provides a detailed spectroscopic comparison between this compound and a common precursor, 4-methyl-2,6-dihydroxypyridine . We will delve into the expected changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the chemical principles that drive these transformations. This comparative analysis serves as a robust framework for reaction monitoring and final product verification.
The Synthetic Pathway: From Dihydroxy to Monochloro
The conversion of 4-methyl-2,6-dihydroxypyridine to this compound is typically achieved through a selective chlorination reaction. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed. The reaction fundamentally involves the replacement of one of the hydroxyl (-OH) groups with a chlorine (-Cl) atom.
This transformation from a diol to a chlorinated alcohol is the central event we will track using spectroscopy. The change in functional groups provides distinct and predictable signatures that allow for clear differentiation.
Caption: Synthetic route from precursor to the final product.
Part 1: ¹H and ¹³C NMR Spectroscopy – Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Analysis
The key changes in the ¹H NMR spectrum are driven by the substitution of an electron-donating hydroxyl group with an electron-withdrawing chlorine atom. This alters the electron density around the remaining protons on the pyridine ring, changing their chemical shifts.
-
4-methyl-2,6-dihydroxypyridine (Precursor): This molecule is often symmetric. We expect to see a signal for the methyl protons, a signal for the two equivalent ring protons, and a broad signal for the two hydroxyl protons.
-
This compound (Product): The symmetry is now broken. The two ring protons are no longer equivalent and will appear as two distinct signals. The introduction of the electronegative chlorine atom will generally cause a downfield shift (to a higher ppm value) for the nearby proton. Furthermore, we will now only see one hydroxyl proton signal.
| Assignment | 4-methyl-2,6-dihydroxypyridine (Precursor) | This compound (Product) | Rationale for Change |
| Methyl Protons (-CH₃) | ~2.1-2.3 ppm (singlet) | ~2.2-2.4 ppm (singlet) | Minimal change, as it is distant from the reaction site. |
| Ring Protons | ~5.7-5.9 ppm (singlet, 2H) | ~6.0-6.2 ppm (singlet, 1H) & ~6.4-6.6 ppm (singlet, 1H) | Symmetry is broken, leading to two distinct signals. The proton closer to the new chlorine atom is deshielded and shifted downfield. |
| Hydroxyl Protons (-OH) | ~10.0-12.0 ppm (broad singlet, 2H) | ~11.0-13.0 ppm (broad singlet, 1H) | The signal integration drops from 2H to 1H, confirming the loss of one hydroxyl group. |
¹³C NMR Analysis
¹³C NMR provides a direct look at the carbon backbone. The most dramatic change is expected at the carbon atom where the hydroxyl group is replaced by chlorine.
-
C-Cl vs. C-OH Carbons: The carbon atom bonded to the newly introduced chlorine (C6) will experience a significant change in its chemical shift compared to its original state when it was bonded to a hydroxyl group. Carbons bonded to oxygen are typically found in the 150-170 ppm range in this type of ring system, while carbons bonded to chlorine will be shifted upfield.
-
Symmetry Breaking: Similar to ¹H NMR, the loss of symmetry means that C2 and C6, which were equivalent in the precursor, become distinct in the product.
| Assignment | 4-methyl-2,6-dihydroxypyridine (Precursor) | This compound (Product) | Rationale for Change |
| Methyl Carbon (-CH₃) | ~16-18 ppm | ~17-19 ppm | Minor change. |
| C3 & C5 | ~98-100 ppm (equivalent) | ~99-101 ppm & ~105-107 ppm | Loss of symmetry creates two distinct signals. |
| C4 | ~148-150 ppm | ~150-152 ppm | Minor change. |
| C2 & C6 | ~162-165 ppm (equivalent, C-OH) | C2: ~163-166 ppm (C-OH), C6: ~145-148 ppm (C-Cl) | The C-Cl carbon (C6) is shifted significantly upfield compared to the C-OH carbon (C2), providing definitive evidence of the substitution. |
Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is exceptionally useful for identifying the presence or absence of specific functional groups.
The primary change we expect to see is related to the hydroxyl (-OH) group.
-
4-methyl-2,6-dihydroxypyridine (Precursor): The spectrum will be dominated by a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This is the characteristic signal for the O-H stretch of a hydrogen-bonded hydroxyl group in a pyridinone-like structure.
-
This compound (Product): While one -OH group remains, the replacement of the other with a -Cl atom can subtly alter the hydrogen bonding network. The broad O-H stretch will still be present, but its shape and exact position may change. The most crucial confirmation comes from mass spectrometry and NMR. The appearance of a C-Cl stretching vibration (typically 600-800 cm⁻¹) can also be an indicator, although this region of the IR spectrum is often complex (the "fingerprint region").
| Vibrational Mode | Precursor (cm⁻¹) | Product (cm⁻¹) | Interpretation |
| O-H Stretch | 2500-3300 (very broad, strong) | 2600-3400 (very broad, strong) | Presence of the -OH group is confirmed in both. This technique alone is insufficient to confirm the reaction but can show the persistence of the remaining hydroxyl. |
| C=O Stretch | ~1640-1660 | ~1650-1670 | The pyridinone tautomer exists in both, showing a strong carbonyl stretch. |
| C-Cl Stretch | Absent | ~700-800 | Appearance of a new band in the fingerprint region can indicate C-Cl bond formation. |
Part 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Isotopic Patterns
Mass spectrometry (MS) provides the molecular weight of a compound, offering definitive proof of a successful transformation. For this specific reaction, MS is particularly powerful due to the distinct isotopic signature of chlorine.
-
Molecular Weight: The molecular weight will increase by 18.46 amu (mass of Cl minus mass of OH).
-
Precursor (C₆H₇NO₂): 125.13 g/mol
-
Product (C₆H₆ClNO): 143.57 g/mol
-
-
Isotopic Pattern: Chlorine has two common isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This means that any molecule containing one chlorine atom will show two molecular ion peaks in the mass spectrum: one for the molecule with ³⁵Cl (M⁺) and another, smaller peak for the molecule with ³⁷Cl (M+2⁺). The ratio of the heights of these peaks will be approximately 3:1.
| Spectrometric Feature | 4-methyl-2,6-dihydroxypyridine (Precursor) | This compound (Product) | Interpretation |
| Molecular Ion Peak (M⁺) | m/z ≈ 125 | m/z ≈ 143 | The shift in molecular weight confirms the substitution. |
| Isotopic Pattern (M+2⁺) | Absent | Present at m/z ≈ 145 | The presence of a peak at M+2 with roughly 1/3 the intensity of the M⁺ peak is conclusive evidence for the incorporation of one chlorine atom. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample (precursor or product) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, many more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: General workflow for NMR sample analysis.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Method Setup: Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer to scan the desired mass range (e.g., m/z 50-500).
-
Sample Infusion: Infuse the sample solution into the instrument at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum, averaging the signal over a short period (e.g., 1 minute) to obtain a representative spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and look for the characteristic 3:1 M⁺ / M+2⁺ isotopic pattern for chlorinated compounds.
Conclusion
The transformation of 4-methyl-2,6-dihydroxypyridine to this compound is characterized by a series of distinct and verifiable spectroscopic changes.
-
NMR spectroscopy confirms the breaking of molecular symmetry and maps the electronic changes in the pyridine ring.
-
IR spectroscopy can show the persistence of the remaining -OH group and potentially indicate the new C-Cl bond.
-
Mass spectrometry provides the most definitive evidence, confirming the correct molecular weight and, crucially, showing the unique 3:1 isotopic pattern that acts as a hallmark for the successful incorporation of a single chlorine atom.
By employing these three techniques in concert, researchers can confidently track the progress of the synthesis and verify the identity and purity of the final product with a high degree of certainty.
References
This is a representative list based on general chemical principles. Actual data would be cited from specific experimental papers or spectral databases.
- NMR Chemical Shifts: "Tables of ¹H and ¹³C NMR Chemical Shifts", University of Wisconsin-Madison, Department of Chemistry. [Link]
- IR Spectroscopy: "Infrared Spectroscopy Absorption Table", Millersville University. [Link]
- Mass Spectrometry Isotopic Patterns: "Isotope Ratios", The University of Sheffield, Department of Chemistry. [Link]
- General Spectroscopy Principles: "Organic Chemistry" by Paula Yurkanis Bruice, Pearson Education. A comprehensive textbook covering the principles of NMR, IR, and MS. [Link]
- Spectral Database for Organic Compounds (SDBS): A comprehensive database of authentic spectra. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
quality control and purity standards for commercial 6-Chloro-4-methylpyridin-2-OL
An Application Scientist's Guide to Quality Control and Purity Standards for Commercial 6-Chloro-4-methylpyridin-2-OL
Introduction: The Critical Role of Reagent Quality in Drug Discovery
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its heterocyclic scaffold is of significant interest for the synthesis of novel compounds targeting a range of biological pathways. In drug discovery and development, the success of a research campaign—from initial hit-finding to lead optimization and preclinical studies—is fundamentally dependent on the quality of the chemical inputs.[1][2] The purity of a reagent like this compound is not a trivial specification; it is a critical variable that can profoundly impact experimental outcomes.
Impurities, even at trace levels, can lead to a host of problems, including diminished therapeutic efficacy of the final compound, unexpected toxicity, and a lack of reproducibility in biological assays.[3][4] An impurity might be a potent enzyme inhibitor, a cytotoxic agent, or a reactive species that leads to artifactual results, wasting significant time and resources.[1] This guide provides a framework for researchers, chemists, and drug development professionals to assess, compare, and control the quality of commercial this compound, ensuring the integrity and success of their scientific endeavors.
Pillar 1: Defining the Gold Standard for Purity and Quality
The quality of a chemical reagent is defined by a set of analytical parameters. For key intermediates in drug development, these standards are often adapted from the rigorous guidelines established by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline on impurities in new drug substances.[5][6][7] While this specific reagent is not a drug substance itself, applying these principles is best practice for ensuring data quality.
The core quality attributes for this compound are:
-
Identity: Confirmation that the material is, unequivocally, the correct chemical structure.
-
Assay (Purity): The quantitative measure of the desired compound, typically expressed as a percentage.
-
Impurities: The identification and quantification of any other components present. These are categorized as:
Pillar 2: Comparative Analysis of Commercial Grades
Commercial suppliers often offer multiple grades of the same chemical. The choice of grade should be a deliberate decision based on the intended application. Below is a hypothetical comparison of three commercial grades of this compound, illustrating the typical differences in their quality profiles.
| Parameter | Standard Grade (≥95%) | High-Purity Grade (≥98%) | Premium Grade (>99.5%) | Test Method |
| Appearance | Off-white to tan solid | White to off-white solid | White crystalline solid | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR |
| Assay (HPLC, % Area) | ≥ 95.0% | ≥ 98.0% | > 99.5% | HPLC-UV |
| Impurity A (Starting Material) | ≤ 1.5% | ≤ 0.5% | ≤ 0.05% | HPLC-UV |
| Impurity B (By-product) | ≤ 2.0% | ≤ 0.3% | ≤ 0.05% | HPLC-UV |
| Total Impurities | ≤ 5.0% | ≤ 2.0% | ≤ 0.2% | HPLC-UV |
| Residual Solvents (Toluene) | ≤ 890 ppm | ≤ 100 ppm | Not Detected | GC-HS |
| Water Content (KF) | ≤ 0.5% | ≤ 0.2% | ≤ 0.1% | Karl Fischer |
Causality Behind the Specifications: The progressively tighter specifications for higher grades are designed to minimize experimental interference. The "Premium Grade," with impurities controlled to below the ICH identification threshold of 0.10% (and often below the reporting threshold of 0.05%), provides the highest confidence for sensitive applications like quantitative high-throughput screening (qHTS) or in vivo studies.[5][6]
Pillar 3: The Impact of Purity on Experimental Performance
To illustrate the tangible impact of purity, consider a hypothetical case study where this compound is used as a key intermediate to synthesize an inhibitor for a target kinase. Let's assume an unidentified process impurity (Impurity B from the table above) has weak inhibitory activity itself.
Case Study: Kinase Inhibition Assay
| Reagent Grade Used | Purity of Intermediate | Impurity B Level | Measured IC₅₀ of Final Compound | Reproducibility (Batch-to-Batch) |
| Standard Grade | 95.2% | 1.8% | 85 nM | Poor (± 30 nM) |
| High-Purity Grade | 98.5% | 0.2% | 122 nM | Moderate (± 10 nM) |
| Premium Grade | 99.7% | 0.04% | 128 nM | Excellent (± 3 nM) |
Interpretation of Data: The presence of the active impurity in the "Standard Grade" material leads to an artificially potent IC₅₀ value. This could mislead a project team into prioritizing a chemical series based on flawed data. The poor batch-to-batch reproducibility further complicates structure-activity relationship (SAR) studies. Only the "Premium Grade" material provides an accurate and reliable result, demonstrating that investing in higher purity reagents is crucial for generating trustworthy data.[1][3]
Visualization of Workflows and Relationships
A systematic approach to quality control is essential. The following diagram illustrates a typical QC workflow for an incoming chemical reagent.
Caption: A typical quality control workflow for incoming reagents.
The relationship between the purity of a starting material and the integrity of the final experimental data is direct and critical.
Caption: The relationship between reagent purity and data integrity.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems for the analysis of this compound.
Protocol 1: Purity and Impurity Profiling by RP-HPLC-UV
Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination of small organic molecules due to its high resolution and quantitative accuracy.[10][11] A gradient elution method is chosen to ensure the separation of potential impurities with a wide range of polarities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD, 254 nm (or λmax of the analyte).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 Acetonitrile/Water mixture to a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Analysis: Inject a blank (diluent), followed by the standard and the sample.
-
Calculation: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Protocol 2: Identity Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for the unambiguous structural elucidation of organic compounds.[12][13] ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR confirms the carbon backbone.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of DMSO-d₆ in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts, splitting patterns (multiplicity), and integration values should be consistent with the known structure of this compound.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.
-
Data Interpretation: Compare the acquired spectra against a verified reference spectrum or predicted shifts. The data must be an unambiguous match. For example, one would expect to see signals in the aromatic region for the ring protons and a distinct signal for the methyl group in the ¹H NMR spectrum.[12][14]
-
Conclusion and Recommendations
The quality of chemical reagents is a foundational pillar of successful research in drug discovery. For a key building block like this compound, seemingly small variations in purity can have significant downstream consequences, affecting data accuracy, reproducibility, and ultimately, project decisions.
-
For early-stage discovery and synthesis: A "Standard Grade" (≥95%) may be acceptable for initial route scouting where yield is the primary concern.
-
For SAR studies and in vitro screening: A "High-Purity Grade" (≥98%) is strongly recommended to avoid misleading results from active impurities.
-
For late-stage optimization, qHTS, and in vivo studies: The use of a "Premium Grade" (>99.5%) is essential. The investment in high-purity material is minimal compared to the cost of repeating experiments or pursuing false leads.
Researchers must adopt a mindset of "trust but verify." Always scrutinize the supplier's Certificate of Analysis and, for critical applications, consider independent analytical verification to ensure the quality and integrity of your work.
References
- HPLC Methods for analysis of Pyridine.
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
- ICH harmonised tripartite guideline - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- The Importance of High-Purity Chemicals in Pharmaceutical Testing.
- The Role of High-Purity Pharmaceutical Chemicals in Modern Drug Discovery. Pharmanecia. [Link]
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. SlideShare. [Link]
- Chemical Purity and Its Impact on Manufacturing. Moravek, Inc. [Link]
- Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. National Institutes of Health (NIH). [Link]
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
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- 9. Q3A(R2) | PPTX [slideshare.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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A Comparative Guide to Determining the Absolute Structure of Pyridinone Derivatives: X-ray Crystallography vs. Vibrational Circular Dichroism
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral pyridinone derivatives is a critical step. The three-dimensional arrangement of atoms in these molecules can profoundly influence their pharmacological and toxicological properties. This guide provides an in-depth technical comparison of the gold standard, single-crystal X-ray crystallography, with a powerful and increasingly utilized alternative, Vibrational Circular Dichroism (VCD), for the stereochemical elucidation of this important class of compounds.
The Imperative of Absolute Configuration in Pyridinone Drug Candidates
Pyridinone scaffolds are prevalent in a wide array of medicinally active compounds. When a pyridinone derivative is chiral, its enantiomers can exhibit vastly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or even detrimental. Therefore, regulatory bodies and scientific rigor demand an unequivocal assignment of the absolute stereochemistry. This guide will navigate the principles, protocols, and practical considerations of two premier techniques to achieve this.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained.[1] The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice.[2]
The Principle of Anomalous Dispersion
To determine the absolute configuration, X-ray crystallography utilizes a phenomenon known as anomalous dispersion (or resonant scattering).[3][4] When the X-ray energy is near the absorption edge of an atom, the scattering factor becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The subtle differences in the intensities of these Bijvoet pairs allow for the determination of the absolute structure of the crystal.[5]
The Flack and Hooft Parameters: Gauges of Confidence
In modern crystallography, the absolute structure is typically assessed using the Flack parameter, x.[3] This parameter is refined against the diffraction data and ideally converges to a value near 0 for the correct enantiomer and near 1 for the inverted structure. A value around 0.5 may indicate racemic twinning.[4] The Hooft parameter, y, provides an alternative and often more robust statistical analysis of Bijvoet pairs.[4]
Experimental Protocol: X-ray Crystallography of a Chiral Pyridinone Derivative
The following protocol outlines the key steps for determining the absolute configuration of a novel pyridinone derivative.
1. Crystallization: The Critical First Step
Obtaining high-quality single crystals is often the most challenging aspect of the process. For pyridinone derivatives, which can exhibit a range of polarities, a systematic screening of crystallization conditions is essential.
-
Solvent Selection: Begin with solvents in which the compound has moderate solubility. Common choices include methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.
-
Crystallization Techniques:
-
Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a solution of the compound.
-
Vapor Diffusion: A small vial containing the dissolved compound is placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.[6]
-
Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser anti-solvent. Crystals form at the interface.[6]
-
2. Data Collection
-
A suitable single crystal is mounted on a goniometer head and cooled in a stream of liquid nitrogen to minimize thermal vibrations.
-
The crystal is irradiated with monochromatic X-rays (typically from a copper or molybdenum source), and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]
3. Structure Solution and Refinement
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial atomic model.
-
This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
4. Absolute Structure Determination
-
During the final stages of refinement, the Flack parameter (x) is calculated.
-
A Flack parameter close to 0 with a small standard uncertainty (e.g., x = 0.02(4)) provides high confidence in the assigned absolute configuration. A value close to 1 indicates that the inverted structure is correct.
Vibrational Circular Dichroism: A Powerful Solution-State Alternative
Vibrational Circular Dichroism (VCD) has emerged as a robust and reliable technique for determining the absolute configuration of chiral molecules in solution.[8] This is particularly advantageous when obtaining X-ray quality crystals proves to be a bottleneck.[9]
The Principle of VCD
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] Enantiomers produce mirror-image VCD spectra. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum mechanical calculations for a known enantiomer.[11]
Experimental and Computational Protocol: VCD Analysis of a Chiral Pyridinone Derivative
1. Experimental VCD Spectrum Measurement
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure pyridinone derivative in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of approximately 0.1 M.[10]
-
Data Acquisition: Acquire the VCD and infrared spectra using a dedicated VCD spectrometer. Data collection typically requires several hours to achieve an adequate signal-to-noise ratio.[12]
2. Computational VCD Spectrum Prediction
-
Conformational Search: Perform a thorough conformational search for the pyridinone derivative using molecular mechanics or semi-empirical methods to identify all low-energy conformers.
-
DFT Optimization and Frequency Calculation: For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
VCD Spectrum Simulation: The VCD spectrum for each conformer is then calculated.
-
Boltzmann Averaging: The final predicted VCD spectrum is obtained by a Boltzmann-weighted average of the spectra of all significant conformers.
3. Comparison and Assignment
-
The experimental VCD spectrum is visually and quantitatively compared to the predicted spectrum of one of the enantiomers (e.g., the (R)-enantiomer).
-
A good match in the signs and relative intensities of the VCD bands confirms that the absolute configuration of the experimental sample is the same as the one used in the calculation. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[10]
Head-to-Head Comparison: X-ray Crystallography vs. VCD
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal and analysis of anomalous dispersion.[2] | Differential absorption of left and right circularly polarized infrared light in solution.[10] |
| Sample Phase | Solid (high-quality single crystal).[9] | Solution or neat liquid.[9] |
| Information Yield | Unambiguous 3D atomic arrangement, bond lengths, bond angles, and absolute configuration. | Absolute configuration and conformational analysis in solution.[13] |
| Key Requirement | Growth of a diffraction-quality single crystal.[10] | Enantiomerically pure sample and accurate quantum mechanical calculations.[11] |
| Throughput | Lower, limited by crystallization time. | Higher, amenable to automation. |
| Confidence Metric | Flack and Hooft parameters.[4] | Visual and statistical comparison of experimental and calculated spectra. |
| "Light Atom" Challenge | Can be challenging for molecules containing only C, H, N, O due to weak anomalous scattering, though modern instrumentation has improved this.[4] | Not dependent on the presence of heavy atoms.[9] |
Visualizing the Workflows
X-ray Crystallography Workflow
Sources
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- 2. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-methylpyridin-2-ol
This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Chloro-4-methylpyridin-2-ol. As a halogenated pyridine derivative, this compound requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and responsibility in the laboratory.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. While specific toxicological data for this compound may be limited, data from structurally similar chlorinated pyridines provide a strong basis for a conservative risk assessment. The presence of the chlorinated pyridine ring is a key structural alert for potential toxicity and environmental persistence.
Key hazards associated with this class of compounds include significant irritation to skin and eyes, potential for respiratory tract irritation upon inhalation, and harm if swallowed.[1][2]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Associated Risks | Primary Exposure Routes |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | May cause systemic effects if absorbed. | Ingestion, Inhalation, Dermal |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Direct contact can lead to redness, inflammation, and discomfort. | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Splashes can result in significant eye damage. | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Inhalation of dust or aerosols can irritate the respiratory system. | Inhalation |
Understanding these risks is paramount as it informs the necessity of the engineering controls, personal protective equipment (PPE), and specific handling procedures detailed below.
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Engineering Controls
All handling and preparation of waste solutions of this compound must be conducted within a certified chemical fume hood.[5][6] This is the primary engineering control to minimize the risk of inhalation exposure to aerosols or vapors.[7] The work area should also be equipped with an accessible safety shower and eyewash station.[3][8]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound or its waste:
-
Hand Protection : Nitrile gloves are required due to their general resistance to pyridine compounds.[7] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contamination.
-
Eye Protection : Safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][9]
-
Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are essential to protect against accidental spills.[10]
Caption: Decision workflow for chemical spill response.
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [7]Remove contaminated clothing. Seek immediate medical attention. [11]* Eye Contact : Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. [7]Seek immediate medical attention. [6]* Inhalation : Move the individual to fresh air at once. [11]If breathing is difficult, administer oxygen. Seek immediate medical attention. [1]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water. [1]Seek immediate medical attention.
Always provide the Safety Data Sheet (SDS) for the compound to the responding medical personnel.
References
- Sigma-Aldrich. (2025).
- MedchemExpress.com. (2025).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (n.d.).
- Fisher Scientific. (2025).
- Organic Syntheses. (2024). Working with Hazardous Chemicals.
- Fisher Scientific. (2009). Safety Data Sheet for 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.
- U.S. Environmental Protection Agency. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet for (6-Chloro-4-methylpyridin-2-yl)methanol.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-N-methylpyridine-2-carboxamide.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Chloro-6-(chloromethyl)-4-methylpyridine.
- Braun Research Group. (n.d.).
- Echemi.com. (n.d.). Safety Data Sheet for 6-Chloro-4-(trifluoromethyl)pyridin-2-amine.
Sources
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- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aksci.com [aksci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-4-methylpyridin-2-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 6-Chloro-4-methylpyridin-2-ol demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Based on the toxicological data of its analogs, this compound should be handled as a hazardous substance with the following potential classifications:
-
Skin Corrosion/Irritation: Causes skin irritation, with some analogs causing severe skin burns.[1][3][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation, with some analogs causing severe eye damage.[1][3][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The causality for our PPE recommendations is directly linked to mitigating these exposure risks. For instance, the potential for respiratory irritation necessitates handling the solid compound in a controlled environment to prevent dust inhalation.[7]
Personal Protective Equipment (PPE): A Task-Based Approach
A one-size-fits-all approach to PPE is insufficient. The required level of protection depends on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields.[8] | Chemical-resistant gloves (e.g., Nitrile rubber). | Standard lab coat. | Not typically required if handling sealed containers. |
| Weighing and Aliquoting (Solid) | Chemical splash goggles.[1] | Chemical-resistant gloves (e.g., Nitrile rubber). | Full-buttoned lab coat. | Required. Must be performed in a certified chemical fume hood or a ventilated balance enclosure. If not possible, a NIOSH-approved respirator with a particulate filter is mandatory.[7] |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield.[8][9] | Chemical-resistant gloves (e.g., Nitrile rubber). | Full-buttoned lab coat. A chemical-resistant apron is recommended.[9] | All operations should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | A NIOSH-approved respirator with appropriate cartridges is required. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[10] |
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Wear safety glasses and nitrile gloves during this process.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.[11] The storage area should be clearly marked with the appropriate hazard warnings.
Handling and Use
-
Work Area Preparation: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] Before starting, ensure the fume hood is functioning correctly.
-
Weighing: To prevent the generation of dust, handle the solid material carefully. Use a ventilated balance enclosure or weigh the material inside the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If there is a risk of splashing, a face shield should be worn in addition to chemical splash goggles.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound and its associated waste can lead to environmental contamination and regulatory violations. All waste containing this compound must be treated as hazardous waste.[2]
Waste Segregation
-
Solid Waste: This includes any unused or expired this compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips).
-
Liquid Waste: This includes any unused solutions containing the compound and solvent rinses of contaminated glassware.
Waste Collection and Disposal
-
Containment: Collect all solid waste in a dedicated, clearly labeled hazardous waste container. Similarly, collect all liquid waste in a separate, labeled hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program.[1][11] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these detailed protocols into your daily laboratory practices, you can build a robust and trustworthy safety system for handling this compound, protecting yourself, your colleagues, and the environment.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Amino-6-chloropyridine.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- HD Supply. (n.d.). SDS.
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- 4. 6-Chloro-4-methylpyridin-2-amine | 51564-92-2 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
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- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
